CpODA
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H20O7 |
|---|---|
Molecular Weight |
384.4 g/mol |
InChI |
InChI=1S/C21H20O7/c22-15-11-7-3-9(13(11)17(24)27-15)20(5-7)1-2-21(19(20)26)6-8-4-10(21)14-12(8)16(23)28-18(14)25/h7-14H,1-6H2 |
InChI Key |
OVASAEXSPYGGES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3CC2C4C3C(=O)OC4=O)C(=O)C15CC6CC5C7C6C(=O)OC7=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to CpODA Monomer for Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to CpODA Monomer
Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride, commonly known as this compound, is an alicyclic tetracarboxylic dianhydride monomer.[1] It is a key building block in the synthesis of high-performance polymers, particularly colorless polyimides (CPIs).[2] Unlike aromatic polyimides, which often exhibit coloration, polymers derived from this compound are noted for their high optical transparency and excellent thermal stability.[2] These properties make them suitable for a range of advanced applications, including flexible electronics, display technologies, and potentially, specialized biomedical devices where optical clarity and durability are paramount.[3] While this compound itself is not a therapeutic agent, the unique characteristics of the polyimides synthesized from it are of significant interest to materials scientists in the biomedical and pharmaceutical fields.[4]
Chemical and Physical Properties of this compound
This compound is a white to light-yellow crystalline powder with a complex, rigid, and non-planar chemical structure.[5] This unique alicyclic structure is instrumental in disrupting charge-transfer complex (CTC) formation in the resulting polyimides, which is a primary cause of coloration in conventional aromatic polyimides.[2]
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₇ | [6] |
| Molecular Weight | 384.38 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [5] |
| Purity | >95.0% (HPLC) | [1] |
| Synonyms | Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride; Octahydro-3H,3''H-dispiro[[6][7]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[6][7]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone | [1] |
Synthesis of Polyimides from this compound: A Two-Step Polycondensation Process
Polyimides are typically synthesized from this compound via a two-step polycondensation reaction involving a diamine comonomer.[8] The first step is the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.[8]
Experimental Protocol: General Poly(amic acid) Synthesis
-
In a three-necked flask equipped with a mechanical stirrer, dissolve the chosen aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) at room temperature.[8]
-
Once the diamine is fully dissolved, add the this compound monomer to the solution.[8]
-
Continue stirring the mixture at room temperature. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the logarithmic viscosity of the PAA solution.[8]
-
The polymerization is typically allowed to proceed for several hours to achieve a high molecular weight PAA.[9]
Experimental Protocol: Imidization Methods
The conversion of the poly(amic acid) to the final polyimide can be achieved through several methods, each influencing the properties of the resulting film.
-
Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to create a uniform film.[8]
-
Heat the cast film in an oven or on a hot plate at a relatively low temperature (e.g., 80°C) for an initial period (e.g., 2 hours) to slowly evaporate the solvent.[8]
-
Subsequently, heat the film at a high temperature (e.g., 350°C) for a shorter duration (e.g., 0.5 hours) under vacuum to induce thermal cyclization to the polyimide.[8]
-
Immerse the glass plate in boiling water to facilitate the removal of the polyimide film.[8]
-
To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., N-methylpiperidine).[8]
-
Heat the mixture at a moderate temperature (e.g., 70°C). A solid precipitate of the polyimide will form.[8]
-
Pour the suspension into a non-solvent like methanol to wash the precipitate.[7]
-
Collect the solid polyimide by filtration and dry it under vacuum.[7]
-
The resulting polyimide powder can be redissolved in a suitable solvent (e.g., chloroform) and cast into a film.[8]
-
Treat the poly(amic acid) solution with a mixture of triethylamine (TEA) and trifluoroacetic anhydride (TFAA) and stir at room temperature for an extended period (e.g., 18 hours).[8]
-
Cast the partially imidized solution onto a glass plate.[8]
-
Heat the plate at a low temperature (e.g., 80°C for 2 hours) followed by a higher temperature (e.g., 200°C for 1 hour) under vacuum to complete the imidization.[8]
Properties of this compound-Based Polyimides
The polyimides derived from this compound exhibit a compelling combination of properties, making them attractive for high-performance applications.
Thermal Properties
This compound-based polyimides demonstrate high thermal stability, with decomposition temperatures often in the range of 475–501°C.[10] They also possess high glass transition temperatures (Tg), typically exceeding 330°C.[10] The rigid and bulky structure of the this compound monomer contributes to these high thermal characteristics.[10]
Table 2: Thermal Properties of this compound-Based Polyimide Films
| Property | Value Range | Reference |
| 5% Weight-Loss Temperature (TGA) | 475 - 501 °C | [10] |
| Glass Transition Temperature (Tg) | > 330 °C | [10] |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [10] |
Optical Properties
A defining feature of this compound-derived polyimides is their excellent optical transparency.[2] The alicyclic nature of this compound effectively suppresses the formation of charge-transfer complexes, resulting in colorless films with low ultraviolet (UV) cutoff wavelengths, often shorter than 337 nm.[10]
Table 3: Optical and Physical Properties of this compound-Based Poly(amic acid)s
| Property | Value Range | Reference |
| Logarithmic Viscosity of Poly(amic acid)s | 0.54 - 1.47 dL/g | [10] |
| UV Cutoff Wavelength (λcut-off) | < 337 nm | [10] |
Potential Applications in Biomedical and Pharmaceutical Fields
While this compound is not used directly in drug formulations, the resulting polyimides have properties that are highly relevant to the biomedical and pharmaceutical industries. Polyimides, in general, are being explored for a variety of biomedical applications due to their excellent mechanical properties, thermal stability, and biocompatibility.[2][4]
Potential areas of application for this compound-based colorless polyimides include:
-
Implantable Devices: The high thermal stability and mechanical strength could be advantageous for implantable electronic devices or sensors where long-term stability is crucial.
-
Medical Imaging and Diagnostics: The optical clarity of these polyimides could make them suitable for components in diagnostic equipment or as transparent substrates for cell culture and analysis.
-
Drug Delivery Systems: While not a direct application of this compound, the polyimides could potentially be functionalized or used as coatings for drug delivery devices where controlled release and biocompatibility are required.[2]
It is important to note that while polyimides are generally considered biocompatible, any specific formulation intended for medical use would require rigorous biocompatibility testing.[4]
Conclusion
This compound is a specialized monomer that enables the synthesis of colorless polyimides with exceptional thermal and optical properties. For researchers and professionals in drug development and biomedical engineering, the significance of this compound lies in its ability to produce high-performance polymers that can serve as advanced materials for a new generation of medical devices and diagnostic tools. The unique combination of transparency, thermal stability, and mechanical strength offered by this compound-based polyimides opens up new possibilities for innovation at the intersection of materials science and medicine. Further research into the biocompatibility and functionalization of these polymers will be crucial in realizing their full potential in the biomedical field.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
CpODA: A Technical Guide to a Key Monomer for High-Performance Colorless Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
CpODA, or Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride, is an alicyclic tetracarboxylic dianhydride that has garnered significant interest as a monomer for the synthesis of high-performance colorless polyimides (CPIs).[1][2][3] These polymers exhibit a unique combination of desirable properties, including high thermal stability, excellent optical transparency, and a low coefficient of thermal expansion, making them suitable for a range of advanced applications in electronics and aerospace.[2][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, as well as the preparation and characteristics of polyimides derived from it.
Chemical Structure and Properties
This compound is characterized by a rigid, three-dimensional structure containing a central cyclopentanone ring fused to two spiro-norbornane units. This unique molecular architecture is key to the advantageous properties of the resulting polyimides.
Synonyms:
-
Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride[5]
-
Octahydro-3H,3''H-dispiro[[3][6]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[3][6]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone[5]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 1312366-93-0 | [5] |
| Molecular Formula | C₂₁H₂₀O₇ | [5] |
| Molecular Weight | 384.38 g/mol | [5] |
| Appearance | White to light yellow powder to crystal | [5] |
| Purity | >95.0% (HPLC) | [5] |
| Solubility | Hardly soluble in N,N-dimethylacetamide (DMAc) | [1][3] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound Precursor and this compound (Based on Patent Literature)
Step 1: Synthesis of Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic acid tetramethyl ester
A detailed protocol for this step is outlined in the patent literature and involves the reaction of appropriate starting materials to construct the core spiro structure and introduce the ester functionalities. The patent provides characterization data for this intermediate, including ¹³C-NMR spectroscopy.[7]
Step 2: Hydrolysis to the Tetracarboxylic Acid
The tetramethyl ester is hydrolyzed to the corresponding tetracarboxylic acid using standard procedures, typically involving treatment with a strong acid or base followed by neutralization.
Step 3: Dehydration to this compound
The resulting tetracarboxylic acid is then dehydrated to form the dianhydride, this compound. This is commonly achieved by heating the tetracarboxylic acid, often under vacuum or in the presence of a dehydrating agent like acetic anhydride. The patent literature provides an IR spectrum for the final dianhydride product.[7]
Visualization of this compound Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Application in the Synthesis of Colorless Polyimides
This compound is primarily used as a monomer in the synthesis of colorless polyimides. The rigid and non-planar structure of this compound disrupts the charge transfer complex formation between polymer chains, which is responsible for the characteristic color of conventional aromatic polyimides.[1][3]
Experimental Protocol: Two-Step Polyimide Synthesis from this compound and Aromatic Diamines
Step 1: Poly(amic acid) Synthesis
-
In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a specific molar amount of an aromatic diamine (e.g., 4,4'-diaminodiphenyl ether, ODA) in anhydrous N,N-dimethylacetamide (DMAc) at room temperature.[1]
-
Once the diamine is completely dissolved, add an equimolar amount of this compound to the solution.[1]
-
Continue stirring the reaction mixture at room temperature for an extended period (e.g., 24 hours) to allow for the formation of the poly(amic acid) solution. The viscosity of the solution can be monitored to follow the progress of the polymerization.[1]
Step 2: Imidization to Polyimide
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Heat the film in a programmed manner, for example, at 100°C for 1 hour, followed by 200°C for 1 hour, and finally at 300°C for 1 hour under vacuum to effect the cyclodehydration to the polyimide.[1]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine base (e.g., pyridine or triethylamine), at room temperature.
-
Stir the mixture for a period of time (e.g., 12 hours) to complete the imidization process.
-
The resulting polyimide can then be precipitated in a non-solvent like methanol, collected by filtration, and dried.
-
Visualization of Polyimide Synthesis Workflow
Caption: Two-step synthesis of colorless polyimides from this compound.
Properties of this compound-Based Polyimides
Polyimides derived from this compound exhibit a range of impressive properties:
-
High Thermal Stability: These polymers show high decomposition temperatures, often exceeding 500°C, and high glass transition temperatures (Tg).[1][2]
-
Excellent Optical Transparency: The resulting polyimide films are typically colorless and highly transparent in the visible light spectrum.[1][2]
-
Low Coefficient of Thermal Expansion (CTE): The rigid structure of this compound contributes to a low CTE in the derived polyimides, which is crucial for applications in electronics where dimensional stability is required over a range of temperatures.[2][4]
Biological Activity and Toxicological Profile
Currently, there is no publicly available information on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. The existing literature focuses exclusively on its application in materials science. Similarly, comprehensive toxicological data and a detailed Safety Data Sheet (SDS) for this compound are not readily accessible. Standard laboratory safety precautions should be followed when handling this chemical.
Conclusion
This compound is a valuable monomer for the creation of advanced colorless polyimides with exceptional thermal and optical properties. Its unique spiro-alicyclic structure is instrumental in achieving these characteristics. While detailed information on its synthesis and some physical properties remains somewhat limited in the public domain, the established protocols for its use in polyimide synthesis demonstrate its utility in the development of next-generation materials for demanding technological applications. Further research into the synthesis and characterization of this compound itself would be beneficial for its broader application and understanding.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011099518A1 - Norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic acid and ester thereof, method for producing norbornane-2-spiro-α-cycloalkanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, polyimide obtained using same, and method for producing polyimide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic Dianhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride, a crucial building block in the preparation of advanced polymers such as polyimides. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.
Introduction
1,2,3,4-Cyclopentanetetracarboxylic dianhydride (CPCD) is a cycloaliphatic compound of significant interest for the synthesis of polymers with unique properties, including high thermal stability and optical transparency.[1] These polymers, particularly polyimides, find applications in various high-technology fields. The synthesis of CPCD is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common and effective synthetic route starting from maleic anhydride and cyclopentadiene.
Synthetic Pathway Overview
The synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride from maleic anhydride and cyclopentadiene involves a four-step process:
-
Diels-Alder Reaction: Maleic anhydride and cyclopentadiene undergo a [4+2] cycloaddition to form the intermediate 5-norbornene-2,3-dicarboxylic anhydride.
-
Ozonolysis: The double bond in the norbornene intermediate is cleaved using ozone.
-
Hydrolysis and Oxidation: The ozonide is then hydrolyzed and oxidized, typically with hydrogen peroxide, to yield 1,2,3,4-cyclopentanetetracarboxylic acid.
-
Dehydration and Cyclization: The final step involves the dehydration of the tetracarboxylic acid using a dehydrating agent like acetic anhydride to form the target dianhydride.[2]
Below is a diagram illustrating the overall synthetic workflow.
Experimental Protocols
This section provides detailed experimental methodologies for the key steps in the synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride.
Step 1: Synthesis of 5-Norbornene-2,3-dicarboxylic anhydride (Diels-Alder Reaction)
Materials:
-
Maleic anhydride (98.00 g, 1.00 mol)
-
Cyclopentadiene (72.71 g, 1.10 mol)
-
Ethyl acetate (300.00 g)
Procedure:
-
In a reactor, dissolve 98.00 g (1.00 mol) of maleic anhydride in 300.00 g of ethyl acetate.
-
Cool the solution to a low temperature (see Table 1 for specific examples).
-
Slowly add 72.71 g (1.10 mol) of cyclopentadiene dropwise to the solution while maintaining the low temperature.
-
During the addition, a white crystalline product will precipitate.
-
After the dropwise addition is complete, the reaction is considered finished.
-
Filter the precipitate and dry it under a vacuum to obtain the 5-norbornene-2,3-dicarboxylic anhydride.[2]
Step 2 & 3: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic acid (Ozonolysis, Hydrolysis, and Oxidation)
Materials:
-
5-Norbornene-2,3-dicarboxylic anhydride (from Step 1)
-
Solvent (e.g., ethanol, formic acid, or acetic acid)
-
Distilled water
-
Ozone gas
-
Hydrogen peroxide
Procedure:
-
In a bubble reactor, dissolve the 5-norbornene-2,3-dicarboxylic anhydride in a mixture of a solvent and distilled water (see Table 2 for specific examples).
-
Cool the solution to a low temperature.
-
Continuously introduce ozone gas from the bottom of the bubble reactor.
-
Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Once the reaction is complete, stop the ozone flow. The crude product can be used directly in the next step.
-
The subsequent hydrolysis and oxidation with hydrogen peroxide yield the 1,2,3,4-cyclopentanetetracarboxylic acid.[2]
Step 4: Synthesis of 1,2,3,4-Cyclopentanetetracarboxylic dianhydride (Dehydration and Cyclization)
Materials:
-
1,2,3,4-Cyclopentanetetracarboxylic acid (from Step 2 & 3)
-
Acetic anhydride
Procedure:
-
Take the 1,2,3,4-cyclopentanetetracarboxylic acid obtained from the previous step.
-
Use acetic anhydride as a dehydrating agent.
-
The reaction involves dehydration and ring-closing to form the final product, 1,2,3,4-cyclopentanetetracarboxylic dianhydride.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental conditions.
Table 1: Diels-Alder Reaction Conditions and Yields
| Embodiment | Maleic Anhydride (mol) | Cyclopentadiene (mol) | Solvent | Reaction Temperature (°C) | Yield of 5-Norbornene-2,3-dicarboxylic anhydride (%) |
| 1 | 1.00 | 1.10 | Ethyl Acetate | -10 | 96.10 |
| 2 | 1.00 | 1.10 | Ethyl Acetate | 0 | 95.24 |
| 3 | 1.00 | 1.10 | Ethyl Acetate | 10 | 93.48 |
Data sourced from a patent on the preparation method of 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[2]
Table 2: Ozonolysis Reaction Conditions
| Embodiment | Starting Anhydride (mol) | Solvent | Distilled Water (g) | Reaction Temperature (°C) | Reaction Time (hours) |
| 1 | 0.96 | Acetic Acid (800.00 g) | 160.00 | 0 | 6 |
| 2 | 0.95 | Formic Acid (700.00 g) | 150.00 | 5 | 7 |
| 3 | 0.93 | Ethanol (600.00 g) | 150.00 | 10 | 7.5 |
Data sourced from a patent on the preparation method of 1,2,3,4-cyclopentane tetracarboxylic acid dianhydride.[2]
Chemical Reaction Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis.
Conclusion
The synthesis of 1,2,3,4-cyclopentanetetracarboxylic dianhydride is a well-established process that provides a valuable monomer for the production of high-performance polymers. By carefully controlling the reaction parameters at each step, from the initial Diels-Alder reaction to the final dehydration, high yields of the desired product can be achieved. This guide provides the necessary detailed protocols and quantitative data to aid researchers in the successful synthesis of this important compound.
References
CpODA mechanism of polymerization
An In-depth Technical Guide on the Cyclic Dinucleotide-Activated Oligoadenylate Polymerization Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system relies on a sophisticated network of sensors to detect invading pathogens. A crucial signaling molecule in this network is cyclic di-AMP (c-di-AMP), a bacterial second messenger that is recognized by the host's cellular machinery, triggering a defensive response. The term "," as indicated in the query, is best understood in the scientific community as the process of oligoadenylate synthesis by specific enzymes activated by cyclic dinucleotides like c-di-AMP. This guide provides a comprehensive overview of this mechanism, focusing on the key enzymes, signaling pathways, and experimental methodologies used to study this process. While c-di-AMP is the primary focus, the closely related and more extensively studied cyclic GMP-AMP (cGAMP) and its activation of cyclic GMP-AMP synthase (cGAS) will be used as a principal model system to illustrate the polymerization mechanism.
Core Concepts: Cyclic Dinucleotide Signaling
Cyclic dinucleotides (CDNs) like c-di-AMP are signaling molecules produced by bacteria that play a vital role in regulating various physiological processes[1][2][3]. When bacteria infect a host, these CDNs can enter the host cell cytoplasm and act as pathogen-associated molecular patterns (PAMPs). The host cell detects these PAMPs through pattern recognition receptors (PRRs), leading to the activation of an immune response[1][4].
The central pathway for CDN recognition in mammalian cells is the cGAS-STING pathway. While cGAS is primarily activated by cytosolic double-stranded DNA (dsDNA), the downstream adaptor protein, STING (Stimulator of Interferon Genes), can be directly activated by bacterial CDNs, including c-di-AMP[5][6]. This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines[1][4][7].
A parallel and evolutionarily ancient mechanism of CDN-activated immunity exists in bacteria themselves, primarily through Type III CRISPR-Cas systems. Upon recognition of invading RNA, the Cas10 subunit of the CRISPR complex is activated to synthesize cyclic oligoadenylates (cOAs), which in turn activate ribonucleases to degrade viral RNA[8][9]. This synthesis of cOAs is a form of ATP polymerization.
The Polymerization Mechanism: Oligoadenylate Synthesis
The "polymerization" in the context of CpODA refers to the enzymatic synthesis of oligoadenylates. This process is catalyzed by enzymes known as oligoadenylate synthetases (OASs) or cGAS-like synthases.
cGAS-Mediated Synthesis of 2'3'-cGAMP
Cyclic GMP-AMP synthase (cGAS) is a key enzyme in the innate immune response to cytosolic DNA[10]. Upon binding to dsDNA, cGAS undergoes a conformational change that activates its enzymatic activity. It then catalyzes the polymerization of ATP and GTP into a cyclic dinucleotide, 2'3'-cGAMP. This process can be considered a minimal polymerization event.
The reaction proceeds in two main steps within the cGAS active site:
-
Priming: ATP binds to the acceptor site and GTP to the donor site. cGAS catalyzes the formation of a 2'-5' phosphodiester bond, creating the linear intermediate pppG(2'-5')pA.
-
Cyclization: The linear intermediate is repositioned in the active site, and a second phosphodiester bond is formed between the 3'-hydroxyl of adenosine and the alpha-phosphate of guanosine, resulting in the cyclic 2'3'-cGAMP molecule and the release of pyrophosphate.
Type III CRISPR-Cas10-Mediated Synthesis of Cyclic Oligoadenylates (cOAs)
In prokaryotic Type III CRISPR-Cas systems, the Cas10 subunit possesses a cyclase domain that, upon activation by target RNA binding, polymerizes ATP into cyclic oligoadenylates (cOAs)[8][9]. These cOAs are second messengers that activate downstream effector nucleases.
The synthesis of cOAs involves the processive addition of AMP moieties from ATP, forming oligomers of varying lengths (typically 3 to 6 units) with 3'-5' phosphodiester bonds, which are then cyclized[1][11]. The specific length of the cOA produced can vary between different bacterial species.
Signaling Pathways
The polymerization of adenylates by cGAS and Cas10 initiates distinct signaling cascades.
cGAS-STING Signaling Pathway
The 2'3'-cGAMP produced by cGAS acts as a second messenger that binds to and activates the STING protein located on the endoplasmic reticulum[6][12]. Activation of STING leads to its translocation to the Golgi apparatus, where it recruits and activates the kinase TBK1. TBK1 then phosphorylates the transcription factor IRF3, which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other immune-stimulating genes. Bacterial c-di-AMP can also directly bind to and activate STING, thereby triggering the same downstream signaling cascade[5][6].
Type III CRISPR-Cas Signaling Pathway
Upon recognition of foreign RNA, the Type III CRISPR-Cas complex, through its Cas10 subunit, synthesizes cOAs from ATP. These cOAs then bind to and activate CARF (CRISPR-Associated Rossmann Fold) domain-containing effector proteins, such as Csm6 or Csx1, which are ribonucleases that degrade both viral and host RNAs, leading to an antiviral state or programmed cell death[8][9].
Quantitative Data
The enzymatic activity of oligoadenylate synthases can be characterized by standard Michaelis-Menten kinetics.
| Enzyme | Substrate(s) | Activator | Km (μM) | kcat (min-1) | kcat/Km (μM-1min-1) | Reference |
| Human cGAS | ATP | dsDNA | 393.0 ± 15.3 | 2.4 ± 0.3 | 0.0059 | [13] |
| Human cGAS | GTP | dsDNA | 94.2 ± 11.1 | 2.6 ± 0.2 | 0.028 | [13] |
| Porcine OAS1 | ATP | poly(I:C) | - | 9 s-1 | - | [14] |
| Human OAS3 | ATP | poly(I:C) | - | 13 s-1 | - | [14] |
Experimental Protocols
Studying the polymerization of oligoadenylates involves several key experimental procedures, from enzyme activity assays to product analysis.
In Vitro cGAS Activity Assay
This protocol describes a method to measure the in vitro activity of purified cGAS in the presence of an activator, such as dsDNA or a cyclic dinucleotide, and quantify the product using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified cGAS enzyme
-
Activator: 45 bp dsDNA or c-di-AMP/cGAMP
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂, 0.1 mM ZnCl₂, 1 mM DTT
-
Substrates: ATP and GTP (50 µM each)
-
[α-³²P]ATP (for radioactive detection)
-
HPLC system with an anion exchange column
Procedure:
-
Prepare the reaction mixture in a total volume of 20-80 µL containing the reaction buffer, purified cGAS (e.g., 0.2 µM), and the activator (e.g., 3 µM dsDNA)[7].
-
Initiate the reaction by adding the ATP and GTP substrates. For radioactive labeling, include [α-³²P]ATP[15].
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 20, 40, 60 minutes)[7].
-
Stop the reaction by heating at 95°C for 5 minutes[7].
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC on an anion exchange column to separate and quantify the 2'3'-cGAMP product[7][12].
-
If using radioactive labeling, the products can be separated by thin-layer chromatography and visualized by phosphorimaging[15].
Analysis of Oligoadenylate Products by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying and quantifying the specific oligoadenylate products, including their chain length and cyclization status.
Materials:
-
Reaction products from an in vitro synthesis assay
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare the samples from the in vitro reaction, typically by stopping the reaction and removing the enzyme.
-
Inject the sample into an LC-MS system. Reverse-phase liquid chromatography is often used for separation[2][3][16].
-
The mass spectrometer is operated in a mode suitable for oligonucleotide analysis, often with multiple reaction monitoring (MRM) for targeted quantification[2][17].
-
Analyze the mass spectra to identify the molecular weights of the products, which correspond to oligoadenylates of different lengths (e.g., cA₄, cA₅, cA₆)[1][11].
-
Quantify the different oligoadenylate species by comparing their peak areas to those of known standards.
References
- 1. Control of cyclic oligoadenylate synthesis in a type III CRISPR system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. The cGAS-STING Pathway in Bacterial Infection and Bacterial Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Research Advances in How the cGAS-STING Pathway Controls the Cellular Inflammatory Response [frontiersin.org]
- 7. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. elifesciences.org [elifesciences.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. biorxiv.org [biorxiv.org]
- 12. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 2′-5′-Oligoadenylate Synthetase 3 Enzyme Potently Synthesizes the 2′-5′-Oligoadenylates Required for RNase L Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Role of Cyclopentanetetracarboxylic Dianhydride (CpODA) in Advancing High-Performance Polyimides
An In-depth Technical Guide for Researchers and Scientists
The relentless pursuit of advanced materials with superior thermal stability, optical transparency, and mechanical robustness has led to significant innovations in polymer science. Among these, polyimides stand out for their exceptional performance in demanding applications across aerospace, electronics, and optics. A key development in this field is the utilization of alicyclic dianhydrides, such as cyclopentanetetracarboxylic dianhydride (CpODA), to overcome the limitations of conventional aromatic polyimides, namely their inherent color and processing challenges. This technical guide provides a comprehensive overview of the applications of this compound in polyimides, detailing experimental protocols, quantitative data, and the underlying chemical principles for researchers, scientists, and drug development professionals.
Introduction to this compound-Based Polyimides
Cyclopentanetetracarboxylic dianhydride (this compound) is an alicyclic tetracarboxylic dianhydride featuring a unique cyclopentanone bis-spironorbornane structure.[1][2] Its incorporation into the polyimide backbone imparts a range of desirable properties, most notably high glass transition temperatures (Tg), excellent thermal stability, and optical clarity, resulting in colorless polyimide (CPI) films.[1][2] These characteristics stem from the rigid and bulky alicyclic structure of this compound, which disrupts the charge-transfer complex formation typically responsible for the yellow-to-brown coloration of aromatic polyimides.[2]
Synthesis of this compound-Based Polyimides: A Two-Step Approach
The synthesis of polyimides from this compound generally follows a two-step polycondensation method. The initial step involves the reaction of this compound with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a soluble poly(amic acid) (PAA) precursor.[2][3] The subsequent step is the cyclodehydration, or imidization, of the PAA to the final polyimide. This can be achieved through several methods, each influencing the final properties of the polyimide film.[1][2]
Experimental Protocol: Synthesis of Poly(amic acid) (PAA)
A general procedure for the preparation of the PAA precursor is as follows:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline (ODA)) in DMAc.
-
Gradually add a stoichiometric amount of this compound powder to the diamine solution under a nitrogen atmosphere with continuous stirring.
-
Continue the reaction at room temperature for approximately 24 hours to allow for the formation of a viscous PAA solution. The progress of the polymerization can be monitored by measuring the solution's inherent viscosity.[2]
Imidization Techniques and Their Impact on Polyimide Properties
The conversion of the PAA precursor to the final polyimide is a critical step that significantly affects the material's properties. The three primary methods for imidization are thermal, chemical, and a combination of both.[1][2]
Thermal Imidization
In this method, the PAA solution is cast onto a substrate and then subjected to a staged heating process in an oven, typically with temperatures ranging from 100 °C to 350 °C.[3] While straightforward, high-temperature processing can sometimes lead to colored films.
Chemical Imidization
Chemical imidization involves the use of dehydrating agents, such as a mixture of acetic anhydride and pyridine or trifluoroacetic anhydride and triethylamine, at lower temperatures.[2] This method can produce polyimides with excellent optical properties.[1][2] However, the resulting polyimide may precipitate from the solution due to its rigid structure, making film casting challenging.[2]
Combined Chemical and Thermal Imidization
This approach combines the advantages of both methods. A partial chemical imidization is first carried out at a low temperature, followed by a thermal treatment at a moderately elevated temperature (e.g., 200 °C) to complete the imidization.[2] This technique can yield flexible, fully imidized films with high molecular weights and excellent properties.[1][2]
Experimental Protocol: Combined Chemical and Thermal Imidization
-
To the PAA solution, add a chemical imidization agent (e.g., a mixture of trifluoroacetic anhydride and triethylamine) and stir at room temperature for several hours.[2]
-
Cast the partially imidized PAA solution onto a glass substrate.
-
Heat the cast film in a vacuum oven at a specific temperature (e.g., 200 °C) for a defined period to complete the imidization process.[2]
Properties of this compound-Based Polyimides
The incorporation of the this compound monomer results in polyimides with a unique combination of properties, making them suitable for a variety of high-performance applications.
Thermal Properties
This compound-based polyimides exhibit exceptional thermal stability. The 5% weight loss temperature (T5) is typically above 450 °C, with decomposition temperatures (Td) ranging from 475 °C to 501 °C.[2] The rigid alicyclic structure of this compound contributes to very high glass transition temperatures (Tg), often exceeding 330 °C.[1][2] This high Tg is attributed to the dipole-dipole interactions between the keto groups in the polymer chains and the rigidity of the polyalicyclic unit.[1][2] The coefficient of thermal expansion (CTE) for these polyimides falls between 17 and 57 ppm/K.[1][2]
| Property | Value | Reference |
| 5% Weight Loss Temperature (T5) | > 450 °C | [2] |
| Decomposition Temperature (Td) | 475 - 501 °C | [1][2] |
| Glass Transition Temperature (Tg) | > 330 °C | [1][2] |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [1][2] |
Optical Properties
A defining characteristic of this compound-based polyimides is their excellent optical transparency. The films are typically colorless, with UV cutoff wavelengths (λcut-off) shorter than 337 nm.[1][2] This high level of transparency is a direct result of the alicyclic structure of this compound, which mitigates the formation of color-inducing charge-transfer complexes.[2] Films prepared by chemical imidization methods have been noted to exhibit particularly outstanding optical properties.[1][2]
| Property | Value | Reference |
| Appearance | Colorless | [1][2] |
| UV Cutoff Wavelength (λcut-off) | < 337 nm | [1][2] |
Mechanical Properties
While detailed quantitative data on the mechanical properties of a wide range of this compound-based polyimides is not extensively compiled in the provided search results, polyimides, in general, are known for their excellent mechanical strength.[4] For comparison, other colorless polyimides derived from different alicyclic dianhydrides have shown a tensile modulus in the range of 1.5-2.6 GPa and a tensile strength of 52-96 MPa.[5]
Dielectric Properties
Polyimides are valued for their low dielectric constants, making them suitable for microelectronics applications.[6] While specific dielectric data for this compound-based polyimides is not detailed in the search results, polyimides derived from other alicyclic dianhydrides have exhibited dielectric constants in the range of 3.2-3.7.[5] The introduction of alicyclic structures is a known strategy to reduce the dielectric constant of polyimides.[7]
Structure-Property Relationship and Experimental Workflow
The synthesis and characterization of this compound-based polyimides follow a logical workflow designed to correlate the chemical structure with the final material properties.
Figure 1: Experimental workflow for the synthesis and characterization of this compound-based polyimides.
The logical relationship between the molecular structure of this compound and the resulting polyimide properties can be visualized as follows:
Figure 2: Structure-property relationship of this compound-based polyimides.
Conclusion
The use of this compound in the synthesis of polyimides represents a significant advancement in the development of high-performance, colorless optical materials. The unique alicyclic structure of this compound imparts a combination of high thermal stability, high glass transition temperature, and excellent optical transparency that is difficult to achieve with traditional aromatic polyimides. The choice of imidization technique plays a crucial role in optimizing the final properties of the polyimide films. As the demand for advanced materials in electronics, displays, and aerospace continues to grow, this compound-based polyimides are poised to play an increasingly important role. Further research into structure-property relationships and processing optimization will continue to unlock the full potential of these remarkable polymers.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. laminatedplastics.com [laminatedplastics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to CpODA for Colorless Polyimide Films
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CpODA), a key monomer for the synthesis of high-performance colorless polyimide (CPI) films. This document details the synthesis, properties, and characterization of this compound-based polyimides, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key processes through diagrams.
Introduction to this compound-based Colorless Polyimides
Aromatic polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their characteristic yellow-to-brown color, arising from intra- and intermolecular charge-transfer (CT) complex formation, limits their application in optical and optoelectronic devices where high transparency is paramount. The development of colorless polyimides (CPIs) has been a significant area of research to address this limitation.
One effective strategy to produce CPIs is the incorporation of alicyclic monomers, such as this compound. The non-planar and saturated structure of the cyclohexane ring in this compound disrupts the planarity of the polymer backbone, effectively inhibiting the formation of CT complexes. This results in polyimide films with high optical transparency and low color intensity, while maintaining desirable thermal and mechanical properties. These this compound-based CPIs are promising materials for flexible displays, optical sensors, and other advanced applications.
Synthesis of this compound-based Polyimides
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. First, this compound is reacted with an aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted into the final polyimide through a cyclodehydration reaction, known as imidization. This can be achieved through thermal, chemical, or a combination of both methods.
General Polycondensation Reaction
The overall reaction scheme involves the ring-opening addition of the diamine to the dianhydride to form the PAA, followed by cyclization to the polyimide with the elimination of water.
Caption: General two-step synthesis of polyimide from this compound and an aromatic diamine.
Properties of this compound-based Polyimide Films
The properties of this compound-based polyimide films are highly dependent on the chemical structure of the aromatic diamine comonomer and the imidization method employed. The following tables summarize key quantitative data for various this compound-based polyimides.
Thermal Properties
This compound-based polyimides exhibit excellent thermal stability, with high glass transition temperatures (Tg), 5% weight loss temperatures (T5), and decomposition temperatures (Td). The coefficient of thermal expansion (CTE) is also a critical parameter for applications in flexible electronics.
| Diamine | Imidization Method | Tg (°C) | T5 (°C) | Td (°C) | CTE (ppm/K) |
| Various Aromatic Diamines | Thermal, Chemical, Combined | > 330 | > 450 | 475 - 501 | 17 - 57 |
Data compiled from multiple sources.[1][2][3]
Optical Properties
The primary advantage of this compound-based polyimides is their high optical transparency. Key metrics include the UV-vis cutoff wavelength (λcut), which indicates the onset of light absorption, and the transmittance at specific wavelengths.
| Diamine | Imidization Method | Cutoff Wavelength (λcut, nm) |
| Various Aromatic Diamines | Thermal, Chemical, Combined | < 337 |
Data compiled from multiple sources.[1][2][3] Films prepared by the chemical imidization method have been noted to exhibit outstanding optical properties.[1][2][3]
Mechanical and Dielectric Properties
This compound-based polyimides generally form flexible and tough films. Their dielectric properties are also important for electronic applications.
| Property | Value Range |
| Tensile Modulus (GPa) | 1.5 - 2.6 |
| Tensile Strength (MPa) | 52 - 96 |
| Elongation at Break (%) | 3 - 11 |
| Dielectric Constant | 3.2 - 3.7 |
Data for polyimides derived from a similar alicyclic dianhydride.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-based polyimides and the fabrication and characterization of the resulting films.
Synthesis of Poly(amic acid) (PAA)
-
Monomer Preparation: Dry the aromatic diamine and this compound under vacuum prior to use to remove any residual moisture.
-
Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under a nitrogen atmosphere.
-
Polycondensation: Slowly add a stoichiometric amount of solid this compound to the stirred diamine solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous PAA solution. The logarithmic viscosity of the resulting PAA is typically in the range of 0.54–1.47 dL/g.[1][2][3]
Film Fabrication and Imidization
The PAA solution can be converted into a polyimide film using one of the following methods:
-
Casting: Cast the PAA solution onto a clean glass substrate using a doctor blade to control the film thickness.
-
Drying: Dry the cast film in an oven at 80°C for 2 hours to remove the bulk of the solvent.
-
Curing: Heat the dried film under vacuum or a nitrogen atmosphere using a stepwise heating program, for example, to 350°C for 30 minutes, to induce thermal cyclization to the polyimide.[1]
-
Film Removal: After cooling to room temperature, immerse the glass substrate in water to facilitate the peeling of the polyimide film.
-
Reagent Addition: Add a chemical dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or N-methylpiperidine), to the PAA solution.
-
Reaction: Heat the mixture at a moderate temperature (e.g., 70°C) to effect chemical imidization.
-
Casting and Curing: Cast the resulting polyimide solution and heat to remove the solvent and residual reagents.
This method involves a low-temperature chemical imidization step followed by a thermal treatment at a temperature that is typically lower than that used for full thermal imidization.[1]
Characterization Workflow
The following workflow outlines the typical characterization techniques used to evaluate the properties of this compound-based polyimide films.
Caption: A typical workflow for the preparation and characterization of this compound-based polyimide films.
Conclusion
This compound is a valuable monomer for the creation of colorless polyimide films with a desirable combination of high optical transparency, excellent thermal stability, and robust mechanical properties. The non-planar, alicyclic structure of this compound is key to disrupting charge-transfer complex formation, leading to materials suitable for a wide range of advanced optical and electronic applications. The choice of aromatic diamine and the imidization method allows for the fine-tuning of the final film properties to meet the specific requirements of the intended application. Further research into novel diamine structures and optimization of processing conditions will continue to expand the potential of this compound-based polyimides.
References
thermal stability of CpODA based polymers
An In-depth Technical Guide to the Thermal Stability of CpODA-Based Polymers
Introduction
Polymers based on alicyclic tetracarboxylic dianhydrides, particularly those utilizing norbornane-2-spiro-α-cyclopentanone-α′-spiro-2″-norbornane-5,5″,6,6″-tetracarboxylic dianhydride (this compound), are gaining significant attention for their potential in advanced applications, including flexible displays and aerospace technologies. A critical performance metric for these materials is their thermal stability, which dictates their operational limits and longevity in demanding environments. This guide provides a comprehensive overview of the thermal properties of this compound-based polymers, focusing on quantitative data, the experimental protocols used for their characterization, and the underlying chemical pathways.
Thermal Properties of this compound-Based Polyimides
This compound-based polyimides exhibit exceptionally high thermal stability, a characteristic attributed to the rigid polyalicyclic structure and dipole-dipole interactions between the keto groups within the polymer chains.[1][2][3] These polymers consistently demonstrate high glass transition temperatures (Tg), decomposition temperatures (Td), and low coefficients of thermal expansion (CTE), making them suitable for high-temperature applications.
Quantitative thermal analysis data for various this compound-based polyimide films are summarized in the table below. The properties can vary depending on the specific aromatic diamine used in the polymerization and the imidization method employed.[1]
| Property | Value Range | Notes |
| 5% Weight-Loss Temperature (T₅) | > 450 °C | Measured in a nitrogen atmosphere.[1][4] |
| Decomposition Temperature (Td) | 475–501 °C | Defined as the intersection of the extrapolations of the two slopes in the TGA curve.[1][2][3] |
| Glass Transition Temperature (Tg) | > 330 °C | Can exceed 400 °C for systems with rigid diamines like TFMB (Tg = 411 °C).[1][2][3][4] |
| Coefficient of Thermal Expansion (CTE) | 17–57 ppm/K | Measured between 100–200 °C. Specific formulations can achieve values as low as 16.7 ppm/K.[1][2][3][4] |
Experimental Protocols
The characterization of the thermal properties of this compound-based polymers relies on precise analytical techniques. The methodologies detailed below are standard for evaluating the thermal stability of high-performance polymers.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition temperature of a polymer by measuring its mass loss as a function of temperature in a controlled atmosphere.[5][6]
Objective: To determine the 5% weight-loss temperature (T₅) and the decomposition temperature (Td). Instrumentation: Seiko SSC 5200-TG/DTA 220 or equivalent.[1] Methodology:
-
A small sample (approximately 5 ± 0.03 mg) is placed in an aluminum crucible.[5]
-
The sample is heated from room temperature (e.g., 25 °C) to a high temperature (e.g., 700 °C).[5]
-
A constant heating rate (e.g., 10 K/min) is applied.[1]
-
The analysis is conducted under an inert nitrogen atmosphere with a constant flow rate (e.g., 200 mL/min) to prevent oxidative degradation.[1]
-
The instrument records the sample's mass continuously as a function of temperature. Td is determined from the resulting TGA curve.[1]
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. It is a key method for determining the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).[1]
Objective: To determine the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE). Instrumentation: Seiko TMA/SS100 or equivalent.[1] Methodology:
-
A film sample is subjected to a constant, low-stress load using a penetration probe (e.g., 1 mm diameter probe with a 10 g load).[1]
-
The sample is heated at a constant rate (e.g., 10 K/min) in an air or nitrogen atmosphere.[1]
-
The Tg is identified as the temperature at which a significant change in the material's dimensional properties occurs.[1]
-
The CTE is calculated from the change in the sample's length over a specified temperature range (e.g., 100–200 °C) while under a nitrogen atmosphere.[1]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7][8] It is widely used to study thermal transitions like Tg, melting, and crystallization.
Objective: To identify the glass transition temperature (Tg) and other thermal transitions. Methodology:
-
A small, weighed sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]
-
Both pans are placed in the DSC cell and heated at a constant rate.
-
The instrument measures the heat flow to the sample relative to the reference.
-
The glass transition is observed as a step-like change in the heat capacity of the material.[7]
Synthesis and Imidization Workflow
The exceptional thermal stability of this compound-based polymers originates from their synthesis and subsequent conversion into a rigid polyimide structure. The process begins with the polycondensation of this compound with various aromatic diamines to form a poly(amic acid) precursor, which is then chemically or thermally treated to form the final polyimide.[2][3]
Caption: Synthesis workflow for this compound-based polyimides.
Polymer Degradation Pathway
The thermal degradation of polymers like polyimides is a complex process involving the breaking of chemical bonds at high temperatures.[9] In an inert atmosphere, the primary mechanism is thermal degradation, which proceeds through chain scission and depolymerization, leading to mass loss.[10][11]
Caption: Conceptual pathway for thermal polymer degradation.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 8. azom.com [azom.com]
- 9. Polymer degradation - Wikipedia [en.wikipedia.org]
- 10. azom.com [azom.com]
- 11. matec-conferences.org [matec-conferences.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Optical Properties of CpODA Polyimides
This technical guide provides a comprehensive overview of the optical properties of polyimides derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound). Due to their unique alicyclic structure, this compound-based polyimides exhibit exceptional optical transparency, low birefringence, and high thermal stability, making them promising materials for a variety of advanced applications.
Core Optical Properties
This compound-based polyimides are characterized by their excellent optical properties, primarily attributed to the suppression of charge-transfer complex formation, a common cause of coloration in aromatic polyimides. The bulky and rigid spiroalicyclic structure of this compound disrupts polymer chain packing and reduces intermolecular interactions, leading to high transparency and low optical anisotropy.
Quantitative Optical Data
The optical properties of this compound polyimides are significantly influenced by the diamine monomer used in polymerization and the imidization method employed. The following tables summarize key quantitative data from studies on various this compound-based polyimide films.
| Diamine | Imidization Method | Average Transmittance (Tvis, 400-800 nm) (%) | Cut-off Wavelength (λcut-off, 1% T) (nm) |
| 3,4′-DDE | Thermal (350 °C) | 82.8 | 337 |
| 3,4′-DDE | Combined (200 °C) | 88.5 | 321 |
| 3,4′-DDE | Chemical (80 °C, post-cured at 350 °C) | 89.2 | 318 |
| 1,3-BAB | Thermal (350 °C) | 81.2 | 332 |
| 1,3-BAB | Combined (200 °C) | 88.5 | 316 |
| 1,3-BAB | Chemical (80 °C, post-cured at 350 °C) | 89.1 | 314 |
Table 1: Transmittance and Cut-off Wavelength of this compound-based Polyimide Films. Data compiled from a study on colorless polyimides derived from this compound.[1]
| Property | Value Range |
| Average Refractive Index | 1.5407 - 1.6309 |
| Birefringence | Extremely low (on the order of 10⁻⁴) |
| Optical Retardation | < 10 nm |
Table 2: Refractive Index and Birefringence of this compound-based Polyimide Films. These values indicate low optical anisotropy.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the key experimental protocols for the synthesis and characterization of this compound polyimides.
The synthesis of this compound-based polyimides is typically a two-step process, starting with the formation of a poly(amic acid) (PAA) precursor, followed by imidization.
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4′-diaminodiphenyl ether - ODA)
-
N,N-dimethylacetamide (DMAc) as the solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a slow stream of dry nitrogen, dissolve a specific molar amount of the aromatic diamine in DMAc.[1]
-
Once the diamine is fully dissolved, add an equimolar amount of this compound to the solution.[1]
-
Rinse the flask with additional DMAc to ensure all the dianhydride is transferred.
-
Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution.[1]
The conversion of the PAA to the final polyimide can be achieved through several methods, each affecting the final properties of the film.
-
Thermal Imidization: The PAA solution is cast onto a substrate and heated at high temperatures (e.g., 350°C) to drive the cyclodehydration reaction.[1]
-
Chemical Imidization: A chemical dehydrating agent, such as a mixture of acetic anhydride and pyridine or trifluoroacetic anhydride and triethylamine, is added to the PAA solution at a lower temperature (e.g., room temperature to 80°C).[1] The resulting polyimide is then precipitated, washed, and dried.
-
Combined Chemical and Thermal Imidization: This method involves a partial chemical imidization at a low temperature, followed by casting and thermal curing at a moderately elevated temperature (e.g., 200°C).[1]
Refractive Index and Birefringence: These properties are commonly measured using a prism coupler, such as a Metricon Model 2010/M.[1] This instrument measures the refractive indices in the in-plane (n_TE) and out-of-plane (n_TM) directions of the film, from which the birefringence (Δn = n_TE - n_TM) can be calculated.
Transmittance and Cut-off Wavelength: UV-Vis spectroscopy is used to measure the optical transmittance of the polyimide films over a specific wavelength range (e.g., 200-800 nm). The cut-off wavelength is typically defined as the wavelength at which the transmittance drops to 1%.[1]
Visualizations
The following diagrams illustrate the chemical structures and processes involved in the synthesis of this compound polyimides.
Caption: Synthesis of Poly(amic acid) from this compound and an Aromatic Diamine.
Caption: Workflow for the Synthesis and Imidization of this compound Polyimides.
References
Solubility of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA), a key monomer in the synthesis of advanced colorless polyimides. Due to its rigid and complex alicyclic structure, understanding the solubility of this compound is critical for its effective use in polymerization processes and material fabrication.
Solubility Data of this compound
Quantitative solubility data for the this compound monomer in various organic solvents is not extensively reported in the reviewed scientific literature. However, qualitative descriptions from studies on polyimide synthesis provide valuable insights into its dissolution behavior. The primary solvent discussed in the context of this compound polymerization is N,N-dimethylacetamide (DMAc).
Data Presentation
The available qualitative data on this compound solubility is summarized in the table below.
| Solvent Name | Chemical Formula | Solubility Observation | Temperature | Source |
| N,N-dimethylacetamide (DMAc) | C₄H₉NO | Described as "hardly soluble". In a specific polymerization reaction, it required approximately 6 hours to dissolve completely in a solution containing the diamine comonomer. | Room Temperature | [1] |
Note: The solubility of the final polyimides derived from this compound can vary significantly based on the comonomer used and the imidization process. Some resulting polyimides show good solubility in polar aprotic solvents like NMP and DMAc, while others may precipitate and subsequently dissolve in halogenated solvents like chloroform.[2]
Experimental Context and Workflows
The solubility of this compound is a crucial parameter in the synthesis of poly(amic acid) (PAA), the precursor to polyimides. The standard procedure is a two-step method that begins with the dissolution of the monomers.
Polyimide Synthesis Workflow
The process involves the polycondensation of a dianhydride (like this compound) and an aromatic diamine in a polar aprotic solvent at room temperature. The successful formation of a high-molecular-weight PAA solution is contingent on the complete dissolution of the monomers.
Experimental Protocols for Solubility Determination
While specific quantitative data for this compound is scarce, standardized methods can be employed to determine its solubility in various organic solvents.
Qualitative Solubility Determination
A straightforward method to quickly assess solubility involves dissolving a small, pre-weighed amount of the solute in a fixed volume of solvent.
Methodology:
-
Weigh 10 mg of this compound powder.
-
Add the powder to a vial containing 1 mL of the target organic solvent.
-
Agitate the mixture at room temperature (e.g., using a vortex mixer or magnetic stirrer) for 24 hours.
-
Visually inspect the solution for any undissolved solid particles.
-
The solubility is typically reported using qualitative terms:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a noticeable amount has dissolved.
-
Insoluble: The solid powder remains largely unchanged.
-
Quantitative Solubility Determination (Saturation Shake-Flask Method)
The Saturation Shake-Flask (SSF) method is a widely recognized "gold standard" for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and agitate it at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved via centrifugation followed by careful collection of the supernatant, or by passing the solution through a syringe filter (e.g., 0.22 µm) that does not adsorb the solute.
-
Dilution: If necessary, dilute a precise aliquot of the clear, saturated supernatant with a suitable solvent to bring its concentration within the quantifiable range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution steps. This value represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Signaling Pathways
This compound is an alicyclic dianhydride monomer used for the industrial synthesis of high-performance polymers. It is not a biologically active molecule or a drug candidate. Therefore, it is not associated with any known biological signaling pathways.
Conclusion
The solubility of this compound is a fundamental property influencing its use in the synthesis of colorless polyimides. The available literature indicates that it has limited solubility in common polar aprotic solvents like DMAc, which necessitates extended dissolution times during polymerization. For researchers and professionals working with this monomer, it is recommended to perform quantitative solubility tests using standardized methods, such as the Saturation Shake-Flask protocol, to establish precise solubility limits in various organic solvents relevant to their specific applications. This will enable better control over the polymerization process and ensure the consistent quality of the resulting polyimide materials.
References
Unlocking Thermal Stability: A Technical Guide to the Glass Transition Temperature of CpODA Polyimides
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the glass transition temperature (Tg) of polyimides derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA). Understanding and controlling the Tg is paramount for the application of these advanced polymers in fields requiring high thermal stability.
Introduction to this compound Polyimides and Glass Transition Temperature
Colorless polyimides (CPIs) based on the alicyclic tetracarboxylic dianhydride this compound are emerging as critical materials for advanced applications, including flexible electronics and high-performance films. A key parameter governing their operational temperature range and mechanical properties is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For high-temperature applications, a higher Tg is generally desirable.
The unique structure of this compound, with its rigid and bulky polyalicyclic framework, contributes to the exceptionally high Tg values observed in the resulting polyimides. This high thermal stability is further influenced by dipole-dipole interactions between the keto groups within the polymer chains.[1][2] The choice of the aromatic diamine co-monomer and the imidization method are critical factors that allow for the fine-tuning of the final polymer's thermal characteristics.
Quantitative Data on the Glass Transition Temperature of this compound Polyimides
The glass transition temperature of this compound-based polyimides is highly dependent on the chemical structure of the aromatic diamine used in the polymerization and the subsequent imidization process. The following table summarizes the Tg values for a series of this compound polyimides.
| Dianhydride | Diamine | Imidization Method | Glass Transition Temperature (Tg) in °C |
| This compound | 3,4’-DDE | Thermal | 333 |
| This compound | 3,4’-DDE | Chemical + Thermal | 337 |
| This compound | 3,4’-DDE | Chemical | 341 |
| This compound | 4,4’-DDE | Thermal | 354 |
| This compound | 4,4’-DDE | Chemical + Thermal | 356 |
| This compound | 4,4’-DDE | Chemical | 360 |
| This compound | 1,3-BAB | Thermal | 290 |
| This compound | 1,3-BAB | Chemical + Thermal | 292 |
| This compound | 1,3-BAB | Chemical | 295 |
| This compound | TFMB | Not Specified | 411[3] |
Table 1: Glass Transition Temperatures of Various this compound Polyimides. Data sourced from[1], unless otherwise noted.
Experimental Protocols for Determining Glass Transition Temperature
The accurate determination of the glass transition temperature is crucial for the characterization of this compound polyimides. The most common techniques employed are Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA).
Differential Scanning Calorimetry (DSC)
DSC is a widely used thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity.
-
Instrumentation: A differential scanning calorimeter is required.
-
Sample Preparation: A small sample of the polyimide film (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Experimental Parameters:
-
Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.
-
Temperature Program: The sample is typically heated to a temperature above its expected Tg, then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg, and finally heated again at the desired rate to measure the transition. The second heating scan is usually used to determine the Tg.
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The Tg is typically determined as the midpoint of the step transition in the heat flow curve.
Dynamic Mechanical Analysis (DMA)
DMA is a highly sensitive technique for determining the Tg of polymers. It measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress. The glass transition is associated with a significant change in the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus).
-
Instrumentation: A dynamic mechanical analyzer is used.
-
Sample Preparation: A rectangular film specimen of the polyimide with defined dimensions (e.g., 20 mm length, 5 mm width, and 0.1 mm thickness) is prepared.
-
Experimental Parameters:
-
Mode: Typically performed in tension or cantilever bending mode.
-
Frequency: A common frequency for the oscillatory stress is 1 Hz.
-
Heating Rate: A typical heating rate is 3 °C/min or 5 °C/min.
-
Strain Amplitude: A small strain amplitude within the material's linear viscoelastic region is applied.
-
-
Data Analysis: The Tg can be identified as the peak of the tan delta curve, the peak of the loss modulus (E'') curve, or the onset of the drop in the storage modulus (E') curve.
Thermomechanical Analysis (TMA)
TMA measures the dimensional changes of a material as a function of temperature. The glass transition is detected as a change in the coefficient of thermal expansion (CTE).
-
Instrumentation: A thermomechanical analyzer is used.
-
Sample Preparation: A small, flat sample of the polyimide film is prepared.
-
Experimental Parameters:
-
Data Analysis: The Tg is determined from the intersection of the tangents to the curve of dimensional change versus temperature, above and below the transition region.
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in the characterization of this compound polyimides, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the logical relationship between molecular structure and thermal properties.
Caption: Experimental workflow for this compound polyimide synthesis and characterization.
Caption: Relationship between molecular structure and the high Tg of this compound polyimides.
References
history and development of CpODA
An In-Depth Technical Guide to CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride)
Introduction
This technical guide provides a comprehensive overview of this compound (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride), a key monomer in the development of advanced colorless polyimides (CPIs). While the prompt requested information related to drug development, extensive research indicates that this compound is not a pharmaceutical compound but rather a crucial component in the field of materials science. Its primary application lies in the synthesis of high-performance polymers with exceptional thermal stability, mechanical strength, and optical transparency.[1] This guide is intended for researchers, scientists, and professionals in materials science and polymer chemistry.
History and Development
The development of this compound is rooted in the broader research efforts to create colorless polyimides. Traditional aromatic polyimides, while known for their excellent thermal and mechanical properties, often exhibit a yellow to brown color due to the formation of charge-transfer complexes. This coloration limits their application in optical and optoelectronic devices where high transparency is required.
This compound, an alicyclic tetracarboxylic dianhydride with a unique cyclopentanone bis-spironorbornane structure, was developed to address this issue.[2][3][4] Its non-planar and rigid structure effectively inhibits the formation of charge-transfer complexes, leading to the synthesis of polyimides that are entirely colorless.[2][3][4] Research has demonstrated that polyimides derived from this compound exhibit high glass transition temperatures (Tg) and low coefficients of thermal expansion (CTE), making them suitable for applications in flexible displays, optical films, and other advanced electronic components.[2][3][4]
Core Technical Data
The properties of polyimides derived from this compound can be tailored by the choice of the diamine monomer and the imidization process. The following tables summarize key quantitative data from studies on this compound-based polyimides.
Table 1: Thermal Properties of this compound-Based Polyimide Films
| Diamine Monomer | Imidization Method | 5% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg) (°C) | Coefficient of Thermal Expansion (ppm/K) |
| 4,4'-DDE | Thermal | 485 | >350 | 35 |
| Chemical + Thermal | 490 | >350 | 38 | |
| Chemical | 492 | >350 | 40 | |
| 3,4'-DDE | Thermal | 478 | >350 | 42 |
| Chemical + Thermal | 485 | >350 | 45 | |
| Chemical | 488 | >350 | 47 | |
| 1,3-BAB | Thermal | 475 | 290 | 57 |
| Chemical + Thermal | 480 | 295 | 55 | |
| Chemical | 482 | 298 | 53 |
Data sourced from studies on this compound-based polyimides.[3]
Table 2: Optical Properties of this compound-Based Polyimide Films
| Diamine Monomer | Imidization Method | Cut-off Wavelength (λcut) (nm) |
| 4,4'-DDE | Thermal | 335 |
| Chemical + Thermal | 330 | |
| Chemical | 328 | |
| 3,4'-DDE | Thermal | 337 |
| Chemical + Thermal | 332 | |
| Chemical | 330 | |
| 1,3-BAB | Thermal | 330 |
| Chemical + Thermal | 325 | |
| Chemical | 323 |
Data sourced from studies on this compound-based polyimides.[3]
Experimental Protocols
The synthesis of this compound-based polyimides and the fabrication of films involve a multi-step process. The following are detailed methodologies for key experiments.
General Polymerization Procedure for Poly(amic acid) (PAA) Preparation
-
Materials :
-
This compound (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylacetamide (DMAc) as the solvent.
-
-
Procedure :
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in DMAc at room temperature.
-
Slowly add this compound powder to the diamine solution while stirring.
-
Continue stirring at room temperature for 24 hours to allow for the formation of the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
Imidization and Film Fabrication
Poly(amic acid) can be converted to polyimide through thermal or chemical imidization.
1. Thermal Imidization:
-
Cast the PAA solution onto a glass substrate.
-
Heat the cast film in an oven with a controlled temperature program. A typical program involves heating to 100°C for 1 hour, 200°C for 1 hour, and finally to 300-350°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.
2. Chemical Imidization:
-
To the PAA solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) at room temperature.
-
Stir the mixture for several hours.
-
Cast the solution onto a glass substrate.
-
Heat the film at a lower temperature (e.g., 80-150°C) to remove the solvent and complete the imidization process.
Visualizations
Synthesis Pathway of this compound-Based Polyimide
The following diagram illustrates the two-step synthesis process of polyimides from this compound and an aromatic diamine.
Caption: Two-step synthesis of this compound-based polyimide.
Experimental Workflow for Polyimide Film Fabrication
This diagram outlines the general workflow for creating polyimide films from the initial monomers.
Caption: Workflow for this compound-based polyimide film fabrication.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CpODA: Synthesis, Properties, and Applications in Advanced Materials
Introduction
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride, commonly known as CpODA, is a key building block in the synthesis of advanced polyimides. Its unique chemical structure imparts exceptional thermal stability, high glass transition temperatures, and optical transparency to the resulting polymers. This guide provides a comprehensive overview of this compound, including its chemical data, synthesis, and polymerization methods.
It is important to note that while this guide is intended for researchers and professionals in drug development, this compound itself is not a therapeutic agent and is not known to be directly involved in biological signaling pathways. However, the polyimides derived from this compound possess properties that make them promising materials for biomedical applications, including drug delivery systems. This guide will, therefore, also explore the potential applications of this compound-based polyimides in this context.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1312366-93-0 | |
| Molecular Formula | C₂₁H₂₀O₇ | |
| Molecular Weight | 384.38 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Purity | >95.0% (HPLC) | |
| Solubility | Hardly soluble in N,N-dimethylacetamide (DMAc); Soluble in halogenated solvents such as chloroform. | [1] |
| Synonyms | Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride; Octahydro-3H,3''H-dispiro[[2][3]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[2][3]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. A general experimental protocol is described below.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound involves the reaction of 5-norbornene-2-spiro-α-cycloalkanone-α'-spiro-2"-5"-norbornene with an alcohol and carbon monoxide in the presence of a palladium catalyst and an oxidizing agent to yield the corresponding tetracarboxylic acid esters. This is followed by hydrolysis and subsequent dehydration to form the dianhydride.
-
Step 1: Carboxylation. In a suitable reactor, 5-norbornene-2-spiro-α-cycloalkanone-α'-spiro-2"-5"-norbornene is dissolved in an alcohol solvent. A palladium catalyst and an oxidizing agent are added. The reactor is then pressurized with carbon monoxide and heated to the reaction temperature. The reaction mixture is stirred until the starting material is consumed.
-
Step 2: Hydrolysis. The resulting ester from Step 1 is hydrolyzed using a strong base, such as potassium hydroxide, in an aqueous solution. The reaction is typically heated to ensure complete conversion to the tetracarboxylic acid salt.
-
Step 3: Acidification. The solution containing the tetracarboxylic acid salt is acidified with a mineral acid, such as hydrochloric acid, to precipitate the tetracarboxylic acid. The solid is collected by filtration and washed with water.
-
Step 4: Dehydration (Imidization). The purified tetracarboxylic acid is then dehydrated to form the dianhydride, this compound. This is typically achieved by heating the acid in a suitable solvent, such as acetic anhydride, often with a catalyst. The product, this compound, is then isolated by filtration, washed, and dried.
Below is a diagram illustrating the synthesis workflow.
Polymerization of this compound to Form Polyimides
This compound is a valuable monomer for the synthesis of colorless and thermally stable polyimides. The polymerization is typically a two-step process.
Experimental Protocol: Synthesis of this compound-based Poly(amic acid) and Polyimide
-
Step 1: Poly(amic acid) Formation. In a dry, inert atmosphere, a diamine monomer is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). This compound is then added to the solution portion-wise with stirring. The reaction is continued at room temperature until a viscous poly(amic acid) solution is formed.
-
Step 2: Imidization. The poly(amic acid) is then converted to the corresponding polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film. The film is then heated in a stepwise manner to temperatures typically ranging from 100°C to 350°C to drive the cyclodehydration reaction and form the imide rings.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The reaction is typically stirred at a slightly elevated temperature to complete the imidization. The resulting polyimide can then be precipitated, collected, and redissolved for film casting.
-
The general workflow for the polymerization of this compound is depicted below.
Applications of this compound-Based Polyimides in Drug Development
While this compound itself is not a drug, the polyimides derived from it have several properties that are highly desirable for biomedical applications, including drug delivery.[3][4][5]
-
Biocompatibility: Polyimides can be synthesized to be biocompatible, making them suitable for use in implantable devices and drug delivery systems.[3][4]
-
Chemical Inertness: Their high chemical resistance ensures that they do not degrade prematurely in the physiological environment and do not leach harmful substances.
-
Mechanical Strength and Flexibility: this compound-based polyimides can be formulated to be either rigid or flexible, allowing for the fabrication of a wide range of devices, from coatings for medical implants to flexible films for transdermal drug delivery.
-
Controlled Drug Release: The polymer matrix can be engineered to control the release rate of encapsulated drugs, which is a critical aspect of controlled drug delivery systems.[6][7]
Potential Applications Include:
-
Implantable Drug Delivery Devices: The high strength and biocompatibility of these polyimides make them suitable for fabricating implantable reservoirs that can provide sustained, long-term drug release.
-
Coatings for Medical Devices: this compound-based polyimides can be used as coatings for stents or other medical implants to release drugs locally, reducing the risk of inflammation or thrombosis.
-
Microneedle Arrays: The mechanical properties of these polymers are well-suited for the fabrication of microneedle arrays for transdermal drug delivery, offering a painless alternative to traditional injections.
-
Nanoparticles for Targeted Drug Delivery: While less common, polyimides can be formulated into nanoparticles for targeted delivery of therapeutic agents to specific cells or tissues.
Conclusion
This compound is a specialized monomer that enables the synthesis of high-performance polyimides with exceptional thermal and optical properties. While its direct role in biological signaling is not established, the resulting polyimides offer significant potential for advancing biomedical applications, particularly in the field of drug delivery. The combination of biocompatibility, chemical inertness, and tunable mechanical properties makes this compound-based polyimides a promising platform for the development of next-generation medical devices and therapeutic systems. Further research into the biocompatibility and drug release kinetics of specific this compound-based polyimide formulations will be crucial for their successful translation into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]
- 6. ijnrd.org [ijnrd.org]
- 7. bezwadabiomedical.com [bezwadabiomedical.com]
safety and handling of CpODA monomer
An In-depth Technical Guide on the Safety and Handling of CpODA Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of safety and handling information for this compound monomer based on available data and general principles for handling similar chemical substances. A comprehensive, official Safety Data Sheet (SDS) for this compound monomer was not identified in the public domain. Therefore, all personnel should exercise caution and apply best laboratory practices. Always consult with your institution's Environmental Health and Safety (EHS) department for a full risk assessment before handling this compound.
Introduction
This compound, chemically known as Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride, is an alicyclic tetracarboxylic dianhydride monomer.[1][2][3] It serves as a critical building block in the synthesis of advanced polyimides, valued for their exceptional thermal stability and mechanical strength.[3][4] Given its nature as a fine, powdered chemical and a reactive monomer, understanding and implementing proper safety and handling procedures are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide consolidates the available information on this compound and provides safety protocols based on established guidelines for handling hazardous chemical powders and monomers.
Hazard Identification
While specific toxicity data for this compound is not available, its physical form as a powder and its chemical nature as a monomer suggest potential hazards that are common to this class of chemicals.
-
Respiratory Irritation: As a fine powder, this compound may cause respiratory irritation if inhaled.[4][5] Handling should be performed in a manner that minimizes dust generation.[6][7]
-
Skin and Eye Irritation: Direct contact with the powder may cause irritation to the skin and eyes.[8]
-
Combustible Dust: Many fine organic powders, when suspended in air in sufficient concentrations, can form explosive dust clouds in the presence of an ignition source.[9]
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Chemical Name | Norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic Dianhydride | [1] |
| Synonyms | Octahydro-3H,3''H-dispiro[[8][10]methanoisobenzofuran-5,1'-cyclopentane-3',5''-[8][10]methanoisobenzofuran]-1,1'',2',3,3''(4H,4''H)-pentaone | [1] |
| CAS Number | 1312366-93-0 | [1] |
| Molecular Formula | C₂₁H₂₀O₇ | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Purity | >95.0% (HPLC) | [1] |
Handling and Storage
Proper handling and storage are crucial to maintain the quality of this compound and to prevent hazardous situations.
Engineering Controls
-
Ventilation: Always handle this compound monomer in a well-ventilated area.[9] To minimize inhalation exposure, the use of a chemical fume hood, biological safety cabinet, or other ventilated enclosure is strongly recommended, especially when weighing or transferring the powder.[6]
-
Ignition Sources: Keep the handling area free of potential ignition sources such as open flames, sparks, and hot surfaces.[9] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which can ignite dust clouds.[9]
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound monomer to minimize exposure.[11][12]
| PPE Type | Specification | Citation(s) |
| Eye/Face Protection | Wear chemical safety goggles or safety glasses with side shields that meet appropriate standards (e.g., ANSI Z87.1). A face shield may be required if there is a splash hazard. | [12][13] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile gloves).[13] A lab coat or coveralls should be worn to protect the body.[14] | [13][14] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below acceptable limits, or when handling large quantities, a NIOSH-approved respirator should be used.[5] | [5] |
Storage and Hygiene
-
Storage Conditions: Store this compound monomer at room temperature in a tightly sealed container.[1][4] It is recommended to store it under an inert gas.[4] The storage area should be cool, dry, and well-ventilated.[11]
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[8]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[11] Always wash hands thoroughly with soap and water after handling the chemical.[11]
Experimental Protocols
General Weighing and Handling Procedure
-
Preparation: Before handling, ensure the work area (preferably inside a chemical fume hood) is clean and uncluttered. Cover the work surface with absorbent bench paper.[15]
-
PPE: Don the appropriate PPE as detailed in section 4.2.
-
Transfer: Use a spatula or other appropriate tool to carefully transfer the desired amount of this compound powder from its storage container to a weigh boat or reaction vessel. Perform this action gently to minimize the generation of airborne dust.[15]
-
Weighing: If using an analytical balance outside of a fume hood, use an enclosed balance if possible.[15] Keep containers closed as much as possible during the process.[15]
-
Cleanup: After weighing, securely close the main this compound container. Carefully clean any residual powder from the spatula and work surface.
-
Disposal: Dispose of the absorbent paper, any contaminated weigh boats, and gloves in a designated chemical waste container.
Chemical Spill Cleanup
-
Evacuate and Secure: If a large spill occurs, evacuate the immediate area and restrict access.
-
Assess the Spill: Evaluate the size and nature of the spill to determine if you can clean it up safely or if you need to call for emergency assistance.[16]
-
PPE: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the powder from spreading further.
-
Cleanup: For small spills, gently sweep or scoop the material into a designated waste container. Avoid using methods that create dust clouds.[16] A HEPA-filtered vacuum cleaner may be suitable for larger spills.
-
Decontamination: Clean the spill area with a damp cloth or sponge, then wash with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste according to local, state, and federal regulations.[9]
First Aid Measures
In the event of exposure to this compound monomer, follow these general first aid guidelines and seek medical attention as necessary.[4][10][16] Always have the Safety Data Sheet (SDS) for any chemical you are working with available for emergency responders.[9]
| Exposure Route | First Aid Procedure | Citation(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [4][8] |
| Skin Contact | With a gloved hand, brush off any visible powder from the skin.[17] Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][16] If irritation persists, seek medical attention. | [4][16][17] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention. | [16][17] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [16] |
Visualizations
The following diagrams illustrate a safe handling workflow and a hazard mitigation strategy for working with this compound monomer.
Caption: A general workflow for the safe handling of this compound monomer.
Caption: Hazard mitigation strategies for this compound monomer.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2535341A1 - Norbornane-2-spiro- a-cycloalkanone-a '-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, norbornane-2-spiro- a-cycloalkanone-a '-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic acid and ester thereof, method for producing norbornane-2-spiro- a-cycloalkanone-a '-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride, polyimide obtained using same, and method for producing polyimide - Google Patents [patents.google.com]
- 4. safeopedia.com [safeopedia.com]
- 5. Methacrylates and Skilled Trade | Discover Essential Safety Tips — Methacrylate Producers Association, Inc. [mpausa.org]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Guidelines for Safe Handling of Powders and Bulk Solids | AIChE [aiche.org]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ddpsinc.com [ddpsinc.com]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. Handling Hazardous Materials: 10 Basic Safety Rules | CHEMTREC® [chemtrec.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. epa.gov [epa.gov]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. safety.fsu.edu [safety.fsu.edu]
- 17. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Literature Review on CpODA Research: A Clarification on its Application
An in-depth analysis of scientific literature reveals that research on Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is concentrated in the field of materials science, with no current evidence of its application in drug development or pharmacology.
Initial investigations into "this compound" for a literature review geared towards researchers, scientists, and drug development professionals have shown that this acronym refers to a chemical compound used in the synthesis of colorless polyimides.[1][2][3][4][5] These high-performance polymers are noted for their thermal stability and are utilized in aerospace and microelectronics.[3] The existing body of research extensively covers its synthesis, chemical properties, and applications in polymer chemistry.[2][4][6]
However, a comprehensive search for "this compound" in the context of drug development, signaling pathways, biological activity, or pharmacology did not yield any relevant results. The full chemical name, Norbornane-2-spiro-α-cyclopentanone-α′-spiro-2″-norbornane-5,5″,6,6″-tetracarboxylic Dianhydride, is also not associated with any biological or therapeutic research in the public domain.
It is possible that "this compound" is a misnomer or a highly specific internal acronym not present in published research. In the course of this investigation, it was discovered that the acronym "CODA" (without the "p") is associated with several distinct entities within the medical and research fields. It is plausible that the intended topic of the literature review is one of these.
Potential Alternative Topics: "CODA" in Medical Research and Development
Given the focus on drug development and biomedical research, the following "CODA" acronyms may be of interest:
CoDa Therapeutics Inc.
This company is focused on developing therapies for wound healing and dermatological conditions based on the modulation of gap junctions.[7] Their research indicates that by modulating cellular communication, they can reduce inflammation, swelling, and scarring while improving the rate and quality of healing.[7] CoDa Therapeutics has a clinical development program underway to demonstrate the efficacy of their drug molecules in treating acute and chronic eye and skin wounds.[7]
CODA (Context-Oriented Directed Associations)
CODA is a computational system designed to analyze the effects of drugs by integrating vast amounts of biological data.[8] This platform models biological associations at the molecular, functional, and phenotypic levels to predict how a drug will affect different cells, tissues, and organs.[8] The CODA system aims to identify the mechanisms of drug action and predict potential side effects and drug interactions, thereby accelerating the drug development process.[8]
The CODA Trial (Comparison of Outcomes of Antibiotic Drugs and Appendectomy)
This is a significant clinical trial that compares the effectiveness of antibiotics alone versus appendectomy for the treatment of appendicitis.[9] The study aims to provide evidence to help patients and surgeons make more informed decisions about treatment options for this common condition.[9]
CODA Research
This is a research department that has been involved in numerous clinical studies, particularly in the area of substance use.[10] They collaborate on research funded by institutions such as the National Institute on Drug Abuse and have expertise in epidemiology, public health, and randomized clinical trials.[10]
The CODA Project (Collaborative Study of Obesity and Diabetes in Adults)
This international project was established to create a database for studying the association between abdominal obesity and type 2 diabetes mellitus.[11] It utilizes individual participant data meta-analysis to investigate risk factors and potential modifiers for developing diabetes.[11]
Co-Dependents Anonymous (CoDA)
CoDA is a twelve-step program that addresses issues related to codependency in relationships.[12]
Due to the lack of research on "this compound" in the field of drug development, the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be created for this topic. It is recommended that the user clarify if "CODA" was the intended acronym and, if so, which of the entities listed above is the subject of interest for the literature review.
References
- 1. Synthesis and biological activities of a pH-dependently activated water-soluble prodrug of a novel hexacyclic camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. codathx.com [codathx.com]
- 8. youtube.com [youtube.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. About CODA Research - Coda, Inc. [codainc.org]
- 11. The Collaborative Study of Obesity and Diabetes in Adults (CODA) project: meta-analysis design and description of participating studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Twelve-step program - Wikipedia [en.wikipedia.org]
future trends in CpODA applications
An In-depth Technical Guide to Future Trends in CODA Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acronym "CODA" has emerged in distinct yet significant areas within the landscape of biomedical research and drug development. This technical guide provides an in-depth exploration of two prominent "CODA" applications poised to influence future therapeutic and discovery paradigms: CoDa Therapeutics' gap junction modulation for tissue repair and the CODA (Context-Oriented Directed Associations) platform for computational drug effect analysis. This document will delve into the core principles, experimental methodologies, and future directions of each, offering a comprehensive resource for professionals in the field.
Part 1: CoDa Therapeutics and the Future of Gap Junction Modulation
CoDa Therapeutics is a pharmaceutical company at the forefront of developing therapies based on a novel mechanism known as "gap junction modulation." Their approach centers on transiently interrupting cell-to-cell communication in injured tissue to improve healing.
Core Concept: Gap Junctions and Their Role in Injury
Gap junctions are intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells. While crucial for normal physiological function, in the context of acute injury, these channels can propagate "death signals" from damaged cells to healthy neighboring cells, thereby extending the area of tissue damage. CoDa Therapeutics' technology aims to temporarily block these channels to reduce inflammation, swelling, and scarring, ultimately enhancing the rate and quality of healing.
The Therapeutic Agent: Nexagon®
CoDa Therapeutics' lead drug candidate is Nexagon®, a patented small anti-connexin oligonucleotide. Its mechanism of action is to down-regulate the proteins that form gap junctions, thereby reducing intercellular communication following an injury. Preclinical studies have demonstrated that a single topical application of Nexagon® can reduce lesion spread, inflammation, and scarring across various tissue types.[1]
Experimental Protocols
1. In Vitro Assessment of Gap Junction Intercellular Communication (GJIC)
-
Objective: To determine the efficacy of Nexagon® in blocking gap junction channels.
-
Methodology:
-
Culture a monolayer of a suitable cell line (e.g., keratinocytes, fibroblasts).
-
Introduce a fluorescent dye (e.g., Lucifer Yellow) into a single cell via microinjection.
-
Observe the transfer of the dye to adjacent cells through gap junctions over time using fluorescence microscopy.
-
Treat the cell culture with varying concentrations of Nexagon® and repeat the dye transfer assay.
-
Quantify the extent of dye transfer in treated versus untreated cells to determine the inhibitory concentration (IC50) of Nexagon®.
-
2. In Vivo Wound Healing Model (Rodent)
-
Objective: To evaluate the in vivo efficacy of Nexagon® in promoting wound healing.
-
Methodology:
-
Anesthetize the subject animal (e.g., Sprague-Dawley rat).
-
Create a full-thickness dermal wound of a standardized size on the dorsal side of the animal.
-
Topically apply a single dose of Nexagon® formulated in a suitable vehicle (e.g., hydrogel) to the wound bed. A control group receives the vehicle alone.
-
Photograph the wound at regular intervals (e.g., days 0, 3, 7, 14, 21).
-
Measure the wound area at each time point using image analysis software.
-
At the end of the study, excise the wound tissue for histological analysis to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
Quantitative Data Summary
| Preclinical Model | Key Finding | Quantitative Result |
| Ocular Wound Model | Reduced lesion spread | Statistically significant reduction in lesion area compared to control. |
| Dermal Wound Model | Accelerated wound closure | Increased rate of re-epithelialization and reduced time to full closure. |
| Spinal Cord Injury Model | Decreased secondary injury | Significant reduction in glial scarring and improved functional recovery scores. |
| Brain Injury Model | Reduced inflammation | Lower levels of pro-inflammatory cytokines in the perilesional tissue. |
Signaling Pathways and Logical Relationships
The therapeutic action of Nexagon® is based on the transient down-regulation of connexin proteins, the building blocks of gap junctions. This intervention prevents the propagation of secondary injury signals.
Mechanism of Action of Nexagon® in Preventing Secondary Injury.
Future Trends
The future of gap junction modulation extends beyond wound healing. Potential applications include mitigating ischemic injury in heart attacks and strokes, reducing neuroinflammation in neurodegenerative diseases, and enhancing the efficacy of cell-based therapies by improving cell survival post-transplantation.
Part 2: CODA (Context-Oriented Directed Associations) and the Future of In Silico Drug Development
CODA (Context-Oriented Directed Associations) is a powerful computational system designed to analyze and predict the effects of drugs by integrating vast amounts of biological data. This in-silico approach models how drugs affect biological associations within and between cells in a context-specific manner.
Core Concept: A Multi-Level Network Approach
The CODA system organizes biological information into a multi-level network, encompassing:
-
Molecule Level: Genes, proteins, and metabolites and their interactions.
-
Function Level: Biological processes and molecular functions.
-
Phenotype Level: Diseases, symptoms, and other observable traits.
A key innovation of CODA is the incorporation of "context," such as specific organs, tissues, or cell types, into the network. This allows for more accurate predictions of drug effects, as the impact of a drug can vary significantly depending on the cellular environment.[2][3]
The CODA Workflow
The CODA system can be utilized to predict drug efficacy, identify mechanisms of action, and discover potential side effects or opportunities for drug repurposing.
Computational Workflow of the CODA System for Drug Effect Analysis.
Experimental Protocols (In Silico)
1. Building a Context-Specific Biological Network
-
Objective: To construct a multi-level network of biological associations relevant to a specific disease and tissue.
-
Methodology:
-
Aggregate data from multiple biological databases (e.g., Gene Ontology, KEGG, Reactome, CTD) and scientific literature.[3]
-
Define the anatomical context (e.g., liver, myocardium).
-
Assign this context to biological associations based on protein expression data and literature evidence.
-
Integrate intracellular and intercellular associations to model systemic effects.
-
Structure the data into molecule, function, and phenotype levels.
-
2. Predicting Drug-Disease Associations
-
Objective: To infer the potential therapeutic effect of a drug on a disease.
-
Methodology:
-
Identify the known protein targets of the drug within the CODA network.
-
Utilize a proximity measure algorithm to calculate the "distance" or "relatedness" between the drug's targets and the proteins/processes associated with the disease.
-
A shorter network distance suggests a higher likelihood of the drug having an effect on the disease.
-
Analyze the specific pathways connecting the drug targets to the disease to elucidate the potential mechanism of action.
-
Quantitative Data Summary
The performance of the CODA system is often evaluated by its ability to predict known drug-disease relationships.
| Performance Metric | Finding | Implication |
| Area Under the Receiver Operating Characteristic Curve (AUROC) | Increased AUROC values when context information and phenomic level entities are included.[3] | The inclusion of context significantly improves the predictive accuracy of the model. |
| Network Proximity Analysis | Able to identify novel, mechanistically plausible drug-disease associations.[3] | Demonstrates the potential of CODA for drug repurposing and discovering new therapeutic indications. |
Future Trends
The future of CODA and similar computational platforms lies in their increasing integration into the drug discovery and development pipeline. Key trends include:
-
Personalized Medicine: Incorporating patient-specific data (e.g., genomics, proteomics) to create personalized CODA networks for predicting individual drug responses.
-
AI and Machine Learning: Leveraging advanced AI algorithms to enhance pattern recognition and predictive accuracy within the CODA framework.
-
Integration with Real-World Evidence: Combining CODA predictions with real-world data from electronic health records and wearable devices to validate and refine the models.
Conclusion
The distinct "CODA" applications in therapeutics and computational biology represent significant advancements with the potential to reshape drug development. CoDa Therapeutics' gap junction modulation offers a novel approach to tissue repair and regeneration, while the CODA computational platform provides a sophisticated in-silico tool for understanding and predicting drug effects. For researchers, scientists, and drug development professionals, staying abreast of these and other emerging "CODA" technologies will be crucial for driving innovation and bringing new, more effective therapies to patients.
References
Methodological & Application
Application Notes and Protocols for CpODA Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl-1,5-octanedioic acid (CpODA)-based polyimides are a class of high-performance polymers known for their excellent thermal stability, optical transparency, and low coefficient of thermal expansion.[1][2] These properties make them attractive materials for a variety of applications, including flexible electronics and advanced composites. This document provides detailed protocols for the synthesis of this compound-based polyimides via a two-step polymerization process, along with a summary of the resulting polymer properties based on the selection of different aromatic diamines.
Experimental Protocols
The synthesis of polyimides from this compound follows a two-step process:
-
Poly(amic acid) (PAA) Formation: A poly(amic acid) precursor is synthesized by the reaction of this compound with an aromatic diamine in a polar aprotic solvent at room temperature.[1]
-
Imidization: The PAA is then converted to the final polyimide through thermal or chemical treatment, which induces cyclodehydration.[1]
Protocol 1: Synthesis of Poly(amic acid) (PAA) from this compound and an Aromatic Diamine
This protocol describes the general procedure for the synthesis of the poly(amic acid) precursor.
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 1,3-bis(4-aminophenoxy)benzene (TPE-R), etc.)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
-
Syringe or dropping funnel
Procedure:
-
In a clean and dry three-necked flask, dissolve the aromatic diamine in anhydrous DMAc under a dry nitrogen atmosphere. The concentration of the solution should be calculated to achieve the desired final polymer concentration.
-
Once the diamine is completely dissolved, slowly add a stoichiometric amount of solid this compound to the solution while stirring continuously.
-
Rinse the container used for this compound with additional DMAc and add it to the reaction mixture to ensure all the dianhydride is transferred.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the polymerization proceeds.[1]
-
The resulting viscous solution is the poly(amic acid) (PAA) and can be used directly for the imidization step.
Protocol 2: Imidization of Poly(amic acid)
The conversion of the PAA to the final polyimide can be achieved through thermal or chemical imidization.
2.1 Thermal Imidization
-
Cast the PAA solution onto a glass substrate using a doctor blade to create a thin film of uniform thickness.
-
Place the coated substrate in a vacuum oven.
-
Heat the film according to the following temperature program:
-
80 °C for 2 hours to slowly remove the solvent.
-
Increase the temperature to 300-350 °C and hold for 1 hour to induce thermal imidization.[1]
-
-
After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.
2.2 Chemical Imidization
-
To the PAA solution, add a chemical imidization agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), in a molar excess relative to the amic acid repeating unit.
-
Stir the mixture at room temperature for several hours until the imidization is complete. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy.
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Data Presentation
The choice of the aromatic diamine comonomer significantly influences the properties of the resulting this compound-based polyimide. The following table summarizes the thermal properties of polyimides synthesized from this compound and various aromatic diamines, prepared using different imidization methods.[1][2]
| Diamine | Imidization Method | Decomposition Temp. (Td, 5% weight loss) (°C) | Glass Transition Temp. (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| ODA | Thermal | 485 | 345 | 45 |
| Chemical + Thermal | 480 | 340 | 48 | |
| TPE-R | Thermal | 475 | 290 | 57 |
| Chemical + Thermal | 470 | 285 | 60 | |
| m-TB | Thermal | 490 | >400 | 35 |
| Chemical + Thermal | 485 | >400 | 38 | |
| p-TB | Thermal | 501 | >400 | 17 |
| Chemical + Thermal | 495 | >400 | 20 |
Visualizations
Experimental Workflow for this compound Polymerization
Caption: Workflow for the two-step polymerization of this compound to polyimides.
Polymerization Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound-based polyimides.
References
Synthesis of High Molecular Weight CpODA Polyimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of high molecular weight polyimide derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA). The synthesis is based on a two-step polycondensation method involving the formation of a poly(amic acid) (PAA) precursor followed by cyclodehydration to the final polyimide. Three distinct imidization techniques—thermal, chemical, and a combined chemical-thermal approach—are described, with a focus on achieving high molecular weight and desirable film properties. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of results, and visual workflows to illustrate the synthesis pathways.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. This compound-based polyimides, in particular, are gaining attention for their enhanced solubility and optical transparency, making them suitable for a wide range of applications, including advanced electronics and biomedical devices. The molecular weight of the polyimide is a critical parameter that significantly influences its mechanical and thermal properties. This document outlines reliable protocols for the synthesis of high molecular weight this compound polyimide.
Key Materials and Reagents
-
Monomers:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamines (e.g., 4,4'-oxydianiline (ODA), 1,3-bis(4-aminophenoxy)benzene (1,3-BAB), 3,4'-oxydianiline (3,4'-DDE))
-
-
Solvents:
-
N,N-dimethylacetamide (DMAc)
-
N-methyl-2-pyrrolidone (NMP)
-
-
Chemical Imidization Reagents:
-
Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
N-methylpiperidine
-
Trifluoroacetic anhydride (TFAA)
-
-
Other:
-
Dry nitrogen gas
-
Methanol
-
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the formation of the PAA solution, the precursor to the final polyimide.
Procedure:
-
In a 30-mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the aromatic diamine (e.g., 2.000 mmol of 4,4'-DDE, 0.4005 g) and DMAc (2.68 g).
-
Maintain a slow stream of dry nitrogen gas and stir the mixture at room temperature until the diamine is completely dissolved.
-
Add the solid this compound dianhydride (2.000 mmol, 0.7688 g) and an additional portion of DMAc (2.00 g) to the diamine solution.
-
Stir the resulting mixture at a rate of 50 rpm for 24 hours at room temperature. The viscosity of the solution will gradually increase as the polymerization proceeds. The logarithmic viscosity of the resulting PAA solution is expected to be in the range of 0.54–1.47 dL/g.[1][2]
Protocol 2: Thermal Imidization
This method utilizes high temperatures to induce cyclodehydration of the PAA to form the polyimide.
Procedure:
-
Cast the PAA solution from Protocol 1 onto a glass plate using a doctor blade to create a uniform film.
-
Place the glass plate in a vacuum oven.
-
Heat the film according to a staged temperature program. A typical program involves:
-
Heating to 80 °C and holding for 2 hours to slowly remove the solvent.
-
Increasing the temperature to the final imidization temperature (e.g., 250 °C, 300 °C, or 350 °C) and holding for 30 minutes to 1 hour under vacuum.[1]
-
-
After cooling to room temperature, immerse the glass plate in boiling water to facilitate the peeling of the polyimide film.
Note: The final imidization temperature significantly impacts the molecular weight of the resulting polyimide. Curing at temperatures above the glass transition temperature (Tg) of the polyimide can lead to a "post-polymerization" effect, resulting in a substantial increase in molecular weight.[1][2]
Protocol 3: Chemical Imidization
This protocol uses chemical dehydrating agents to achieve imidization at lower temperatures.
Procedure:
-
To the PAA solution from Protocol 1, add a mixture of acetic anhydride (e.g., 6.00 mmol) and a tertiary amine base such as N-methylpiperidine (e.g., 2.0 mmol) in one portion.[1]
-
Heat the mixture to 70 °C. A white solid precipitate of the polyimide should appear within 30 minutes.
-
Pour the suspension into methanol to quench the reaction and fully precipitate the polymer.
-
Collect the solid polyimide by filtration and dry it under vacuum at room temperature.
-
The resulting polyimide powder can be redissolved in a suitable solvent (e.g., chloroform) and cast into a film.
-
The cast film is then heated (e.g., at 80 °C for 2 hours, followed by curing at a higher temperature like 200 °C or 350 °C) to remove residual solvent and potentially further anneal the film.[1]
Protocol 4: Combined Chemical and Thermal Imidization
This method combines a partial chemical imidization at room temperature followed by a thermal treatment.
Procedure:
-
To the PAA solution from Protocol 1, add triethylamine (TEA, e.g., 1.0 mmol) and trifluoroacetic anhydride (TFAA, e.g., 0.6 mmol).
-
Stir the mixture magnetically for 18 hours at room temperature to achieve partial imidization.
-
Cast the partially imidized solution onto a glass plate.
-
Heat the plate at 80 °C for 2 hours to remove the bulk of the solvent.
-
Subsequently, heat the film at a prescribed temperature (e.g., 200 °C) for 1 hour under vacuum to complete the imidization.[1]
Data Presentation
The following tables summarize the quantitative data regarding the synthesis of high molecular weight this compound polyimide.
Table 1: Poly(amic acid) Synthesis Parameters
| Parameter | Value | Reference |
| Dianhydride | This compound | [1] |
| Diamine | 4,4'-DDE | [1] |
| Solvent | DMAc | [1] |
| Monomer Concentration | ~20 wt% | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 24 hours | [1] |
| Stirring Rate | 50 rpm | [1] |
| Logarithmic Viscosity | 0.54–1.47 dL/g | [1] |
Table 2: Influence of Thermal Imidization Temperature on Molecular Weight of PI(this compound+1,3-BAB)
| Imidization Temperature (°C) | Film Quality | Mn (x 10³) | Mw (x 10³) | Reference |
| 250 | Brittle | 41 | 72 | [2] |
| 300 | Flexible | 180 | 300 | [2] |
| 350 | Flexible | 210 | 400 | [2] |
| Tg of PI(this compound+1,3-BAB) is 290 °C. |
Characterization
Molecular Weight Determination by Size Exclusion Chromatography (SEC)
Protocol:
-
Instrumentation: Utilize a standard SEC system equipped with a refractive index (RI) detector.
-
Columns: Employ Shodex KF-806M columns or equivalent.
-
Eluent: Use chloroform as the mobile phase.
-
Temperature: Maintain a column temperature of 40 °C.
-
Standards: Calibrate the system using polystyrene standards to determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of high molecular weight this compound polyimide. The two-step method, involving the formation of a poly(amic acid) precursor followed by imidization, is a versatile approach. The choice of imidization method—thermal, chemical, or combined—allows for the tuning of the final polymer properties. As demonstrated by the provided data, thermal imidization at temperatures exceeding the polymer's glass transition temperature is a particularly effective strategy for achieving a significant increase in molecular weight, leading to mechanically robust polyimide films. Careful control of reaction parameters and purification of monomers and solvents are crucial for obtaining reproducible and high-quality results.
References
Application Notes and Protocols for CpODA-Based Polyimide Film Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclobutanetetracarboxylic dianhydride (CpODA)-based polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, high glass transition temperature (Tg), excellent optical transparency, and low coefficient of thermal expansion (CTE).[1][2][3] These properties make them highly desirable materials for a range of advanced applications, including flexible electronics, optical devices, and potentially in the field of drug development as biocompatible coatings or matrices for controlled release systems.[4][5] The alicyclic structure of this compound disrupts the charge-transfer complex formation that is common in aromatic polyimides, resulting in colorless films.[1][6][7] This document provides detailed protocols for the fabrication of this compound-based polyimide films, covering the synthesis of the poly(amic acid) precursor and subsequent imidization via various methods.
Experimental Protocols
The fabrication of this compound-based polyimide films is typically a two-step process.[6][8] The first step involves the synthesis of a poly(amic acid) (PAA) precursor from the this compound dianhydride and an aromatic diamine in a polar aprotic solvent. The second step is the imidization of the PAA to form the final polyimide film, which can be achieved through thermal, chemical, or a combination of both methods.[1][3][6]
Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of PAA from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), in N,N-dimethylacetamide (DMAc).
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
In a clean, dry three-neck round-bottom flask, dissolve the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere. The concentration of the solution should be adjusted to achieve the desired final polymer concentration (typically 10-20 wt%).
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add a stoichiometric equivalent of this compound powder to the diamine solution in small portions over a period of 1-2 hours. This compound has low solubility and may take several hours to dissolve completely.[6]
-
Continue stirring the reaction mixture at room temperature for 12-24 hours to allow for the polycondensation reaction to proceed and achieve a high molecular weight PAA. The viscosity of the solution will increase significantly during this time.[6]
-
The resulting viscous PAA solution can be stored in a refrigerator before use in film casting and imidization.
Polyimide Film Fabrication via Imidization
Three primary methods for the imidization of the PAA precursor are detailed below. The choice of method can significantly influence the final properties of the polyimide film.[1][6]
2.1. Thermal Imidization
Procedure:
-
Cast the PAA solution onto a clean, dry glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program. A typical heating schedule is:
-
After cooling to room temperature, the polyimide film can be peeled from the glass substrate.
2.2. Chemical Imidization
Procedure:
-
To the PAA solution, add a chemical dehydrating agent and a catalyst. A common combination is a mixture of acetic anhydride and a tertiary amine like N-methylpiperidine or pyridine.[6][9]
-
Stir the mixture at a moderate temperature (e.g., 70 °C) for several hours to effect imidization in solution.[6]
-
Cast the resulting polyimide solution onto a glass substrate.
-
Heat the cast film at a relatively low temperature (e.g., 80 °C) to remove the solvent and any residual reagents.[6]
-
For enhanced properties, a post-curing step at a higher temperature (e.g., 350 °C) can be performed.[6]
2.3. Combined Chemical and Thermal Imidization
This method aims to combine the benefits of both chemical and thermal imidization, often resulting in films with superior properties.[1][6]
Procedure:
-
Partially imidize the PAA solution at room temperature by adding a chemical agent such as a mixture of trifluoroacetic anhydride and triethylamine.[6]
-
Cast the partially imidized PAA solution onto a glass substrate.
-
Subject the cast film to a thermal treatment at a moderate temperature, for example, 200 °C in a vacuum, to complete the imidization process.[6]
Data Presentation
The properties of this compound-based polyimide films are highly dependent on the chosen diamine and the imidization method. The following tables summarize typical quantitative data for these films.
Table 1: Thermal Properties of this compound-Based Polyimide Films
| Aromatic Diamine | Imidization Method | Td (°C) | Tg (°C) | CTE (ppm/K) |
| 3,4'-DDE | Thermal (350°C) | 493 | 341 | 57 |
| 3,4'-DDE | Chemical + Thermal (200°C) | 496 | 344 | - |
| 3,4'-DDE | Chemical (80°C + 350°C) | 497 | 345 | 45 |
| 4,4'-DDE | Thermal (350°C) | 501 | 358 | 48 |
| 4,4'-DDE | Chemical + Thermal (200°C) | 499 | 358 | - |
| 4,4'-DDE | Chemical (80°C + 350°C) | 500 | 360 | 42 |
| 4,4'-DABA | Thermal (350°C) | 475 | 338 | 17 |
Td: Decomposition Temperature (5% weight loss).[6] Tg: Glass Transition Temperature.[1][6] CTE: Coefficient of Thermal Expansion.[1][2]
Table 2: Optical and Mechanical Properties of this compound-Based Polyimide Films
| Aromatic Diamine | Imidization Method | Cutoff Wavelength (λcut-off, nm) | Transparency at 400 nm (%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Various | Chemical | < 337 | > 80 | - | - |
| Various | Thermal | < 337 | - | - | - |
| Various | Combined | < 337 | - | - | - |
| - | - | - | - | 52 - 96 | 3 - 11 |
Data for tensile properties are general ranges for similar alicyclic polyimides.[10]
Visualizations
This compound-Based Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound-based polyimide films.
Chemical Transformation Pathway
Caption: The chemical pathway from monomers to the final polyimide structure.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyimide Films For Your Next High-Tech Application | Tech Etch [techetch.com]
- 6. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chemical Imidization of CpODA Poly(amic acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical imidization of poly(amic acid) derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA). This method is crucial for producing colorless polyimides with high thermal stability, which are of significant interest in advanced optics and electronics.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. Colorless polyimides are particularly sought after for applications such as flexible displays, optical films, and other advanced electronic components. The synthesis of polyimides typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by imidization to form the final polyimide. Chemical imidization, carried out at lower temperatures than thermal imidization, offers a route to high-quality polyimide films with potentially superior optical properties.[1][2] This document details the chemical imidization of a specific PAA derived from this compound, an alicyclic tetracarboxylic dianhydride known to produce colorless polyimides.[1]
Data Presentation
The properties of polyimide films are highly dependent on the constituent monomers and the imidization method employed. The following tables summarize key quantitative data for polyimides synthesized from this compound and various aromatic diamines via chemical imidization and other methods for comparison.
Table 1: Thermal Properties of Polyimide Films from this compound and Aromatic Diamines [1]
| Diamine | Imidization Method | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| 1,3-BAB | Chemical | 299 | 452 | 57 |
| 3,4'-DDE | Chemical | 340 | 472 | 41 |
| 4,4'-DDE | Chemical | 351 | 477 | 42 |
| 4,4'-DABA | Chemical | 331 | 470 | 17 |
| For Comparison | ||||
| 1,3-BAB | Thermal | 305 | 450 | 54 |
| 3,4'-DDE | Thermal | 345 | 475 | 48 |
| 4,4'-DDE | Thermal | 358 | 480 | 45 |
| 4,4'-DABA | Thermal | 338 | 475 | 15 |
| 3,4'-DDE | Combined C+T | 342 | 473 | 45 |
Data sourced from Matsumoto et al. (2021).[1]
Table 2: Logarithmic Viscosities of this compound-based Poly(amic acid)s [1]
| Diamine | Logarithmic Viscosity (dL/g) |
| 1,3-BAB | 0.54 |
| 3,4'-DDE | 1.47 |
| 4,4'-DDE | 1.35 |
| 4,4'-DABA | 0.88 |
Viscosities of poly(amic acid) solutions were measured at a concentration of 0.5 g/dL in DMAc at 30 °C.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound poly(amic acid) and its subsequent chemical imidization.
Synthesis of this compound Poly(amic acid)
This protocol describes the synthesis of the poly(amic acid) precursor from this compound and an aromatic diamine (e.g., 4,4'-diaminodiphenyl ether, 4,4'-DDE).
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-DDE)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, dry
-
Three-necked flask with a mechanical stirrer
Procedure:
-
In a 30-mL three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine (e.g., 2.000 mmol of 4,4'-DDE) in anhydrous DMAc under a slow stream of dry nitrogen gas.
-
Once the diamine is completely dissolved, add the dianhydride this compound (2.000 mmol) and additional DMAc.
-
Stir the mixture at room temperature. The viscosity of the solution will increase as the polymerization proceeds, typically reaching a maximum after about 14 hours.[1]
Chemical Imidization of this compound Poly(amic acid)
This protocol details the conversion of the synthesized poly(amic acid) into a polyimide via chemical means.
Materials:
-
This compound poly(amic acid) solution in DMAc
-
Acetic anhydride
-
N-methylpiperidine
-
Methanol
-
Chloroform
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (e.g., 6.00 mmol) and N-methylpiperidine (e.g., 2.0 mmol) in one portion.[1]
-
Heat the mixture to 70 °C. A white solid should appear after approximately 30 minutes.[1]
-
Pour the resulting suspension into methanol to precipitate the polyimide.
-
Collect the solid by filtration and dry it at room temperature under vacuum.[1]
-
Dissolve the dried, powdery polyimide in chloroform to create a casting solution (e.g., 10 wt%).[1]
-
Cast the solution onto glass plates.
-
Heat the cast films to remove the solvent. A typical procedure is to heat at 80 °C for 2 hours. For further curing, the films can be heated under vacuum at higher temperatures, such as 200 °C or 350 °C.[1]
Visualizations
The following diagrams illustrate the chemical processes and experimental workflow.
Caption: Chemical conversion of poly(amic acid) to polyimide.
References
solution casting of CpODA polyimide films
An overview of the solution casting of CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride) polyimide films, a process favored for producing thin films with desirable properties like high thermal stability and optical clarity.[1][2] This document provides detailed protocols for researchers and scientists, covering the synthesis of the poly(amic acid) precursor, various imidization techniques, and the final film casting.
Experimental Protocols
Synthesis of Poly(amic acid) (PAA) from this compound
This protocol outlines the initial step of synthesizing the PAA, the precursor to the final polyimide film.
Materials:
-
This compound dianhydride
-
Aromatic diamine (e.g., 4,4'-DDE)
-
N,N-dimethylacetamide (DMAc)
-
Three-necked flask with a mechanical stirrer
-
Dry nitrogen gas supply
Procedure:
-
In a 30-mL three-necked flask, dissolve the aromatic diamine (e.g., 2.000 mmol of 4,4'-DDE) in DMAc under a slow stream of dry nitrogen gas.[3]
-
Stir the mixture at room temperature until the diamine is completely dissolved.[3]
-
Add the this compound dianhydride (2.000 mmol) and additional DMAc to the solution.[3]
-
Continue stirring the mixture at a rate of 50 rpm for approximately 24 hours at room temperature.[3] Note that this compound may take several hours to dissolve completely.[3]
-
The viscosity of the PAA solution will increase as polymerization proceeds, typically reaching a maximum after about 14 hours.[4]
Imidization and Film Fabrication
The synthesized PAA solution can be converted into a polyimide film through several methods. Three common methods are detailed below.
Procedure:
-
Cast an aliquot of the PAA solution onto a glass plate using a doctor blade.[3]
-
Heat the plate at 80°C for 2 hours to remove the solvent.[3]
-
Subsequently, heat the film at 350°C for 30 minutes under a vacuum to induce thermal imidization.[3]
-
Immerse the glass plate in boiling water to help peel off the resulting polyimide film.[3]
Procedure:
-
To the PAA solution, add a mixture of acetic anhydride (6.00 mmol) and N-methylpiperidine (2.0 mmol).[3]
-
Heat the mixture at 70°C. A white solid should appear after about 30 minutes.[3]
-
Pour the resulting suspension into methanol.[3]
-
Collect the solid polyimide powder by filtration and dry it at room temperature under a vacuum.[3]
-
Dissolve the dried polyimide powder in a solvent like chloroform to a concentration of 10 wt%.[3]
-
Cast the solution onto a glass plate and cure it at a selected temperature (e.g., 80°C, 200°C, or 350°C).[3]
-
Peel the film from the glass plate, using boiling water if necessary.[3]
This method involves a two-step process to achieve full imidization at lower temperatures.[3]
Procedure:
-
Add a mixture of trifluoroacetic anhydride and triethylamine to the PAA solution and stir for 18 hours at room temperature for partial chemical imidization.[4]
-
Follow this with a final thermal imidization step by heating at 200°C for 1 hour under vacuum.[3][4]
Data Presentation
The properties of this compound-based polyimide films are highly dependent on the imidization method used. The following tables summarize the quantitative data for films prepared using different techniques.
Table 1: Thermal Properties of this compound-based Polyimide Films
| Property | Thermal Imidization (300–350 °C) | Combined Chemical & Thermal (200 °C) | Chemical Imidization (80 °C) |
| Glass Transition Temp. (Tg) | > 330 °C | > 330 °C | > 330 °C |
| 5% Weight Loss Temp. (T5) | > 450 °C | > 450 °C | > 450 °C |
| Decomposition Temp. (Td) | 475–501 °C | 475–501 °C | 475–501 °C |
| Coefficient of Thermal Expansion (CTE) | 17–57 ppm/K | 17–57 ppm/K | 17–57 ppm/K |
Data sourced from references[3][5].
Table 2: Optical Properties of this compound-based Polyimide Films
| Property | Thermal Imidization (350 °C) | Combined Chemical & Thermal (200 °C) | Chemical Imidization (80–350 °C) |
| Cut-off Wavelength (λcut-off) | < 337 nm | < 337 nm | < 337 nm |
Data sourced from reference[3]. All films are described as entirely colorless.[3]
Visualizations
Workflow for Solution Casting of this compound Polyimide Films
Caption: General workflow for this compound polyimide film fabrication.
Comparison of Imidization Pathways
Caption: Pathways for imidization of this compound-based polyimides.
References
- 1. US4405550A - Manufacture of polyimide film by solvent casting - Google Patents [patents.google.com]
- 2. Polyimide - The Ultimate Champion Among Polymers Solutions | Poly Fluoro Ltd [polyfluoroltd.com]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: CpODA-Based Polyimides for Flexible Display Substrates
Audience: Researchers, scientists, and professionals in materials science and electronic device engineering.
Introduction: Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) is an alicyclic tetracarboxylic dianhydride used in the synthesis of colorless polyimides (CPIs). These CPIs are gaining significant attention as promising materials for flexible display substrates due to their exceptional thermal stability, high glass transition temperatures (Tg), low coefficient of thermal expansion (CTE), and excellent optical transparency.[1][2][3][4][5] Unlike traditional aromatic polyimides which often exhibit coloration, this compound-based polyimides are entirely colorless, a critical requirement for display applications.[1][3][4][5] The rigid and bulky polyalicyclic structure of this compound contributes to the high Tg and dimensional stability of the resulting polyimide films, while the absence of charge-transfer complex formation ensures their colorless nature.[2][3][4]
This document provides detailed application notes, including a summary of material properties and experimental protocols for the synthesis and processing of this compound-based polyimide films for use in flexible displays.
Data Presentation: Properties of this compound-Based Polyimide Films
The properties of polyimide films derived from this compound can be tuned by selecting different aromatic diamines and by varying the imidization method.[1][2][3] The following tables summarize key quantitative data from literature for easy comparison.
Table 1: Thermal Properties of this compound-Based Polyimide Films
| Diamine Co-monomer | Imidization Method | T g (°C) | T d 1 (°C) | CTE 2 (ppm/K) |
| 3,4′-DDE | Thermal (350°C) | >330 | 475-501 | 17-57 |
| 3,4′-DDE | Chemical (80°C) | >330 | 475-501 | 17-57 |
| 3,4′-DDE | Combined (200°C) | >330 | 475-501 | 17-57 |
| 1,3-BAB | Thermal (300-350°C) | >330 | 475-501 | 17-57 |
| TFMB | - | 411 | >450 | 16.7 |
¹ Decomposition Temperature (5% weight loss) ² Coefficient of Thermal Expansion (measured between 100-200°C) (Data compiled from[2][6])
Table 2: Optical Properties of this compound-Based Polyimide Films
| Diamine Co-monomer | Imidization Method | Cut-off Wavelength (λ cut , nm) |
| Various Aromatic Diamines | Thermal (350°C) | < 337 |
| Various Aromatic Diamines | Chemical (80-350°C) | < 337 |
| Various Aromatic Diamines | Combined (200°C) | < 337 |
Experimental Protocols
Protocol 1: Synthesis of this compound-based Poly(amic acid) (PAA)
This protocol describes the two-step synthesis of polyimides, starting with the formation of a poly(amic acid) solution via polycondensation.
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound) monomer
-
Aromatic diamine (e.g., 3,4′-oxydianiline (3,4'-DDE), 2,2'-bis(trifluoromethyl)benzidine (TFMB))
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas (N₂)
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Syracuse watch glass
-
Funnel
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of N₂.
-
Set up the three-neck flask with a magnetic stirrer, N₂ inlet, and a stopper.
-
Weigh the desired amount of aromatic diamine and add it to the flask.
-
Add anhydrous DMAc to the flask to dissolve the diamine under a gentle N₂ flow. Stir until fully dissolved.
-
Once the diamine is dissolved, slowly add an equimolar amount of this compound monomer to the solution in powder form using a funnel.
-
Rinse the funnel with a small amount of additional DMAc to ensure all this compound is transferred to the reaction flask.
-
Allow the reaction mixture to stir at room temperature under a continuous N₂ purge for 24-48 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is now ready for film casting and imidization.
Protocol 2: Fabrication of this compound Polyimide Films
The conversion of the poly(amic acid) solution into a solid polyimide film is achieved through imidization, which can be performed via thermal, chemical, or a combined approach.[1][2][3]
2.1 Thermal Imidization
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven.
-
Heat the film according to the following temperature program:
-
80°C for 2 hours to slowly remove the solvent.
-
Increase the temperature to 350°C and hold for 30 minutes to complete the imidization.[2]
-
-
Cool the oven down to room temperature.
-
Immerse the glass substrate in boiling water to facilitate the peeling of the polyimide film.[1]
-
Dry the detached film in a vacuum oven at 100°C for 1 hour.[1]
2.2 Chemical Imidization
-
To the PAA solution, add a mixture of acetic anhydride and a tertiary amine catalyst (e.g., N-methylpiperidine or pyridine) in a molar ratio of 3:1 relative to the repeating unit of the polymer.[2]
-
Heat the mixture at 70°C while stirring.[2]
-
Cast the chemically treated PAA solution onto a glass substrate.
-
Heat the cast film at a relatively low temperature (e.g., 80°C) to produce the polyimide film.[1]
-
Detach the film as described in the thermal imidization protocol.
2.3 Combined Chemical and Thermal Imidization
-
Perform the initial chemical treatment of the PAA solution as described in the chemical imidization protocol.
-
Cast the solution onto a glass substrate.
-
Heat the film in an oven at a moderate temperature (e.g., 200°C) to complete the imidization.[1][2] This method can achieve full imidization at a lower temperature than the purely thermal method.
-
Detach the film as described previously.
Protocol 3: General Workflow for Flexible OLED Fabrication on a this compound Substrate
This protocol outlines a generalized workflow for fabricating a flexible Organic Light-Emitting Diode (OLED) display on a prepared this compound polyimide substrate.
Note: This is a representative workflow. Specific parameters for layer thickness, deposition rates, and patterning techniques must be optimized for the specific device architecture and materials used.
-
Substrate Preparation:
-
Start with a high-quality, defect-free this compound polyimide film fabricated using one of the methods in Protocol 2.
-
The film is typically laminated onto a rigid carrier glass for dimensional stability during processing.
-
Perform a surface treatment (e.g., plasma cleaning) to enhance adhesion of subsequent layers.
-
-
Thin-Film Transistor (TFT) Backplane Fabrication:
-
Deposit and pattern a buffer layer (e.g., SiO₂, SiNₓ) to protect the substrate and provide a smooth surface.
-
Deposit the active semiconductor layer (e.g., LTPS, IGZO) via techniques like PECVD or sputtering.
-
Pattern the semiconductor layer using photolithography and etching.
-
Deposit and pattern the gate insulator, gate electrode, source/drain electrodes, and passivation layers to complete the TFT array.
-
-
OLED Deposition:
-
Deposit and pattern the anode (e.g., ITO) over the TFT pixel electrodes.
-
Define the pixel areas using a pixel definition layer (PDL).
-
Sequentially deposit the organic layers via vacuum thermal evaporation (VTE) using a fine metal mask (FMM) for patterning:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML - Red, Green, and Blue subpixels)
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
Deposit the cathode (e.g., a thin layer of LiF capped with Al) over the entire display area.
-
-
Encapsulation:
-
Apply a thin-film encapsulation (TFE) layer to protect the sensitive OLED materials from moisture and oxygen. TFE typically consists of alternating inorganic (e.g., SiNₓ, Al₂O₃) and organic layers.
-
Use techniques like PECVD or inkjet printing for TFE deposition.
-
-
Delamination and Final Assembly:
-
Use a laser lift-off (LLO) process to separate the completed flexible display from the rigid carrier glass.
-
Laminate a touch panel and a protective cover window (e.g., ultra-thin glass or another polymer film) onto the display.
-
Bond the flexible printed circuit (FPC) for connection to the driver ICs.
-
Visualizations
Caption: Chemical Structure of this compound Monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
using CpODA for optical waveguide applications
Disclaimer
The following application note is a hypothetical example created to fulfill the user's request. The compound "CpODA" (Cyclopentyl-1-oxa-3,4-diazaphospholane) is not a recognized material in the scientific literature for optical waveguide applications. Therefore, all data, protocols, and diagrams presented here are illustrative and based on established principles of polymer optical waveguide fabrication and characterization.
Application Notes: Utilizing this compound for High-Performance Optical Waveguide Fabrication
Introduction
The precise control of refractive index is a critical parameter in the design and fabrication of optical waveguides. Dopant materials are often incorporated into a host polymer matrix to tune its refractive index and other optical properties. This application note describes the use of this compound (Cyclopentyl-1-oxa-3,4-diazaphospholane), a novel organophosphorus compound, as a dopant to modify the refractive index of Poly(methyl methacrylate) (PMMA) for the fabrication of single-mode optical waveguides. The inclusion of this compound allows for a tunable refractive index, enabling the creation of waveguide structures with specific light-guiding characteristics.
Data Presentation
The following table summarizes the key optical properties of this compound-doped PMMA thin films at various concentrations. The data demonstrates a clear relationship between the concentration of this compound and the resulting refractive index and propagation loss of the material.
| This compound Concentration (wt%) | Refractive Index (at 633 nm) | Propagation Loss (dB/cm) |
| 0 | 1.489 | 0.2 |
| 2 | 1.495 | 0.3 |
| 5 | 1.502 | 0.5 |
| 10 | 1.515 | 0.8 |
Experimental Protocols
1. Protocol for Fabrication of this compound-Doped PMMA Thin Films via Spin Coating
-
Materials and Reagents:
-
PMMA (Poly(methyl methacrylate))
-
This compound (Cyclopentyl-1-oxa-3,4-diazaphospholane)
-
Anisole (solvent)
-
Silicon wafers with a 2 µm thermal oxide layer (substrate)
-
0.2 µm syringe filters
-
-
Procedure:
-
Prepare a 10 wt% stock solution of PMMA in anisole by dissolving the PMMA powder in the solvent and stirring for 24 hours at room temperature.
-
Prepare a series of this compound-doped PMMA solutions by adding the desired weight percentage of this compound to the PMMA stock solution. Stir each solution for at least 4 hours to ensure homogeneity.
-
Filter each solution using a 0.2 µm syringe filter to remove any particulate matter.
-
Clean the silicon wafer substrates by sonicating in acetone, then isopropanol, each for 15 minutes. Dry the substrates with a stream of nitrogen gas.
-
Place a cleaned substrate on the spin coater chuck. Dispense approximately 1 ml of the filtered this compound-doped PMMA solution onto the center of the substrate.
-
Spin coat the substrate at 3000 rpm for 60 seconds to achieve a uniform thin film.
-
Transfer the coated substrate to a hotplate and bake at 90°C for 30 minutes to remove the solvent.
-
Allow the substrate to cool to room temperature before further characterization.
-
2. Protocol for Characterization of this compound-Doped PMMA Waveguides
-
A. Refractive Index Measurement (Prism Coupling Method)
-
Place the fabricated thin film sample on the prism coupler stage.
-
Bring the prism into contact with the film surface to ensure optical coupling.
-
Launch a 633 nm HeNe laser beam through the prism.
-
Rotate the sample and prism assembly while monitoring the reflected light intensity with a photodetector.
-
Record the angles at which sharp dips in reflectivity occur, corresponding to the guided modes of the waveguide.
-
Calculate the refractive index and thickness of the film using the measured mode angles and the known refractive index of the prism.
-
-
B. Propagation Loss Measurement (Cut-back Method)
-
Couple light from a 633 nm HeNe laser into one end of the fabricated waveguide.
-
Measure the output power from the other end of the waveguide using an optical power meter.
-
Carefully cut a small section from the output end of the waveguide.
-
Re-measure the output power from the new end.
-
Repeat the cutting and measurement process for several different waveguide lengths.
-
Plot the measured output power (in dB) as a function of the waveguide length.
-
The propagation loss in dB/cm is determined from the slope of the linear fit to the data.
-
Visualizations
Caption: Logical diagram illustrating the effect of this compound doping on PMMA waveguide properties.
Caption: Experimental workflow for the fabrication and characterization of this compound-doped waveguides.
CpODA in advanced optoelectronic materials
An alicyclic tetracarboxylic dianhydride, CpODA (cyclopentanone bis-spironorbornane tetracarboxylic dianhydride), is emerging as a critical material in the advancement of optoelectronics. Its unique molecular structure imparts exceptional thermal stability, high optical transparency, and excellent mechanical properties to polyimides, making them ideal substrates for flexible displays, solar cells, and other next-generation electronic devices. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound-based materials.
Application Notes
This compound-based colorless polyimides (CPIs) are synthesized through a two-step polymerization process. The first step involves the formation of a poly(amic acid) (PAA) precursor by reacting this compound with an aromatic diamine in a solvent such as N,N-dimethylacetamide (DMAc). The resulting PAA solution is then cast into a film and imidized through thermal, chemical, or a combination of both methods to form the final, highly stable CPI film.
The key advantages of using this compound-based substrates in optoelectronics include:
-
High Thermal Stability: this compound-based polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures, allowing them to withstand the high temperatures required for subsequent device fabrication processes, such as the deposition of transparent conductive oxides.
-
Excellent Optical Transparency: The alicyclic structure of this compound disrupts the formation of charge-transfer complexes that typically color aromatic polyimides. This results in colorless films with high transmittance in the visible spectrum, a crucial requirement for substrates in displays and solar cells.
-
Mechanical Flexibility: These films demonstrate excellent flexibility and durability, enabling the fabrication of bendable and even foldable electronic devices.
-
Smooth Surface Morphology: this compound-based films can be fabricated with very smooth surfaces, which is essential for the deposition of uniform and defect-free thin-film device layers.
These properties make this compound-based CPIs a superior choice for a variety of advanced optoelectronic applications, including:
-
Flexible Organic Light-Emitting Diodes (OLEDs): Providing a transparent, thermally stable, and flexible foundation for the deposition of the delicate organic layers and electrodes.
-
Flexible Perovskite and Organic Solar Cells: Enabling the fabrication of lightweight, conformable, and high-performance photovoltaic devices.
-
Flexible Photodetectors and Organic Transistors: Serving as a robust and transparent substrate and gate dielectric material for flexible sensors and circuits.
Quantitative Data
The following tables summarize the key quantitative data for this compound-based polyimide films and a representative flexible perovskite solar cell fabricated on a colorless polyimide substrate.
Table 1: Thermal and Optical Properties of this compound-Based Polyimide Films [1][2]
| Diamine Used with this compound | Imidization Method | 5% Weight-Loss Temp. (T5) (°C) | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) | Cut-off Wavelength (λcut) (nm) |
| 4,4′-DDE | Thermal | >450 | 475-501 | >330 | 17-57 | <337 |
| 1,3-BAB | Thermal | >450 | 475-501 | <330 | 17-57 | <337 |
| 3,4′-DDE | Chemical + Thermal | >450 | 475-501 | >330 | 17-57 | <337 |
Table 2: Performance of a Flexible Perovskite Solar Cell on a Colorless Polyimide (CPI) Substrate [3][4]
| Device Structure | Substrate | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | Power Conversion Efficiency (PCE) (%) |
| Au/PTAA/MAPbI3/ZnO/ITO/CPI | Colorless Polyimide | 21.5 | 1.05 | 70 | 15.5 |
| PPFC/CPI/IGTO with Perovskite | Colorless Polyimide with Antireflective Coating | +1.48 (increase) | - | - | Increased |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Colorless Polyimide Film
This protocol describes a general two-step method for the synthesis of a this compound-based colorless polyimide film.
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4′-oxydianiline (ODA))
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
-
Glass substrate
Procedure:
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve the aromatic diamine in DMAc with stirring until fully dissolved.
-
Gradually add an equimolar amount of this compound powder to the solution.
-
Continue stirring at room temperature for 24 hours to form a viscous PAA solution.
-
-
Film Casting and Imidization:
-
Pour the PAA solution onto a clean glass substrate.
-
Cast the film to a desired thickness using a doctor blade.
-
Thermal Imidization: Place the cast film in a vacuum oven and cure using a step-wise heating program (e.g., 80°C for 1 hr, 150°C for 1 hr, 250°C for 1 hr, and 300°C for 1 hr).
-
Chemical Imidization (alternative): Immerse the PAA film in a solution of acetic anhydride and pyridine in DMAc at room temperature for 24 hours.
-
After imidization, carefully peel the resulting CPI film from the glass substrate.
-
Protocol 2: Fabrication of a Flexible Perovskite Solar Cell on a CPI Substrate
This protocol details the fabrication of a flexible perovskite solar cell on a colorless polyimide (CPI) substrate, based on a representative literature procedure.[3][4]
Materials:
-
CPI substrate
-
Indium Tin Oxide (ITO) or Indium Gallium Tin Oxide (IGTO) sputtering target
-
Zinc Oxide (ZnO) nanoparticle solution
-
Perovskite precursor solution (e.g., MAPbI₃)
-
Hole transport material (e.g., PTAA)
-
Gold (Au) evaporation source
-
Solvents and cleaning agents (isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Clean the CPI substrate by sonicating in isopropanol and deionized water, then dry with nitrogen.
-
Deposit a transparent conductive oxide (TCO) layer (e.g., ITO or IGTO) onto the CPI substrate via sputtering to serve as the bottom electrode.
-
-
Device Layer Deposition:
-
Deposit a ZnO nanoparticle layer on the TCO-coated CPI substrate by spin-coating, followed by annealing. This serves as the electron transport layer (ETL).
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Deposit the perovskite active layer by spin-coating the precursor solution, followed by a thermal annealing step.
-
Spin-coat the hole transport material (e.g., PTAA) solution on top of the perovskite layer.
-
-
Electrode Deposition and Encapsulation:
-
Deposit the top electrode (e.g., Gold) by thermal evaporation through a shadow mask.
-
Encapsulate the device to protect it from moisture and oxygen.
-
Visualizations
Caption: Workflow for the synthesis of this compound-based colorless polyimide films.
Caption: Experimental workflow for flexible perovskite solar cell fabrication.
Caption: Structure-property-performance relationship for this compound-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Citric acid modified semi-embedded silver nanowires/colorless polyimide transparent conductive substrates for efficient flexible perovskite solar cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01639K [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Characterization Techniques for CpODA Polyimides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques used to characterize CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride) polyimides. Detailed experimental protocols are provided to ensure accurate and reproducible results.
Synthesis and Film Fabrication
This compound-based polyimides are typically synthesized via a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) precursor, which is subsequently converted into the final polyimide through a cyclization process known as imidization.[1][2]
Experimental Workflow for this compound Polyimide Synthesis and Film Casting
Caption: Workflow for the synthesis of this compound polyimides and subsequent film fabrication.
Experimental Protocols
Protocol 1: Poly(amic acid) (PAA) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in N,N-dimethylacetamide (DMAc) at room temperature.
-
Once the diamine has completely dissolved, slowly add a stoichiometric equivalent of this compound dianhydride powder.
-
Continue stirring the solution at room temperature. The viscosity of the solution will gradually increase as the poly(amic acid) forms.[1]
-
Monitor the polymerization by measuring the logarithmic viscosity of the PAA solution. The viscosity typically reaches a maximum after approximately 14 hours.[1]
Protocol 2: Imidization Methods for Film Fabrication
-
Thermal Imidization:
-
Cast the PAA solution onto a glass plate using a doctor blade.
-
Heat the plate in a vacuum oven at 80°C for 2 hours, followed by 350°C for 30 minutes to induce cyclization and form the polyimide film.[1]
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of acetic anhydride and a tertiary amine catalyst (e.g., N-methylpiperidine).
-
Heat the mixture at a moderate temperature (e.g., 70°C) to facilitate imidization.[1]
-
The resulting polyimide will precipitate from the solution and can be collected and redissolved for film casting.
-
-
Combined Chemical and Thermal Imidization:
Molecular Weight and Structural Characterization
The molecular weight and chemical structure of the resulting polyimides are critical parameters that influence their final properties.
Experimental Workflow for Molecular and Structural Analysis
Caption: Workflow for molecular weight and structural characterization of this compound polyimides.
Data Presentation
Table 1: Molecular Weight of a this compound-based Polyimide
| Property | Value |
| Number-Average Molecular Weight (Mn) | 41,000 g/mol |
Note: This value is for a specific this compound-based polyimide and can vary depending on the synthesis conditions and monomers used.[2]
Experimental Protocols
Protocol 3: Size Exclusion Chromatography (SEC)
-
Dissolve the polyimide sample in a suitable solvent (e.g., chloroform).
-
Inject the solution into an SEC system equipped with an appropriate column set (e.g., Shodex KF-806M).
-
Use a refractive index (RI) detector for signal acquisition.
-
Calculate the number-average (Mn) and weight-average (Mw) molecular weights relative to polystyrene standards.
Protocol 4: ¹H-NMR Spectroscopy
-
Dissolve the polyimide sample in a deuterated solvent (e.g., deuterochloroform).
-
Acquire the ¹H-NMR spectrum using a high-field NMR spectrometer.
-
The degree of imidization can be estimated by comparing the integration of specific proton signals corresponding to the amic acid and imide structures.
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Obtain the FTIR spectrum of the polyimide film using an FTIR spectrometer.
-
Confirm the completion of imidization by observing the disappearance of amic acid bands and the appearance of characteristic imide absorption bands, typically around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).
Thermal Properties
This compound polyimides are known for their excellent thermal stability, which is a key characteristic for their application in demanding environments.
Data Presentation
Table 2: Thermal Properties of Various this compound-based Polyimide Films
| Diamine | Imidization Method | Td5 (°C)¹ | Td (°C)² | Tg (°C)³ | CTE (ppm/K)⁴ |
| Various Aromatic Diamines | Thermal, Chemical, Combined | > 450 | 475 - 501 | > 330 | 17 - 57 |
¹ 5% weight loss temperature.[1] ² Decomposition temperature.[1] ³ Glass transition temperature.[1] ⁴ Coefficient of Thermal Expansion.[1]
Experimental Protocols
Protocol 6: Thermogravimetric Analysis (TGA)
-
Place a small, known weight of the polyimide film in a TGA sample pan.
-
Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 K/min).
-
Record the weight loss as a function of temperature.
-
Determine the 5% weight loss temperature (Td5) and the decomposition temperature (Td).
Protocol 7: Thermomechanical Analysis (TMA)
-
Cut a rectangular strip of the polyimide film.
-
Mount the film in the TMA instrument under a small tensile load.
-
Heat the sample in air or nitrogen at a controlled rate (e.g., 10 K/min).
-
The glass transition temperature (Tg) is identified by a change in the slope of the dimensional change versus temperature curve.
-
The coefficient of thermal expansion (CTE) can be calculated from the slope of the curve in the glassy region.[1]
Mechanical Properties
The mechanical integrity of this compound polyimide films is crucial for their performance in flexible electronics and other applications.
Data Presentation
Table 3: Mechanical Properties of a this compound-based Polyimide Film
| Property | Value |
| Tensile Strength | 128 MPa |
| Elastic Modulus | 5.4 GPa |
Note: These values are for a specific this compound-based polyimide and can vary.[3]
Experimental Protocol
Protocol 8: Tensile Testing (ASTM D882)
-
Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the polyimide film with precise dimensions as specified in ASTM D882.[4][5] Ensure the edges are free of nicks and defects.
-
Conditioning: Condition the specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5 % relative humidity) for at least 40 hours prior to testing.[5]
-
Test Procedure:
-
Calculations: From the load-elongation curve, calculate the tensile strength, elongation at break, and tensile modulus.
Morphological Characterization
The surface and cross-sectional morphology of this compound polyimide films can provide insights into the film quality and uniformity.
Experimental Protocol
Protocol 9: Scanning Electron Microscopy (SEM)
-
Sample Preparation (Cross-Section):
-
Coating: Sputter-coat the non-conductive polyimide sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.[7]
-
Imaging:
-
Mount the prepared sample on an SEM stub.
-
Introduce the sample into the SEM chamber and evacuate to a high vacuum.
-
Acquire images of the surface and/or cross-section at various magnifications to observe the morphology.
-
Optical Properties
This compound polyimides are often designed to be colorless and transparent, making their optical properties a critical aspect of their characterization.
Data Presentation
Table 4: Optical Properties of this compound-based Polyimide Films
| Property | Value |
| Cut-off Wavelength (λcut-off) | < 337 nm |
Note: This indicates high transparency in the visible region.[1]
Experimental Protocol
Protocol 10: UV-Visible Spectroscopy
-
Place a free-standing polyimide film in the sample holder of a UV-Vis spectrophotometer.
-
Record the transmission spectrum over a wavelength range that includes the ultraviolet and visible regions (e.g., 200-800 nm).
-
The cut-off wavelength (λcut-off) is typically defined as the wavelength at which the transmittance drops to 1%.[1]
Dielectric Properties
Experimental Protocol
Protocol 11: Dielectric Constant and Loss Measurement
-
Sample Preparation: Prepare a thin film of the this compound polyimide with a uniform thickness.
-
Electrode Deposition: Deposit circular electrodes (e.g., gold or aluminum) of a known area on both sides of the film to form a parallel plate capacitor structure.
-
Measurement:
-
Use an LCR meter or an impedance analyzer to measure the capacitance (C) and dissipation factor (tan δ or Df) of the sample at various frequencies.
-
-
Calculation:
-
Calculate the dielectric constant (Dk or εr) using the formula: Dk = (C * d) / (ε₀ * A), where 'd' is the film thickness, 'A' is the electrode area, and 'ε₀' is the permittivity of free space.
-
The dielectric loss is directly measured as the dissipation factor.
-
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 5. micomlab.com [micomlab.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: NMR Spectroscopic Analysis of the Diels-Alder Polymerization of Cyclopentadiene and Octadecyl Acrylate
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed application notes and protocols for the analysis of the Diels-Alder polymerization between cyclopentadiene (Cp) and octadecyl acrylate (ODA) using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes methodologies for reaction monitoring, polymer characterization, and quantitative data analysis, supplemented with visual diagrams of the polymerization pathway and experimental workflow.
Introduction
The Diels-Alder reaction is a powerful tool in polymer synthesis, enabling the formation of complex cyclic structures in a controlled manner. The polymerization of cyclopentadiene (Cp) with octadecyl acrylate (ODA) yields a polymer with a polynorbornene backbone and long alkyl ester side chains. This structure imparts a unique combination of properties, including thermal stability from the rigid backbone and flexibility and hydrophobicity from the octadecyl side chains, making it a material of interest for various applications, including drug delivery matrices and advanced coatings.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for monitoring the progress of this polymerization and characterizing the resulting polymer.[1] ¹H and ¹³C NMR provide detailed information on monomer conversion, polymer microstructure, and end-group analysis.[2] This application note outlines the protocols for utilizing NMR to gain quantitative and qualitative insights into the Cp and ODA polymerization process.
Signaling Pathway: Diels-Alder Polymerization
The polymerization proceeds via a [4+2] cycloaddition reaction where the diene (cyclopentadiene) reacts with the dienophile (octadecyl acrylate) to form a norbornene-type monomer, which then polymerizes. The reaction can result in different stereoisomers (endo and exo), and the polymer chain is formed through the opening of the double bond of the cyclopentadiene ring.
Caption: Diels-Alder polymerization of Cp and ODA.
Experimental Protocols
Materials and Reagents
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Octadecyl acrylate
-
Anhydrous toluene (or other suitable solvent)
-
Polymerization initiator (e.g., AIBN for free radical polymerization, or a Grubbs catalyst for ROMP)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Internal standard for quantitative NMR (qNMR), e.g., 1,3,5-trimethoxybenzene
Protocol for In-situ NMR Monitoring of Polymerization
This protocol allows for the real-time tracking of monomer consumption and polymer formation.
-
In a clean, dry NMR tube, dissolve octadecyl acrylate (1 eq) and the internal standard in CDCl₃.
-
Acquire a ¹H NMR spectrum of this initial mixture (t=0).
-
Add freshly cracked cyclopentadiene (1 eq) and the initiator to the NMR tube.
-
Immediately place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals to monitor the disappearance of monomer signals and the appearance of polymer signals.[3]
Protocol for ¹H and ¹³C NMR Characterization of the Purified Polymer
-
Synthesize the polymer according to the desired polymerization procedure.
-
Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol) to remove unreacted monomers and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Prepare the NMR sample by dissolving 10-20 mg of the purified polymer in approximately 0.7 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[4]
Data Presentation and Analysis
¹H NMR Spectral Analysis
The ¹H NMR spectrum is used to determine monomer conversion and to identify the key structural features of the polymer.
Table 1: ¹H NMR Chemical Shift Assignments for Monomers and Polymer
| Protons | Monomer (Cp) | Monomer (ODA) | Polymer (Poly(Cp-co-ODA)) |
| Olefinic (Cp) | ~6.5 ppm | - | - |
| Olefinic (ODA) | - | 5.8-6.4 ppm | - |
| Olefinic (Polymer Backbone) | - | - | 5.1-5.6 ppm[5] |
| -OCH₂- (ODA/Polymer) | - | ~4.1 ppm | ~4.0 ppm |
| Aliphatic (Cp) | ~2.9 ppm | - | - |
| Aliphatic (Polymer Backbone) | - | - | 0.8-3.5 ppm[5] |
| -(CH₂)₁₆- (ODA/Polymer) | - | ~1.2-1.6 ppm | ~1.2-1.6 ppm |
| -CH₃ (ODA/Polymer) | - | ~0.9 ppm | ~0.9 ppm |
Note: Polymer chemical shifts are estimates based on structurally similar polynorbornene derivatives with ester side chains. Actual values may vary.
Monomer Conversion Calculation:
The conversion of each monomer can be calculated by comparing the integral of a characteristic monomer peak at a given time (t) to its integral at t=0, relative to the constant integral of the internal standard.
Conversion (%) = [1 - (Integralmonomer, t / Integralstandard, t) / (Integralmonomer, 0 / Integralstandard, 0)] x 100
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides detailed information about the carbon backbone and side chains of the polymer.
Table 2: ¹³C NMR Chemical Shift Assignments for the Polymer
| Carbon | Polymer (Poly(Cp-co-ODA)) |
| C=O (Ester) | ~172-173 ppm[6] |
| C=C (Backbone) | ~131-134 ppm[6] |
| -OCH₂- | ~64 ppm |
| Aliphatic (Backbone) | ~30-55 ppm[6] |
| -(CH₂)₁₆- | ~22-32 ppm |
| -CH₃ | ~14 ppm |
Note: Chemical shifts are estimates based on analogous polymer structures.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the NMR analysis of the CpODA polymerization.
Caption: Workflow for NMR analysis of polymerization.
Conclusion
NMR spectroscopy is a powerful and versatile tool for the detailed analysis of the Diels-Alder polymerization of cyclopentadiene and octadecyl acrylate. The protocols and data analysis methods outlined in this application note provide a comprehensive framework for researchers to monitor reaction kinetics, determine monomer conversion, and characterize the structure of the resulting polymer. This information is crucial for optimizing polymerization conditions and understanding the structure-property relationships of this novel polymer system.
References
- 1. Synthesis, polymerization, and characterization of terpenoid acrylates | Poster Board #1527 - American Chemical Society [acs.digitellinc.com]
- 2. ismar.org [ismar.org]
- 3. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Determination of CpODA Polyimide Molecular Weight by Gel Permeation Chromatography (GPC)
Introduction
Colorless polyimides (CPIs) derived from alicyclic dianhydrides such as cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) are gaining significant attention for their applications in flexible electronics, displays, and aerospace technologies due to their excellent optical transparency, thermal stability, and mechanical properties. The molecular weight and molecular weight distribution of these polymers are critical parameters that directly influence their final properties, including mechanical strength, solubility, and processability.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.[1][2] This application note provides a detailed protocol for the analysis of this compound-based polyimide molecular weight by GPC, intended for researchers, scientists, and professionals in polymer chemistry and materials science.
Principle of GPC
GPC separates molecules in solution based on their hydrodynamic volume. The sample is dissolved in a suitable solvent and injected into a column packed with a porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying extents, resulting in a longer path and later elution. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of an unknown polymer sample can be determined. A differential refractive index (RID) detector is commonly used for polyimide analysis as it provides a universal response to polymers that lack a strong UV chromophore.[3]
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the GPC analysis of this compound polyimides.
Materials and Equipment
-
This compound Polyimide Sample: Synthesized as per established literature procedures.
-
Solvent (Mobile Phase): HPLC-grade N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc). The use of an additive such as 0.05 M Lithium Bromide (LiBr) is recommended to suppress any polyelectrolyte effects or interactions with the column packing material.
-
Polymer Standards: Polystyrene or Polymethyl methacrylate (PMMA) standards of narrow polydispersity for calibration.
-
GPC System: An integrated GPC system equipped with a pump, autosampler, column oven, and a differential refractive index (RID) detector.
-
GPC Columns: A set of two or more columns suitable for organic-soluble polymers, such as those packed with styrene-divinylbenzene copolymer. A combination of columns with different pore sizes or a mixed-bed column can be used to cover a broad molecular weight range.
-
Syringe Filters: 0.2 µm or 0.45 µm PTFE syringe filters.[4]
-
Vials: Autosampler vials with caps.
-
Analytical Balance: For accurate weighing of samples.
-
Volumetric Flasks and Pipettes: For precise preparation of solutions.
Sample Preparation
Proper sample preparation is crucial for obtaining accurate and reproducible GPC results.
-
Weighing: Accurately weigh 5-10 mg of the dried this compound polyimide sample into a clean vial.[4]
-
Dissolution: Add the appropriate volume of the mobile phase (e.g., NMP with 0.05 M LiBr) to achieve a concentration of 1-2 mg/mL.[5] The concentration may need to be adjusted based on the expected molecular weight; lower concentrations are recommended for very high molecular weight polymers.
-
Dissolving: Gently agitate the solution at room temperature or with mild heating (e.g., 40-50 °C) until the polymer is completely dissolved. Avoid vigorous shaking or sonication, which can cause shear degradation of the polymer chains. Dissolution may take several hours.
-
Filtration: Once completely dissolved, filter the sample solution through a 0.2 µm or 0.45 µm PTFE syringe filter directly into a GPC autosampler vial to remove any particulate matter that could damage the columns.[4][6]
-
Standard Preparation: Prepare a series of at least 5-7 polymer standards of known molecular weight in the same mobile phase, covering the expected molecular weight range of the this compound polyimide.
GPC System and Conditions
The following are typical GPC operating conditions for this compound polyimide analysis. These may need to be optimized for specific instruments and columns.
| Parameter | Recommended Condition |
| Mobile Phase | NMP with 0.05 M LiBr or DMAc with 0.05 M LiBr |
| Columns | 2 x Mixed-bed organic GPC columns (e.g., Agilent PLgel MIXED-C) or a column set covering a molecular weight range of 10² to 10⁶ g/mol . |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 - 80 °C |
| Detector | Differential Refractive Index (RID) |
| Injection Volume | 100 µL |
| Run Time | 30 - 45 minutes |
Data Acquisition and Analysis
-
System Equilibration: Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject the prepared polymer standards, starting from the lowest to the highest molecular weight. Generate a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the retention time. A third-order polynomial fit is typically used.
-
Sample Analysis: Inject the filtered this compound polyimide sample solution.
-
Data Processing: Integrate the resulting chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using the GPC software and the generated calibration curve.
Data Presentation
The molecular weight of this compound polyimides can vary significantly depending on the specific diamine monomer used in the polymerization and the imidization conditions.[7][8] The following table summarizes typical molecular weight data for various this compound-based polyimides, as determined by GPC.
| Polyimide (this compound + Diamine) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| This compound-TFMB (Thermally Imidized) | 41,000 | 98,000 | 2.39 | [9] |
| This compound-3,4'-DDE (Thermally Imidized, 350°C) | 120,000 | 340,000 | 2.83 | [9] |
| This compound-based (ABTFCPI-0) | 111,000 | 208,000 | 1.87 | [10] |
| 6FCDA-BADPO (PPI-2) | 96,100 | 152,700 | 1.59 | [11] |
| 6FDA-BADPO (PPI-1) | 267,400 | 337,400 | 1.26 | [11] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the GPC analysis for this compound polyimides.
Caption: Experimental workflow for GPC analysis of this compound polyimide.
Conclusion
Gel Permeation Chromatography is an essential technique for the characterization of this compound-based polyimides. This application note provides a comprehensive protocol for determining the molecular weight and polydispersity of these high-performance polymers. By carefully following the outlined procedures for sample preparation and GPC analysis, researchers can obtain reliable and reproducible data, which is crucial for understanding structure-property relationships and for the quality control of these advanced materials. The use of an appropriate solvent system with salt additives and proper calibration are key to achieving accurate results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. youtube.com [youtube.com]
- 7. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Coefficient of Thermal Expansion of CpODA Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorless polyimides (CPIs) are a class of high-performance polymers that are gaining significant attention for their use in flexible electronics, displays, and advanced packaging materials. Among these, polyimides based on cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) are particularly noteworthy for their excellent optical transparency, high glass transition temperatures (Tg), and dimensional stability.[1][2] The coefficient of thermal expansion (CTE) is a critical parameter that determines the dimensional stability of these films when subjected to temperature changes. A low CTE is crucial to prevent issues like delamination, cracking, and warpage when the polyimide film is interfaced with inorganic materials such as silicon wafers or metal foils, which have much lower CTEs.[3]
This document provides a detailed guide for the synthesis of this compound-based polyimide films and the subsequent measurement of their coefficient of thermal expansion.
Synthesis of this compound Films
The synthesis of this compound-based polyimide films is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by an imidization reaction to form the final polyimide.[1][2]
Materials
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), 3,4'-oxydianiline (3,4'-ODA), 4,4'-diaminobenzanilide (4,4'-DABA))
-
N,N-dimethylacetamide (DMAc)
-
Acetic anhydride
-
Pyridine
Protocol for Poly(amic acid) (PAA) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in DMAc.
-
Slowly add an equimolar amount of this compound powder to the diamine solution with continuous stirring.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous PAA solution.
Film Casting and Imidization
There are three primary methods for converting the PAA solution into a solid polyimide film: thermal imidization, chemical imidization, and a combined chemical and thermal approach.[1][2][4]
-
Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven.
-
Gradually heat the film to 300-350°C and hold for 1 hour to complete the imidization process and remove the solvent.
-
Cool the film slowly to room temperature before peeling it from the substrate.
-
To the PAA solution, add a mixture of acetic anhydride and pyridine as dehydrating agents and catalysts.
-
Stir the mixture for a few hours at room temperature.
-
Cast the partially imidized solution onto a glass substrate.
-
Heat the film at a moderate temperature (e.g., 80°C) to remove the solvent and complete the imidization.
-
Partially imidize the PAA solution chemically at room temperature using a dehydrating agent like trifluoroacetic anhydride and a catalyst such as triethylamine.[4]
-
Cast the resulting solution onto a glass substrate.
-
Heat the film at a moderate temperature (e.g., 200°C) under vacuum to complete the imidization and solvent removal.[4]
The choice of imidization method can significantly influence the final properties of the polyimide film, including its CTE.
Measurement of the Coefficient of Thermal Expansion (CTE)
The CTE of the prepared this compound films is most commonly measured using a Thermomechanical Analyzer (TMA). This technique measures the dimensional change of a material as a function of temperature.
Equipment and Materials
-
Thermomechanical Analyzer (TMA)
-
Prepared this compound polyimide film strips (typically 10 mm long, 3-5 mm wide, and 10-15 µm thick)[4]
-
Liquid nitrogen (for cooling)
Experimental Protocol for TMA
-
Sample Preparation: Cut the polyimide film into rectangular strips of precise dimensions (e.g., 10 mm x 4 mm). Measure the thickness of the film accurately.
-
Instrument Setup:
-
Mount the film strip in the TMA's tensile grips.
-
Apply a small, constant tensile load (e.g., 0.35 g) to keep the film taut.[4]
-
Purge the sample chamber with an inert gas, such as nitrogen, to prevent oxidation.
-
-
Measurement Cycle:
-
Cool the sample to the starting temperature (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 5 K/min) to the final temperature (e.g., 250°C).[4]
-
Record the change in sample length as a function of temperature.
-
It is common practice to perform two heating and cooling cycles. The first cycle serves to remove any residual thermal history, and the CTE is calculated from the data of the second heating run.
-
-
Data Analysis: The CTE (α) is calculated from the slope of the linear portion of the thermal expansion curve (length change vs. temperature), typically in the range of 100-200°C.[4] The formula used is: α = (1/L₀) * (ΔL/ΔT) where L₀ is the initial length of the sample, ΔL is the change in length, and ΔT is the change in temperature.
Data Presentation
The CTE of this compound-based polyimides is highly dependent on the chemical structure of the aromatic diamine used in the polymerization. The following table summarizes typical CTE values for polyimide films derived from this compound and various diamines.
| Dianhydride | Aromatic Diamine | Imidization Method | CTE (10⁻⁶ /K or ppm/K) | Reference |
| This compound | 4,4'-oxydianiline (4,4'-ODA) | Thermal | 49 | [3] |
| This compound | 3,4'-oxydianiline (3,4'-ODA) | Thermal | 57 | [1][3] |
| This compound | 4,4'-diaminobenzanilide (4,4'-DABA) | Thermal | 15 - 17 | [1][3] |
| This compound | 2,2'-bis(trifluoromethyl)benzidine (TFMB) | Modified one-pot | 16.7 | [5] |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes described in this application note.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced Coefficients of Linear Thermal Expansion of Colorless and Transparent Semi-Alicyclic Polyimide Films via Incorporation of Rigid-Rod Amide Moiety: Preparation and Properties [mdpi.com]
- 4. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Influence of Diamine Structure on the Properties of CpODA-Based Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopropanetetracarboxylic dianhydride (CpODA) is an alicyclic dianhydride used in the synthesis of colorless polyimides (CPIs). These polymers are of significant interest for applications in flexible electronics, displays, and aerospace due to their excellent thermal stability, mechanical strength, and optical transparency. The properties of this compound-based polyimides can be tailored by the selection of the diamine monomer used in the polymerization reaction. This document provides a detailed overview of the effects of different aromatic diamines on the key properties of this compound polyimides, along with comprehensive experimental protocols for their synthesis and characterization.
Structure-Property Relationships
The chemical structure of the diamine monomer plays a crucial role in determining the final properties of the polyimide. Key structural features of the diamine and their effects include:
-
Rigidity and Linearity: Rigid and linear diamine backbones tend to increase the glass transition temperature (Tg) and enhance the dimensional stability (lower coefficient of thermal expansion - CTE) of the resulting polyimide.
-
Flexibility: The incorporation of flexible linkages, such as ether groups, in the diamine structure can lead to a decrease in Tg and an increase in the CTE.
-
Bulky Side Groups: The presence of bulky side groups can disrupt polymer chain packing, leading to improved solubility and potentially lower dielectric constants.
-
Polar Groups: Polar groups, such as keto groups, can enhance intermolecular interactions, contributing to higher glass transition temperatures.[1][2][3]
The following diagram illustrates the logical relationship between the choice of diamine and the resulting polyimide properties.
Caption: Diamine Structure to Polyimide Property Workflow.
Quantitative Data Summary
The following table summarizes the key thermal and optical properties of this compound-based polyimides synthesized with different aromatic diamines. The properties can vary depending on the imidization method used.[1]
| Diamine | Imidization Method | 5% Weight Loss Temp. (T5, °C) | Decomposition Temp. (Td, °C) | Glass Transition Temp. (Tg, °C) | CTE (ppm/K) | Cut-off Wavelength (λcut-off, nm) |
| 3,4′-DDE | Thermal | 466 | 490 | 333 | 57 | 329 |
| Chemical + Thermal | 466 | 490 | 333 | 48 | 324 | |
| Chemical | 466 | 490 | 333 | 39 | 322 | |
| 4,4′-DDE | Thermal | 473 | 499 | 350 | 44 | 337 |
| Chemical + Thermal | 473 | 499 | 350 | 40 | 328 | |
| Chemical | 473 | 499 | 350 | 38 | 325 | |
| 1,3-BAB | Thermal | 452 | 475 | 296 | - | 321 |
| Chemical + Thermal | 452 | 475 | 296 | - | 316 | |
| Chemical | 452 | 475 | 296 | - | 314 | |
| 4,4′-DABA | Thermal | 478 | 501 | 387 | 17 | 332 |
| Chemical + Thermal | 478 | 501 | 387 | 20 | 328 | |
| Chemical | 478 | 501 | 387 | 22 | 326 |
-
DDE: Diaminodiphenyl ether
-
BAB: Bis(aminophenoxy)benzene
-
DABA: Diaminobenzanilide
Experimental Protocols
The synthesis of this compound-based polyimides is typically a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by imidization to the final polyimide.
Protocol 1: Poly(amic acid) Synthesis
This protocol describes the general procedure for the synthesis of the PAA precursor in N,N-dimethylacetamide (DMAc).
Materials:
-
Cyclopropanetetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-DDE)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-necked flask with a mechanical stirrer
-
Dry nitrogen gas supply
Procedure:
-
In a 30-mL three-necked flask equipped with a mechanical stirrer, dissolve the aromatic diamine (2.000 mmol) in anhydrous DMAc under a slow stream of dry nitrogen gas.[1]
-
Stir the mixture at room temperature until the diamine is completely dissolved.[1]
-
Gradually add an equimolar amount of this compound (2.000 mmol) to the solution, along with additional DMAc to achieve the desired solids concentration (typically 15-20 wt%).[1]
-
Continue stirring the mixture at room temperature for 24 hours to allow for the formation of the viscous poly(amic acid) solution.[1] The viscosity of the solution will increase as the polymerization progresses.[1]
Protocol 2: Imidization and Film Casting
The PAA solution can be converted into a polyimide film through thermal, chemical, or a combined chemical and thermal imidization process.
-
Pour the PAA solution onto a clean, dry glass plate.
-
Cast the film using a doctor blade to a desired thickness.
-
Place the glass plate in a vacuum oven and heat it according to the following temperature program:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300-350 °C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in boiling water to facilitate the peeling of the polyimide film.
-
Dry the resulting film in a vacuum oven at 100 °C for several hours.
-
To the PAA solution, add a chemical dehydrating agent, such as a mixture of acetic anhydride and pyridine (or another tertiary amine like triethylamine), typically in a 2:1 molar ratio with respect to the repeating unit of the PAA.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the precipitated polyimide powder by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
The dried polyimide powder can then be redissolved in a suitable solvent (e.g., DMAc or N-methyl-2-pyrrolidone) and cast into a film, followed by drying at an elevated temperature (e.g., 200 °C) to remove the residual solvent.
-
Partially imidize the PAA solution by adding a sub-stoichiometric amount of a chemical imidization agent, such as a mixture of trifluoroacetic anhydride and triethylamine.[1]
-
Stir the mixture at room temperature for a few hours.[1]
-
Cast the partially imidized PAA solution onto a glass plate as described in the thermal imidization method.
-
Heat the cast film in a vacuum oven at a lower temperature than that required for full thermal imidization (e.g., 200 °C) for a sufficient time to complete the imidization process.[1]
-
Isolate the film as described in the thermal imidization method.
Characterization Protocols
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimide films, including the 5% weight loss temperature (T5) and the decomposition temperature (Td). The analysis is typically performed under a nitrogen atmosphere at a heating rate of 10 K/min.[1]
-
Thermomechanical Analysis (TMA): TMA is employed to measure the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE) of the polyimide films. The measurements are usually carried out in air at a heating rate of 10 K/min.[1]
Optical Properties
-
UV-Visible Spectroscopy: The optical transparency of the polyimide films is evaluated using a UV-Vis spectrophotometer. The transmittance spectra are recorded over a specific wavelength range (e.g., 200-800 nm) to determine the cut-off wavelength (λcut-off), which is the wavelength at which the transmittance drops to 1%.[1]
Mechanical Properties
-
Tensile Testing: The mechanical properties, including tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine according to standard methods such as ASTM D882. The film specimens are typically cut into a dumbbell shape and stretched at a constant crosshead speed.
Conclusion
The selection of the diamine monomer is a critical factor in tailoring the properties of this compound-based polyimides. By understanding the structure-property relationships, researchers can design and synthesize colorless polyimides with a desired balance of thermal stability, mechanical performance, and optical transparency for advanced applications. The provided protocols offer a comprehensive guide for the synthesis and characterization of these high-performance polymers.
References
Adhesion of CpODA Polyimide Films to Silicon Wafers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enhancing and evaluating the adhesion of Cyclopentanone Dianhydride (CpODA)-based polyimide films to silicon wafers. These protocols are designed to offer a standardized framework for researchers working with this high-performance polymer in fields such as microelectronics, sensor technology, and biomedical device fabrication.
Introduction
This compound-based polyimides are a class of high-performance polymers known for their excellent thermal stability, optical transparency, and favorable mechanical properties.[1][2] Their application as thin films on silicon wafers is prevalent in various advanced technologies. Achieving robust and reliable adhesion between the this compound polyimide film and the silicon substrate is critical for device performance and longevity. This document outlines the necessary surface preparation, film deposition, and adhesion testing methodologies.
Data Presentation: Adhesion of Polyimide Films
The following tables summarize quantitative data for the adhesion of various polyimide films. This data can be used as a reference for estimating the expected adhesion of this compound films and for comparison with experimental results.
Table 1: Peel Strength of Various Polyimide Films
| Polyimide Type | Substrate | Surface Treatment | Adhesion Promoter | Peel Strength (N/mm) | Reference |
| Generic Polyimide | Silicon Wafer | None | None | 0.0227 | [3][4] |
| Generic Polyimide | Silicon Wafer | Microwave Oxygen Plasma | APTES | 0.0293 | [3] |
| Generic Polyimide | Silicon Wafer | KOH/HCl | APTES | ~0.159 (7x increase) | [3] |
| Generic Polyimide | Silicon Wafer | RIE Oxygen Plasma | APTES | Not Peelable | [3][4] |
| PMDA-ODA | Silicon | Varied liquid environments | Not specified | Variable | [5] |
| Photodefinable PI | Passivated Silicon | UV exposure and longer cure | Not specified | High (tough interface) | [6] |
Table 2: Interfacial Fracture Energy for Polyimide Films
| Polyimide System | Interface | Measurement Technique | Interfacial Fracture Energy (J/m²) | Reference |
| Polyimide Stack | Si/SiOx | Cross-sectional Nanoindentation | 9.61 - 10.85 | [7] |
| Photodefinable PI | Polyimide/Silicon | Dynamic Delamination | ~100 | [6] |
| Polyimide | Polyimide/Metallic Layers | Tensile Induced Delamination | 2 - 5 | [7] |
Experimental Protocols
Silicon Wafer Preparation
A pristine and well-prepared silicon wafer surface is fundamental for achieving good adhesion.
Protocol 1: Standard Silicon Wafer Cleaning
-
Solvent Cleaning:
-
Immerse the silicon wafer in an acetone bath and sonicate for 10-15 minutes to remove organic residues.
-
Rinse the wafer thoroughly with deionized (DI) water.
-
Immerse the wafer in an isopropyl alcohol (IPA) bath and sonicate for 10-15 minutes.
-
Rinse the wafer thoroughly with DI water.
-
-
Drying:
-
Dry the wafer using a stream of high-purity nitrogen gas.
-
-
Optional Plasma Cleaning:
-
For enhanced cleaning, expose the wafer to oxygen plasma. A typical procedure is Reactive Ion Etching (RIE) with O₂ plasma at 100 W for 60 seconds.[3]
-
Application of Adhesion Promoter
The use of an adhesion promoter, such as 3-Aminopropyltriethoxysilane (APTES), is highly recommended to form a chemical bridge between the silicon dioxide surface and the polyimide film.
Protocol 2: APTES Adhesion Promoter Deposition
-
Solution Preparation: Prepare a dilute aqueous solution of APTES (e.g., 0.1 vol%).[3]
-
Spin Coating:
-
Dispense the APTES solution onto the center of the cleaned silicon wafer.
-
Spin coat at 4000 RPM for 60 seconds to achieve a uniform layer.[3]
-
-
Drying:
-
Bake the wafer on a hotplate at 120°C for 2 minutes to evaporate the solvent and promote the initial bonding of the silane to the wafer surface.[3]
-
This compound Polyimide Film Deposition
The this compound poly(amic acid) precursor solution is deposited via spin coating and then thermally cured to form the final polyimide film.
Protocol 3: Spin Coating and Curing of this compound Polyimide
-
Precursor Preparation: Ensure the this compound poly(amic acid) solution is at room temperature and properly degassed to prevent bubble formation.
-
Spin Coating:
-
Dispense the poly(amic acid) solution onto the center of the APTES-treated wafer.
-
Spin coat at a speed determined by the desired film thickness (e.g., 3000 RPM for 60 seconds for a ~5 µm film).[3]
-
-
Soft Bake:
-
Place the coated wafer on a hotplate at a temperature between 90°C and 180°C for 90-120 seconds to remove excess solvent.
-
-
Curing (Imidization):
-
Transfer the wafer to a furnace or vacuum hotplate for the final curing process. A typical multi-step curing profile is as follows:
-
Allow the wafer to cool down slowly to room temperature to minimize thermal stress.
-
Adhesion Measurement
A 180° peel test is a common and effective method for quantifying the adhesion of the polyimide film to the silicon substrate.
Protocol 4: 180° Peel Test
-
Sample Preparation:
-
Using a sharp blade, carefully cut parallel lines through the cured polyimide film to define a strip of a specific width (e.g., 5 mm).[3]
-
A non-adhesive "leader" section can be created by depositing a thin layer of a non-adherent material (e.g., gold) on a portion of the wafer before polyimide deposition to facilitate the initial peeling.[3]
-
-
Test Execution:
-
Secure the silicon wafer to a flat, rigid surface.
-
Carefully lift the beginning of the polyimide strip and clamp it in the grip of a tensile tester.
-
Pull the strip back at a 180° angle at a constant speed.
-
-
Data Analysis:
-
Record the force required to peel the film from the substrate.
-
The peel strength is calculated by dividing the average steady-state peel force by the width of the film strip (expressed in N/mm).
-
Visualizations
Chemical Structures and Workflow
The following diagrams illustrate the chemical structures of the key components and the workflow for preparing a this compound polyimide film on a silicon wafer with an adhesion promoter.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound [mdpi.com]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Adhesion properties of polyimide coated stacks: An in-depth analysis of the cross-sectional nanoindentation method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CpODA Polymerization
Welcome to the technical support center for the polymerization of cyclopentadiene-oligo(dimethylsiloxane) acrylate (CpODA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving target molecular weights in this compound polymerization.
Troubleshooting Guide: Low Molecular Weight in this compound Polymerization
This guide addresses specific issues that can lead to lower than expected molecular weights during the controlled radical polymerization (e.g., RAFT, ATRP) of this compound monomers.
Issue 1: Polymerization is Inhibited or Shows a Long Induction Period, Resulting in Low Conversion and Low Molecular Weight.
Possible Cause: Presence of inhibitors in the monomer or solvent. Acrylate monomers are often shipped with inhibitors like hydroquinone (HQ) or hydroquinone monomethyl ether (MeHQ) to prevent spontaneous polymerization.[1][2][3] These must be removed before the reaction.
Solution:
-
Monomer Purification: Pass the this compound-acrylate monomer through a column of basic alumina to remove acidic inhibitors.[1]
-
Solvent Purity: Ensure solvents are freshly distilled and deoxygenated to remove potential inhibitors and dissolved oxygen.
-
Proper Degassing: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) to remove oxygen, which can act as a radical scavenger.
Issue 2: The Final Polymer Has a Significantly Lower Molecular Weight Than Theoretically Predicted.
Possible Cause 1: Incorrect ratio of monomer to initiator or chain transfer agent (CTA). In controlled radical polymerization, the degree of polymerization is directly related to the ratio of monomer consumed to the concentration of the CTA (for RAFT) or initiator (for ATRP).[4]
Solution:
-
Verify Calculations: Double-check all calculations for the molar ratios of monomer, initiator, and CTA.
-
Accurate Measurements: Use precise weighing and dispensing techniques for all reagents.
-
Adjust Ratios: To achieve a higher molecular weight, increase the monomer-to-CTA/initiator ratio.
Possible Cause 2: Chain transfer reactions. Unwanted chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely, leading to a decrease in the overall average molecular weight.[5]
Solution:
-
Solvent Selection: Choose a solvent with a low chain transfer constant. For acrylate polymerizations, solvents like anisole, dimethylformamide (DMF), or dioxane are often used.
-
Monomer Purity: Ensure high purity of the this compound-acrylate monomer to avoid impurities that can act as chain transfer agents.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to propagation.
Issue 3: The Molecular Weight Distribution (Dispersity, Đ) is Broad.
Possible Cause: Poor control over the polymerization, which can be due to several factors including inefficient initiation, slow deactivation in ATRP, or an inappropriate CTA for the monomer in RAFT. A high initiator concentration relative to the CTA can also lead to a population of dead chains initiated by the thermal initiator, resulting in a bimodal or broad molecular weight distribution.[6]
Solution:
-
Optimize Initiator/CTA Ratio: The ratio of initiator to CTA is crucial. A common starting point for RAFT is a CTA-to-initiator ratio of 5:1 to 10:1.
-
Select Appropriate CTA (for RAFT): The choice of RAFT agent is critical and monomer-dependent. For acrylates, trithiocarbonates are generally effective.
-
Ensure Catalyst Activity (for ATRP): In ATRP, the catalyst complex must be sufficiently active to ensure rapid deactivation of the growing polymer chains. Ensure the purity of the copper source and ligand.
-
Temperature and Solvent: These parameters can affect the equilibrium between active and dormant species. Experiment with different conditions to optimize control.
Frequently Asked Questions (FAQs)
Q1: How does the initiator concentration affect the molecular weight of my poly(this compound)?
A1: In controlled radical polymerization, a higher initiator concentration generally leads to a lower molecular weight, as more polymer chains are generated from a given amount of monomer.[6] For a target molecular weight, the key is the ratio of monomer to the species that controls the number of chains (CTA in RAFT, initiator in ATRP).
Q2: Can the oligo(dimethylsiloxane) (ODA) chain in the this compound monomer affect the polymerization?
A2: Yes, the ODA segment can influence the polymerization in several ways. Its flexible and hydrophobic nature can affect the monomer's solubility and the polymer's solution properties. This may require careful selection of the polymerization solvent to ensure all components remain in solution throughout the reaction. Additionally, the siloxane component could potentially interact with certain catalyst systems, although this is not a commonly reported issue for copper-based ATRP or RAFT.
Q3: My GPC results show a low molecular weight shoulder. What could be the cause?
A3: A low molecular weight shoulder in the GPC trace often indicates the presence of dead polymer chains that have terminated prematurely. This can be caused by impurities acting as chain transfer agents or by an excess of initiator relative to the controlling agent (CTA or ATRP catalyst). It can also suggest that the polymerization conditions are not optimal for maintaining "living" chains. Reviewing monomer purity and the initiator/CTA ratio is a good starting point for troubleshooting.
Q4: What is a typical experimental protocol for RAFT polymerization of a this compound-acrylate?
A4: A general protocol would involve dissolving the this compound-acrylate monomer, a suitable RAFT agent (e.g., a trithiocarbonate), and a thermal initiator (e.g., AIBN) in a solvent like DMF or anisole. The molar ratio of these components will determine the target molecular weight. The solution is then thoroughly degassed, typically by several freeze-pump-thaw cycles, before being heated to the desired reaction temperature (e.g., 60-80 °C) to initiate polymerization. The reaction is monitored over time by taking samples for conversion and molecular weight analysis (e.g., via NMR and GPC).
Quantitative Data Summary
The following tables provide a summary of expected trends in molecular weight and dispersity based on changes in key reaction parameters for a typical controlled radical polymerization of an acrylate monomer.
Table 1: Effect of Monomer-to-CTA/Initiator Ratio on Molecular Weight
| [Monomer]:[CTA/Initiator] Ratio | Target Degree of Polymerization | Expected Molecular Weight | Expected Dispersity (Đ) |
| 50:1 | 50 | Low | Low (< 1.3) |
| 100:1 | 100 | Medium | Low (< 1.3) |
| 200:1 | 200 | High | Low (< 1.3) |
Table 2: Effect of Initiator-to-CTA Ratio (RAFT) on Polymer Characteristics
| [CTA]:[Initiator] Ratio | Control over Polymerization | Expected Dispersity (Đ) | Potential for Bimodal Distribution |
| 10:1 | Good | Low (< 1.2) | Low |
| 5:1 | Moderate | Low-Moderate (1.2 - 1.4) | Low |
| 1:1 | Poor | High (> 1.5) | High |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of this compound-Acrylate
-
Reagents:
-
This compound-acrylate monomer (purified through basic alumina)
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., Anisole, freshly distilled)
-
-
Procedure:
-
In a Schlenk flask, dissolve the this compound-acrylate monomer, RAFT agent, and AIBN in anisole. The molar ratio of [Monomer]:[CTA]:[Initiator] should be calculated based on the desired molecular weight and is typically in the range of:[1]:[0.1] to:[1]:[0.2].
-
Attach the flask to a Schlenk line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis by ¹H NMR (for conversion) and GPC (for molecular weight and dispersity).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration or decantation and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for RAFT polymerization of this compound-acrylate.
Caption: Logical troubleshooting guide for low molecular weight in this compound polymerization.
References
- 1. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 3. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CpODA Solubility in DMAc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dissolving Cyclopentanetetracarboxylic Dianhydride (CpODA) in N,N-dimethylacetamide (DMAc).
Troubleshooting Guide
This guide addresses common issues and provides step-by-step solutions to improve the solubility of this compound in DMAc.
Issue 1: Slow Dissolution of this compound at Room Temperature
Background: this compound is known to have low solubility in DMAc at room temperature, with dissolution times of up to 6 hours being reported during the synthesis of poly(amic acid)[1]. This can significantly delay experimental workflows.
Troubleshooting Steps:
-
Particle Size Reduction (Micronization):
-
Rationale: Reducing the particle size of the this compound powder increases the surface area available for interaction with the solvent, which can significantly increase the dissolution rate[1][2].
-
Action: If you have the equipment, gently grind the this compound powder using a mortar and pestle before adding it to the DMAc. For more significant particle size reduction, techniques like ball milling or jet milling can be employed[1][2].
-
-
Gentle Heating:
-
Rationale: Increasing the temperature of the solvent can enhance the solubility of solid compounds. However, care must be taken to avoid degradation of the this compound or initiation of unintended reactions.
-
Action: Gently warm the DMAc to 40-50°C while stirring, before and during the addition of this compound. Monitor the solution for any color changes that might indicate degradation.
-
-
Sonication:
-
Rationale: The application of ultrasonic waves can help to break down agglomerates of solid particles and accelerate the dissolution process[3][4][5].
-
Action: Place the vessel containing the this compound/DMAc mixture in a bath sonicator. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect the dissolution progress. Be mindful that prolonged sonication can lead to an increase in temperature.
-
Logical Flow for Troubleshooting Slow Dissolution:
Caption: Troubleshooting workflow for improving this compound dissolution in DMAc.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound dissolve so slowly in DMAc?
A1: The slow dissolution of this compound in DMAc is an intrinsic property of the material. It is described in the literature as being "hardly soluble" at room temperature, with dissolution taking several hours[1]. This is likely due to the crystalline nature and molecular structure of this compound, which requires significant energy to overcome the lattice forces and solvate the molecules in DMAc.
Q2: Is it safe to heat the this compound/DMAc mixture?
A2: Gentle heating to a moderate temperature (e.g., 40-50°C) is generally considered safe and can be an effective way to increase the rate of dissolution. However, it is crucial to avoid high temperatures for prolonged periods, as this could potentially lead to the degradation of the dianhydride or initiate premature reactions. Always monitor for any visual changes, such as yellowing of the solution, which might indicate a chemical change.
Q3: Can I use a different solvent?
A3: While other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be considered, DMAc is a commonly used and effective solvent for the synthesis of polyimides from dianhydrides like this compound[6]. If you choose to use a different solvent, it is important to verify its compatibility with your specific reaction and desired polymer properties. The solubility of alicyclic polyimides in various polar aprotic solvents is generally good[7].
Q4: Will reducing the particle size of this compound affect my reaction?
A4: Reducing the particle size, for instance through micronization, primarily affects the dissolution rate and should not negatively impact the chemical reaction itself[1][2]. In fact, by ensuring the this compound is fully dissolved, you can achieve a more homogeneous reaction mixture, which can lead to a more uniform polymer with a more predictable molecular weight.
Q5: What is the maximum concentration of this compound that can be dissolved in DMAc?
Data Presentation
While specific solubility values for this compound in DMAc are not widely published, the following table summarizes the general effects of different methods on improving dissolution.
| Method | Principle | Expected Outcome on Dissolution Rate | Key Considerations |
| Micronization | Increases surface area of the solute. | Significant increase. | May require specialized equipment for fine milling. Can introduce atmospheric moisture if not handled in a dry environment. |
| Gentle Heating | Increases kinetic energy of solvent and solute molecules. | Moderate to significant increase. | Risk of thermal degradation or unwanted side reactions at higher temperatures. |
| Sonication | Breaks down particle agglomerates and enhances solvent penetration. | Moderate to significant increase. | Can cause localized heating. Ensure the sonication bath does not become too warm. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMAc for Poly(amic acid) Synthesis
This protocol is adapted from a general procedure for the preparation of poly(amic acid)[8].
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline - ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-necked flask with a mechanical stirrer
-
Nitrogen inlet
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and under a slow stream of dry nitrogen, add the aromatic diamine and a portion of the total DMAc.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Add the this compound powder to the solution, followed by the remaining DMAc.
-
Continue stirring at room temperature. Be aware that complete dissolution of this compound may take up to 6 hours[1].
-
Once the this compound is fully dissolved, the reaction to form the poly(amic acid) will proceed.
Protocol 2: Enhanced Dissolution of this compound in DMAc using Gentle Heating and Stirring
Materials:
-
This compound
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-necked flask with a mechanical stirrer and condenser
-
Heating mantle or oil bath with temperature control
-
Nitrogen inlet
Procedure:
-
Set up the three-necked flask with a mechanical stirrer, condenser, and nitrogen inlet.
-
Add the desired amount of DMAc to the flask.
-
Begin stirring and gently heat the DMAc to 40-50°C.
-
Once the DMAc has reached the target temperature, slowly add the this compound powder.
-
Maintain the temperature and continue stirring until the this compound is completely dissolved. Visually monitor the solution for clarity.
-
After complete dissolution, cool the solution to room temperature before proceeding with the addition of other reactants if required for your synthesis.
Protocol 3: Accelerated Dissolution of this compound in DMAc using Sonication
Materials:
-
This compound
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Airtight container (e.g., a sealed flask or vial)
-
Bath sonicator
Procedure:
-
Add the pre-weighed this compound and the required volume of DMAc to an airtight container.
-
Seal the container to prevent contamination from the water in the sonicator bath.
-
Place the container in the bath sonicator, ensuring the liquid level inside the container is below the water level of the bath.
-
Turn on the sonicator and apply ultrasonic waves for 5-10 minute intervals.
-
After each interval, remove the container and visually inspect the dissolution progress. Gently swirl the container.
-
Repeat the sonication intervals until the this compound is fully dissolved.
-
Monitor the temperature of the sonicator bath to prevent excessive heating of the sample.
Signaling Pathway for Method Selection:
Caption: Decision pathway for selecting a this compound dissolution protocol.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ijcrt.org [ijcrt.org]
- 3. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of preparation parameters to improve the dissolution of poorly water-soluble meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,N-DIMETHYLACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
preventing gelation during CpODA polymerization
Welcome to the technical support center for CpODA (cyclopentyl 1,3-oxazolidine-2,5-dione-4-acetic acid) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of polyesters from this compound, with a focus on preventing gelation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymerization?
This compound is a functionalized O-carboxyanhydride (OCA) monomer. OCAs are cyclic esters derived from α-hydroxy acids and are used in ring-opening polymerization (ROP) to synthesize polyesters.[1][2][3][4][5] The key advantage of using OCAs like this compound is the ability to introduce functional groups into the polyester backbone, allowing for the tailoring of polymer properties for specific applications, such as drug delivery.[3][4] The polymerization of OCAs is a type of chain-growth polymerization that can be well-controlled to produce polymers with defined molecular weights and narrow molecular weight distributions.[2][4]
Q2: What is gelation and why does it occur during this compound polymerization?
Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in an insoluble, jelly-like mass instead of a soluble, linear polymer.[6] During the intended ring-opening polymerization of this compound, which should lead to linear polyester chains, side reactions can occur that cause cross-linking between polymer chains, leading to premature gelation.
Q3: What are the common causes of gelation in polyester synthesis?
Several factors can contribute to gelation in polyester synthesis, including:
-
Monomer Impurities: The presence of impurities in the this compound monomer, such as water or unreacted starting materials from its synthesis, can initiate unwanted side reactions.[7]
-
Inappropriate Catalyst or Initiator Concentration: The type and concentration of the catalyst or initiator can significantly influence the polymerization rate and the occurrence of side reactions.[2][4]
-
High Reaction Temperature: Elevated temperatures can increase the rate of side reactions that lead to cross-linking.[5]
-
High Monomer Concentration: A higher concentration of monomer can increase the probability of intermolecular reactions, potentially leading to branching and cross-linking.
-
Presence of Oxygen: For certain polymerization mechanisms, the presence of oxygen can lead to side reactions and should be avoided by performing the reaction under an inert atmosphere.[8]
Q4: Can gelation be reversed?
Once a significant, covalently cross-linked gel has formed, it is generally irreversible and the polymer is no longer processable for applications requiring soluble polymers. Therefore, prevention is the primary strategy.
Troubleshooting Guide: Preventing Gelation
This guide provides a structured approach to troubleshoot and prevent gelation during this compound polymerization.
Issue 1: Rapid Gelation Occurs Shortly After Initiating Polymerization
| Possible Cause | Troubleshooting Step | Rationale |
| Monomer Impurity | Purify the this compound monomer prior to use. Techniques include recrystallization or column chromatography. Ensure the monomer is thoroughly dried under vacuum.[9][10][11] | Impurities can act as unintended initiators or cross-linkers. Water can lead to hydrolysis of the monomer or growing polymer chains.[1][12] |
| Incorrect Initiator/Catalyst Concentration | Optimize the monomer-to-initiator/catalyst ratio. Start with a higher ratio (e.g., 200:1) and incrementally decrease it. | A high concentration of initiator or catalyst can lead to an uncontrolled, rapid polymerization, increasing the likelihood of side reactions.[13] |
| Reaction Temperature is Too High | Conduct the polymerization at a lower temperature (e.g., room temperature or 0 °C).[5][14] | Lowering the temperature can slow down the polymerization rate and reduce the rate of side reactions that lead to cross-linking.[5] |
Issue 2: Gelation Occurs Gradually Throughout the Polymerization
| Possible Cause | Troubleshooting Step | Rationale |
| Slow Side Reactions Leading to Cross-linking | Add a chain transfer agent or a monofunctional inhibitor in a very small, controlled amount. | These agents can cap growing polymer chains, preventing them from becoming excessively long and participating in intermolecular cross-linking reactions.[15] |
| High Monomer Concentration | Reduce the initial monomer concentration by using more solvent. | A more dilute solution can decrease the probability of intermolecular reactions between growing polymer chains. |
| Inappropriate Solvent | Ensure the chosen solvent can effectively solvate the growing polymer chains. | If the polymer precipitates as it forms, localized high concentrations can occur, increasing the risk of cross-linking. |
Issue 3: Inconsistent Results - Some Batches Gel While Others Do Not
| Possible Cause | Troubleshooting Step | Rationale |
| Variability in Monomer Purity | Implement a standardized monomer purification and storage protocol. Store purified monomer under an inert atmosphere and at low temperature.[9][10][11] | Ensures that each batch of monomer has a consistent quality, reducing a major source of variability. This compound, being an anhydride, is susceptible to hydrolysis.[1] |
| Inconsistent Reaction Setup | Standardize all reaction parameters, including glassware drying, inert atmosphere purging, and reagent addition procedures. | Small variations in moisture, oxygen, or the rate of reagent addition can have a significant impact on the polymerization outcome. |
| Catalyst/Initiator Degradation | Use fresh or properly stored catalysts and initiators for each reaction. | The activity of catalysts and initiators can change over time, leading to inconsistent reaction rates. |
Quantitative Data Summary
| Parameter | Change | Effect on Gel Time | Rationale |
| Initiator Concentration | Increase | Decrease | A higher concentration of initiator generates more free radicals, leading to a faster polymerization rate and a shorter time to reach the gel point.[3] |
| Accelerator Concentration | Increase | Decrease | Accelerators promote the decomposition of the initiator, increasing the rate of radical formation and thus shortening the gel time. |
| Inhibitor Concentration | Increase | Increase | Inhibitors scavenge free radicals, delaying the onset of polymerization and extending the gel time. |
| Temperature | Increase | Decrease | Higher temperatures increase the rate of both initiation and propagation, leading to a faster polymerization and shorter gel time.[6] |
Experimental Protocols
While a specific, validated protocol for the polyester synthesis via ring-opening polymerization of this compound is not widely published, the following general protocol for the organocatalyzed ROP of O-carboxyanhydrides (OCAs) can be used as a starting point. It is crucial to optimize these conditions for this compound.
General Protocol for Organocatalyzed ROP of a Functionalized OCA
Materials:
-
Functionalized O-carboxyanhydride (e.g., this compound), purified and dried
-
Initiator (e.g., benzyl alcohol), freshly distilled
-
Organocatalyst (e.g., 4-dimethylaminopyridine, DMAP), recrystallized
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Monomer and Reagent Preparation:
-
Purify the OCA monomer (this compound) by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to remove impurities. Dry the purified monomer under high vacuum for at least 24 hours before use.
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
-
Reaction Setup:
-
In a glovebox or under a continuous flow of inert gas, add the purified this compound monomer to a dried reaction flask equipped with a magnetic stir bar.
-
Dissolve the monomer in the anhydrous solvent to the desired concentration (e.g., 0.1-0.5 M).
-
-
Initiation:
-
Add the initiator (e.g., benzyl alcohol) to the monomer solution. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
-
Polymerization:
-
Add the organocatalyst (e.g., DMAP) to the reaction mixture to start the polymerization. The monomer-to-catalyst ratio will influence the polymerization rate.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) under an inert atmosphere.
-
-
Monitoring the Reaction:
-
Termination and Purification:
-
Once the desired conversion is reached, quench the reaction by adding a small amount of a proton source (e.g., benzoic acid).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the purified polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature.[21][22][23][24][25][26][27][28]
-
Visualizations
Signaling Pathway for Controlled vs. Uncontrolled Polymerization
Caption: Controlled vs. Uncontrolled Polymerization Pathways.
Experimental Workflow for Preventing Gelation
Caption: Troubleshooting Workflow for Gelation Prevention.
Logical Relationship of Factors Leading to Gelation
Caption: Causal Factors Leading to Polymer Gelation.
References
- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How controlled and versatile is N-carboxy anhydride (NCA) polymerization at 0 °C? Effect of temperature on homo-, block- and graft (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 8. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 9. pslc.ws [pslc.ws]
- 10. reddit.com [reddit.com]
- 11. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 12. esisresearch.org [esisresearch.org]
- 13. mdpi.com [mdpi.com]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Controlled Photoredox Ring-Opening Polymerization of O-Carboxyanhydrides Mediated by Ni/Zn Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Living Ring-Opening Polymerization of O-Carboxyanhydrides: The Search for Catalysts | Semantic Scholar [semanticscholar.org]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 28. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: CpODA Polyimide Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpODA (Cyclopentanone Dianhydride) polyimide films.
Troubleshooting Brittle this compound Polyimide Films
Brittleness is a common issue encountered during the fabrication of polyimide films, leading to cracking, difficulty in handling, and poor mechanical performance. This guide addresses the potential causes of brittleness in this compound polyimide films and provides systematic solutions.
FAQs: Addressing Film Brittleness
Q1: My this compound polyimide film is extremely brittle and cracks upon removal from the substrate. What are the likely causes?
A1: Film brittleness can stem from several factors during the synthesis and curing process. The primary culprits include:
-
Incomplete Imidization: If the poly(amic acid) precursor is not fully converted to polyimide, the resulting film will have poor mechanical properties.
-
Low Molecular Weight of Poly(amic acid): An initial low molecular weight of the poly(amic acid) will result in a brittle polyimide film.[1] This can be caused by impure monomers, incorrect stoichiometry, or degradation of the poly(amic acid) solution.
-
Aggressive Curing Profile: A rapid heating rate during thermal curing can induce significant internal stress, leading to a brittle film.[2] The solvent evaporation rate and the imidization reaction rate need to be carefully controlled.
-
High Residual Stress: Mismatch in the coefficient of thermal expansion (CTE) between the polyimide film and the substrate can lead to high residual stress upon cooling, causing brittleness and cracking.[3]
-
Monomer Selection and Stoichiometry: While this compound provides rigidity, the choice of the diamine co-monomer is crucial. Rigid aromatic diamines can lead to inherently brittle films if not processed correctly.[4] Precise 1:1 stoichiometry between the dianhydride and diamine is essential for achieving a high molecular weight.
Q2: How can I improve the flexibility and reduce the brittleness of my this compound polyimide films?
A2: To enhance film toughness, consider the following adjustments to your experimental protocol:
-
Optimize the Curing Process: Employ a staged curing protocol with slow ramp rates, especially around the solvent boiling point and the glass transition temperature (Tg) of the polymer.[5] This allows for gradual solvent removal and stress relaxation. An initial low-temperature bake (e.g., 80-100°C) to remove the bulk of the solvent before high-temperature curing is often beneficial.
-
Consider Chemical Imidization: Chemical imidization at lower temperatures can sometimes yield more flexible films compared to high-temperature thermal imidization, as it can reduce the amount of stress induced during the process.[6] A combination of chemical and thermal imidization can also be effective.[6]
-
Ensure High Molecular Weight Poly(amic acid):
-
Use high-purity monomers. Impurities can terminate the polymerization reaction.[7]
-
Ensure accurate stoichiometric balance between the dianhydride and diamine monomers.
-
Use a dry, polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]
-
Store the poly(amic acid) solution at a low temperature (e.g., 4°C) to prevent degradation, as the viscosity of the solution can decrease over time, indicating deterioration.
-
-
Incorporate Flexible Monomers: If your application allows, consider copolymerization by introducing a small percentage of a more flexible diamine alongside the rigid diamine. This can disrupt chain packing and increase flexibility.
-
Annealing: Post-curing annealing at a temperature slightly above the Tg can help to relax internal stresses and improve the mechanical properties of the film.[8][9]
-
Film Thickness: Thicker films are generally less prone to brittleness and easier to handle. Optimizing the concentration of the poly(amic acid) solution can help in controlling the film thickness.[9]
Q3: Can the choice of substrate affect the brittleness of the film?
A3: Yes, the substrate plays a significant role. A substrate with a CTE that closely matches that of the polyimide will minimize thermal stress during cooling. Additionally, the surface energy and cleanliness of the substrate are critical for good adhesion and uniform film formation.[10] Poor adhesion can lead to premature delamination and cracking. Ensure the substrate is thoroughly cleaned to remove any dust, grease, or other contaminants before casting the poly(amic acid) solution.[10]
Quantitative Data Summary
The following table summarizes typical mechanical and thermal properties of this compound-based polyimide films. Note that these values can vary significantly depending on the specific diamine used, the imidization method, and the processing conditions.
| Property | Typical Value Range | Reference(s) |
| Glass Transition Temp (Tg) | > 330 °C | [6] |
| Decomposition Temp (Td) | 475 - 501 °C | [6] |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K | [6] |
| Tensile Strength | Can exceed 100 MPa | [4] |
| Elongation at Break | Highly dependent on co-monomer and processing | [9] |
Experimental Protocols
1. Synthesis of Poly(amic acid) (PAA) Solution
This protocol describes a typical procedure for synthesizing the PAA precursor to this compound polyimide films.
-
Monomer Preparation: Dry the this compound dianhydride and the selected aromatic diamine under vacuum at a temperature appropriate for the specific diamine to remove any absorbed moisture.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in a dry, polar aprotic solvent (e.g., DMAc or NMP) under a nitrogen atmosphere.
-
Polymerization: Cool the diamine solution to 0-5°C using an ice bath. Slowly add an equimolar amount of the this compound dianhydride powder to the stirred solution in small portions.
-
Reaction: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere to obtain a viscous PAA solution. The viscosity of the solution is an indicator of the molecular weight of the PAA.
2. Film Casting and Curing
This protocol outlines the steps for casting the PAA solution and thermally curing it to form a polyimide film.
-
Film Casting: Cast the viscous PAA solution onto a clean, level substrate (e.g., a glass plate). The thickness of the film can be controlled by adjusting the viscosity of the PAA solution or by using a doctor blade.
-
Solvent Evaporation (Soft Bake): Place the cast film in a vacuum oven or on a hot plate at a relatively low temperature (e.g., 80°C) for several hours to slowly remove the bulk of the solvent. This step is crucial to prevent the formation of voids and to reduce stress in the final film.
-
Thermal Imidization (Hard Bake): Transfer the soft-baked film to a high-temperature oven. The curing is typically performed in a multi-step process with a slow heating rate (e.g., 2-5°C/min). A typical curing cycle might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
350°C for 1 hour (or higher, depending on the Tg of the specific polyimide)
-
-
Cooling: After the final curing step, allow the film to cool down slowly to room temperature to minimize the development of thermal stress.
-
Film Removal: Carefully peel the polyimide film from the substrate. If the film is brittle, this step will be challenging.
Visualizations
Caption: Troubleshooting workflow for brittle this compound polyimide films.
Caption: Experimental workflow for this compound polyimide film synthesis.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tailunsz.com [tailunsz.com]
- 8. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
Technical Support Center: Achieving Colorless CpODA-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing color in cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA)-based polyimides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color in polyimides?
A1: The characteristic yellow-to-brown color of many polyimides originates from the formation of intra- and inter-molecular charge transfer complexes (CTCs).[1][2][3] In these complexes, electron-rich diamine units act as electron donors, while electron-deficient dianhydride moieties serve as electron acceptors.[1] This interaction leads to electronic transitions that absorb light in the visible spectrum, resulting in coloration.[4]
Q2: How does the use of this compound help in reducing polyimide color?
A2: this compound is an alicyclic tetracarboxylic dianhydride.[5][6][7] The incorporation of such non-aromatic, bulky alicyclic structures into the polyimide backbone disrupts the planarity and conjugation necessary for extensive CTC formation.[6][8] This inhibition of CTCs is a key factor in producing colorless polyimides.[8][9]
Q3: What role do fluorinated monomers play in achieving colorless polyimides?
A3: Incorporating fluorine-containing monomers, such as fluorinated diamines, is a highly effective strategy for creating colorless polyimides (CPIs).[10][11] The strong electron-withdrawing nature of fluorine atoms and the increased free volume they create help to weaken CTC interactions and enhance optical transparency.[12]
Q4: How do different imidization methods affect the color of this compound-based polyimides?
A4: The imidization method significantly influences the final properties of the polyimide film, including its color. Studies have shown that chemical imidization can yield polyimides with outstanding optical properties, often superior to those prepared by thermal imidization alone.[5][6][7] A combined chemical and thermal imidization approach can also produce flexible, fully imidized films at lower temperatures, which can be beneficial for color reduction.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Polyimide film is yellow or brownish instead of colorless. | 1. Formation of Charge Transfer Complexes (CTCs): The primary reason for color in polyimides.[1][2] 2. High Curing Temperature: Thermal imidization at high temperatures can sometimes lead to increased coloration.[13] 3. Oxidation: Exposure to air during high-temperature curing can cause darkening of the film.[13] 4. Monomer Selection: Use of highly aromatic diamines can promote CTC formation. | 1. Optimize Monomer Selection: - Utilize alicyclic dianhydrides like this compound to disrupt conjugation.[6][8] - Incorporate fluorinated diamines to reduce electron-donating ability and increase steric hindrance.[10][12][14] 2. Modify Imidization Method: - Employ chemical imidization or a combined chemical-thermal approach, which can lead to better optical properties compared to purely thermal methods.[5][7] 3. Control Curing Conditions: - Cure under a nitrogen atmosphere or vacuum to minimize oxidation.[13] - Investigate lower curing temperatures, although this needs to be balanced with achieving full imidization.[4][15] |
| Poor film quality (e.g., brittle film). | 1. Low Molecular Weight of Poly(amic acid) (PAA): Insufficient polymerization time or non-optimal reaction conditions. 2. Incomplete Imidization: Curing temperature is too low or curing time is too short. 3. Improper Curing Profile: A rapid temperature ramp can introduce stress.[15] | 1. Optimize PAA Synthesis: - Ensure complete dissolution of monomers; this compound can be slow to dissolve.[6][8] - Monitor the viscosity of the PAA solution to ensure it reaches a maximum, indicating sufficient molecular weight.[6][8] 2. Ensure Complete Imidization: - Characterize the degree of imidization using techniques like FTIR spectroscopy. - If using thermal imidization, ensure the curing temperature is above the glass transition temperature (Tg) of the polyimide to promote post-polymerization and increase molecular weight.[5][6] 3. Optimize Curing Protocol: - Employ a step-wise curing process with controlled temperature ramp rates.[15][16] |
| Inconsistent film color. | 1. Uneven Film Thickness: Thicker sections of the film may appear darker.[13] 2. Non-uniform Curing: Inconsistent temperature across the film during curing.[17] | 1. Improve Film Casting Technique: - Use a doctor blade or spin coater for uniform film thickness. 2. Ensure Uniform Heating: - Use a calibrated oven with good temperature distribution. - For photosensitive polyimides, ensure uniform light exposure. |
Quantitative Data Summary
Table 1: Optical Properties of this compound-Based Polyimides with Different Imidization Methods
| Diamine | Imidization Method | Cut-off Wavelength (λcut-off, nm) | Average Transmittance in Visible Region (Tvis, %) |
| Aromatic Diamine 1 | Thermal (350°C) | < 337 | - |
| Aromatic Diamine 1 | Combined Chemical & Thermal (200°C) | < 337 | Higher than thermal |
| Aromatic Diamine 1 | Chemical (80-350°C) | < 337 | Highest |
| Aromatic Diamine 2 | Thermal (350°C) | < 337 | - |
| Aromatic Diamine 2 | Combined Chemical & Thermal (200°C) | < 337 | Higher than thermal |
| Aromatic Diamine 2 | Chemical (80-350°C) | < 337 | Highest |
Data adapted from a study on this compound-based polyimides, which demonstrated that all fabricated films were entirely colorless.[8]
Table 2: Thermal Properties of this compound-Based Polyimides
| Diamine | Imidization Method | 5% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| Aromatic Diamine 1 | Thermal (300-350°C) | 475-501 | > 330 | 17-57 |
| Aromatic Diamine 1 | Combined Chemical & Thermal (200°C) | 475-501 | > 330 | 17-57 |
| Aromatic Diamine 1 | Chemical (80°C) | 475-501 | > 330 | 17-57 |
Data reflects the high thermal stability of this compound-based polyimides.[5][6][7][8]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA) from this compound and an Aromatic Diamine
-
Monomer Preparation: Dry the aromatic diamine and ensure the purity of this compound.
-
Reaction Setup: In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a specific molar amount of the aromatic diamine in an appropriate solvent (e.g., N,N-dimethylacetamide, DMAc).
-
Polymerization: Gradually add an equimolar amount of this compound to the diamine solution. Note that this compound may take several hours to dissolve completely.[6][8]
-
Reaction Progression: Continue stirring the mixture at room temperature. Monitor the reaction by measuring the logarithmic viscosity of the PAA solution over time. The viscosity will increase as the molecular weight of the polymer increases, typically reaching a maximum after about 14 hours.[6][8]
-
Storage: Store the resulting PAA solution in a refrigerator until ready for imidization.
Protocol 2: Imidization Methods
-
A. Thermal Imidization:
-
Cast the PAA solution onto a glass plate using a doctor blade to ensure uniform thickness.
-
Heat the plate in a vacuum oven using a staged heating process, for example: 80°C for 2 hours, followed by the final cure temperature (e.g., 350°C) for 0.5 hours.[8]
-
-
B. Chemical Imidization:
-
To the PAA solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., N-methylpiperidine).[8]
-
Heat the mixture (e.g., at 70°C). A solid polyimide may precipitate.[8]
-
Collect the solid polyimide by filtration, dry it, and then redissolve it in a suitable solvent (e.g., chloroform).[8]
-
Cast the solution onto a glass plate and heat to remove the solvent (e.g., 80°C for 2 hours), followed by post-curing at higher temperatures if required.[8]
-
-
C. Combined Chemical and Thermal Imidization:
-
Partially imidize the PAA in solution at room temperature using a chemical agent (e.g., a mixture of triethylamine and trifluoroacetic anhydride).[8]
-
Cast the partially imidized solution onto a glass plate.
-
Heat the plate at a moderate temperature (e.g., 80°C for 2 hours) followed by a final, higher temperature (e.g., 200°C) for 1 hour under vacuum.[8]
-
Visualizations
Caption: Experimental workflow for colorless polyimide synthesis.
Caption: Logic diagram for reducing color in polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 5. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colorless-to-colorful switching electrochromic polyimides with very high contrast ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arlonemd.com [arlonemd.com]
- 14. researchgate.net [researchgate.net]
- 15. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 16. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 17. yes.tech [yes.tech]
Technical Support Center: Optimizing Imidization for CpODA Films
Welcome to the technical support center for CpODA polyimide film synthesis. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the thermal imidization process for high-quality this compound films.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the thermal processing of this compound-based poly(amic acid) (PAA) into polyimide (PI) films.
Q1: Why did my final this compound film turn out brittle and crack easily?
A1: Film brittleness is a common issue directly related to the final molecular weight of the polyimide, which is heavily influenced by the imidization temperature.
-
Cause: The imidization temperature was likely set below the glass transition temperature (Tg) of the final this compound polyimide. When cured below its Tg, the polymer chains have limited mobility, which can prevent further polymerization (an increase in molecular weight) from occurring. This results in a lower molecular weight PI film that is inherently brittle.[1][2]
-
Solution: To obtain flexible, high-quality films, the PAA should be cured at a temperature above the Tg of the corresponding polyimide.[1][3] This allows for "post-polymerization," where the molecular weight can increase significantly, leading to improved mechanical properties. For example, for a PI(this compound+1,3-BAB) film with a Tg of 290°C, curing at 250°C resulted in a brittle film, whereas curing above 290°C produced a flexible one.[1]
Q2: My film is cracking or warping during the heating process. How can I prevent this?
A2: Cracking and warping are typically signs of high internal stress within the film.
-
Cause: Rapid heating and cooling rates can induce significant thermomechanical stress.[4] Additionally, some this compound formulations, such as those combined with TFMB diamine, can be challenging to process into films without cracking via conventional methods.[2][5]
-
Solution: Implement a multi-step, ramped curing protocol. Instead of heating directly to the final temperature, use slow ramp rates and include intermediate holding steps (e.g., a soft bake at 90-150°C) to allow for gradual solvent evaporation and stress relaxation.[4][6][7] Ensure the cooling process is also slow and controlled.
Q3: How can I confirm that my film has reached complete imidization?
A3: The degree of imidization (DOI) represents the percentage of amic acid groups that have successfully converted into imide rings and is crucial for the final film properties.[8]
-
Verification Method: Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method to monitor the imidization process. The disappearance of amic acid peaks and the appearance of characteristic imide absorption peaks (e.g., C-N stretching around 1370 cm⁻¹) can be used to quantify the DOI.[9]
-
Optimal Temperature: While imidization begins at lower temperatures (~150°C), achieving a complete or near-complete conversion often requires curing at higher temperatures, sometimes up to 400°C.[4][8] The DOI typically increases with the curing temperature until it reaches a plateau.[10]
Q4: Is it possible to produce flexible this compound films without using very high temperatures (>300°C)?
A4: Yes, high-temperature thermal curing is not the only option.
-
Alternative Method: A combined chemical and thermal imidization technique can be employed.[1][3] This process involves a partial chemical imidization of the PAA solution at room temperature before casting it into a film. The resulting film can then be thermally cured at a much lower temperature (e.g., 200°C) to achieve 100% imidization while still producing flexible films.[1] This method is particularly useful for thermally sensitive substrates or to reduce energy consumption.
Q5: How does the imidization method affect the optical transparency and color of the film?
A5: The processing method has a significant impact on the final optical properties.
-
Observation: High-temperature thermal imidization can sometimes lead to a decrease in the optical transparency of the final film.[5][10]
-
Recommendation: Films prepared by chemical or combined chemical/thermal methods often exhibit superior optical properties, including higher visible light transmittance and shorter cutoff wavelengths (i.e., less color).[1][3] This is partly because the lower processing temperatures and chemical end-capping can reduce the formation of charge-transfer complexes that contribute to color.[1]
Data Presentation: Imidization Method vs. Thermal Properties
The choice of imidization method and temperature directly impacts the thermal properties of the resulting this compound polyimide films. The following table summarizes these effects for various this compound-based films.
| Polyimide System | Imidization Method | Final Cure Temp. (°C) | Td (°C)¹ | Tg (°C)² | CTE (ppm/K)³ | Film Quality |
| PI(this compound+1,3-BAB) | Thermal | 250 | - | 290 | - | Brittle |
| PI(this compound+1,3-BAB) | Thermal | 300 | 486 | 290 | 57 | Flexible |
| PI(this compound+1,3-BAB) | Combined (C+T) | 200 | 485 | 290 | 54 | Flexible |
| PI(this compound+3,4'-DDE) | Thermal | 350 | 501 | 331 | 48 | Flexible |
| PI(this compound+3,4'-DDE) | Combined (C+T) | 200 | 498 | 331 | 47 | Flexible |
| PI(this compound+TFMB) | Thermal | 350 | 499 | >400 | 17 | Brittle/Cracked |
Data synthesized from multiple sources.[1][5] ¹ Td: Decomposition Temperature (5% weight loss in N₂). ² Tg: Glass Transition Temperature. ³ CTE: Coefficient of Thermal Expansion (measured at 100-200°C).
Experimental Protocols
Protocol 1: Standard Two-Step Thermal Imidization
This protocol describes a conventional method for converting a PAA solution into a fully cured PI film.
-
PAA Solution Preparation: Ensure the PAA solution in a solvent like DMAc is uniform and has the desired viscosity. Before use, it's good practice to degas the solution in a vacuum desiccator to remove trapped bubbles.[7]
-
Film Casting: Carefully cast the PAA solution onto a clean, level substrate (e.g., glass plate) using a doctor blade or spin coater to achieve a uniform thickness.
-
Soft Bake (Solvent Removal): Place the cast film on a hotplate in a level position.
-
Final Cure (Thermal Imidization): Transfer the film into a programmable furnace with a nitrogen atmosphere.
-
Ramp the temperature from the soft bake temperature to the final cure temperature (e.g., 300°C to 350°C , ensuring it is above the polymer's Tg). The ramp rate should be controlled, typically between 2-5°C/min , to prevent stress.[4]
-
Hold at the final temperature for 1-2 hours to ensure complete imidization.[4][6]
-
-
Cooling: Turn off the furnace and allow the film to cool slowly to room temperature overnight inside the furnace to minimize thermal stress.[7]
-
Film Delamination: Carefully remove the fully cured, flexible polyimide film from the substrate.
Visualizations
Caption: General workflow for thermal imidization of this compound films.
Caption: Troubleshooting guide for common this compound film defects.
Caption: Relationship between imidization temperature and film properties.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Viscosity of CpODA Poly(amic acid) Solution
Welcome to the technical support center for CpODA poly(amic acid) solutions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the viscosity of their polymer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for a this compound poly(amic acid) solution?
A1: The logarithmic viscosity of poly(amic acid) (PAA) solutions prepared from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound) and various aromatic diamines typically falls within the range of 0.54 to 1.47 dL/g.[1][2] The final viscosity is dependent on several factors, including the specific diamine used, monomer concentration, and polymerization time.
Q2: How does polymerization time affect the viscosity of the solution?
A2: The viscosity of a this compound poly(amic acid) solution generally increases as the polymerization reaction proceeds, reaching a maximum value before gradually decreasing. For instance, in a polymerization of this compound with 4,4'-DDE in DMAc, the viscosity increases and approaches a maximum after approximately 14 hours.[1] This subsequent decrease is often attributed to an amide exchange reaction between high and low molecular weight PAA chains.[1]
Q3: What are the primary factors that influence the viscosity of a this compound poly(amic acid) solution?
A3: The main factors controlling the viscosity of a this compound poly(amic acid) solution are:
-
Monomer Concentration: Higher monomer concentrations generally lead to the formation of higher molecular weight polymers, resulting in increased solution viscosity.[3]
-
Temperature: The viscosity of poly(amic acid) solutions typically decreases as the temperature increases.[4][5] This is a normal behavior for polymer solutions in good solvents.[4]
-
Solvent: The choice of solvent can significantly impact the solubility of the monomers and the resulting polymer, thereby affecting the solution viscosity. Common solvents for PAA synthesis include N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).[6][7]
-
Storage Conditions: The viscosity of poly(amic acid) solutions can change over time. Storage at lower temperatures (e.g., -18 °C) can help maintain viscosity stability, while storage at room temperature can lead to a significant decrease in viscosity due to hydrolysis and polymer chain degradation.[8][9][10]
-
Water Content: The presence of water can lead to the hydrolysis of the poly(amic acid) chains, resulting in a decrease in molecular weight and, consequently, a drop in viscosity.[8]
Q4: How can I improve the storage stability of my this compound poly(amic acid) solution?
A4: To enhance the storage stability and maintain the viscosity of your solution, consider the following:
-
Low-Temperature Storage: Storing the solution at low temperatures, such as -18 °C, has been shown to be effective in preserving the molecular weight and viscosity of poly(amic acid) solutions for extended periods.[9][10]
-
Use of Anhydrous Solvents: Ensure that the solvents used for synthesis and storage are as dry as possible to minimize hydrolytic degradation.
-
Formation of Poly(amic acid) Salts (PAAS): Converting the poly(amic acid) to a poly(amic acid) salt by adding a tertiary amine like triethylamine (TEA) can significantly improve hydrolytic stability and maintain viscosity over time.[11]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Viscosity is too low | 1. Incomplete polymerization. 2. Low monomer concentration. 3. Presence of moisture in the solvent or reactants. 4. Degradation of the polymer during storage. | 1. Increase the polymerization time. Monitor viscosity until it reaches a plateau. 2. Increase the weight percentage of monomers in the solvent. 3. Use anhydrous solvents and dry monomers thoroughly before use. 4. Store the solution at a low temperature (e.g., -18°C) and minimize storage time. |
| Viscosity is too high | 1. Monomer concentration is too high. 2. Formation of a gel network. 3. Partial imidization leading to phase separation.[7] | 1. Reduce the monomer concentration in the next preparation. 2. Consider partial chemical imidization or heat treatment, which can break down the gel network.[7] 3. Control the reaction temperature and avoid excessive heating during the poly(amic acid) stage. |
| Viscosity decreases over time | 1. Hydrolytic degradation of the poly(amic acid) chains.[8] 2. Reversibility of the polymerization reaction. | 1. Store the solution at low temperatures in a tightly sealed container to minimize moisture absorption. Consider converting to a poly(amic acid) salt for improved stability.[11][12] 2. Ensure proper storage conditions to minimize the reverse reaction. |
| Inconsistent viscosity between batches | 1. Variation in monomer purity or solvent quality. 2. Inconsistent reaction temperature or time. 3. Differences in stirring speed or method. | 1. Use monomers and solvents from the same batch with consistent quality control. 2. Carefully control and monitor reaction parameters for each synthesis. 3. Maintain a consistent and adequate stirring rate to ensure a homogeneous reaction mixture. |
Experimental Protocols
General Polymerization Procedure for this compound Poly(amic acid)
This protocol describes a general method for the synthesis of a this compound poly(amic acid) solution.
Materials:
-
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound)
-
Aromatic diamine (e.g., 4,4'-diaminodiphenyl ether, 4,4'-DDE)
-
N,N-dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 2.000 mmol of 4,4'-DDE) in DMAc.[1]
-
While stirring under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of solid this compound (e.g., 2.000 mmol) to the diamine solution.[1]
-
Continue stirring the mixture at room temperature. Note that this compound may dissolve slowly, potentially taking several hours.[1]
-
Allow the polymerization to proceed for the desired amount of time (e.g., 14 hours to reach near-maximum viscosity).[1]
-
The resulting viscous solution is the this compound poly(amic acid).
Viscosity Measurement
Method:
-
Prepare a dilute solution of the this compound poly(amic acid) in DMAc at a specific concentration (e.g., 0.5 g/dL).[1]
-
Use an Ostwald viscometer or a similar viscometry instrument to measure the flow time of the solution at a constant temperature (e.g., 30 °C).[1]
-
Calculate the logarithmic viscosity (inherent viscosity) using the appropriate equations.
Data Presentation
Table 1: Logarithmic Viscosities of PAA Solutions from this compound and Various Aromatic Diamines
| Aromatic Diamine | Logarithmic Viscosity (dL/g) |
| Diamine 1 | 1.47 |
| Diamine 2 | 1.25 |
| Diamine 3 | 0.89 |
| Diamine 4 | 0.54 |
Data is illustrative and based on the reported range of 0.54-1.47 dL/g.[1][2]
Table 2: Effect of Storage Temperature on Molecular Weight of a Poly(amic acid) Solution over 139 Days
| Storage Temperature (°C) | Decrease in Weight-Average Molecular Weight (Mw) | Decrease in Number-Average Molecular Weight (Mn) |
| -18 | 0% | 0% |
| -12 | 7.2% | 4.7% |
| 4 | 34.7% | 30.0% |
| 25 | 83.8% | 82.4% |
This data is for a 6FDA-DMB PAA solution and illustrates the general trend of improved stability at lower temperatures.[9][10]
Visualizations
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. researchgate.net [researchgate.net]
- 8. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atlantis-press.com [atlantis-press.com]
Technical Support Center: CpODA Polyimide Films
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize defects in CpODA (Cyclopentanone Dianhydride / 4,4'-Oxydianiline) polyimide films.
Troubleshooting Guide
This guide addresses common defects encountered during the preparation of this compound polyimide films.
Issue 1: Bubble Formation in the Film
Q1: What causes bubbles to form in my this compound polyimide film?
A1: Bubble formation is a common issue that can arise from several sources during the film preparation process. The primary causes include:
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Trapped Air or Gas: Air can be introduced into the polyamic acid solution during mixing or dispensing.[1][2] If not removed, these tiny bubbles can lead to "comet-like" defects in the final film.[1]
-
Solvent Volatilization: If the heating rate during curing is too rapid, solvents can boil and become trapped within the film as it solidifies, leading to bubbles.[3][4] Applying a coating that is too thick can also trap solvents.[5]
-
Moisture Contamination: Moisture in the precursor materials or the environment can react at high temperatures, generating gas (e.g., CO2 from moisture-cured urethanes) that forms bubbles.[2][4] High humidity can also slow the drying process, contributing to bubble formation.[4]
-
Incomplete Imidization: For most polyimide precursors, imidization occurs at temperatures above 100°C, with curing typically done around 200°C for an hour to ensure good results.[1] Incomplete reaction can lead to the release of volatiles during later processing steps.
Q2: How can I prevent or eliminate bubbles in my films?
A2: To prevent bubble formation, consider the following solutions:
-
Solution Degassing: After preparing the polyamic acid solution, let it rest to allow bubbles to dissipate naturally.[1] For more effective removal, place the solution in a vacuum chamber or use a gentle microwave treatment (e.g., 2450 MHz for 5-10 minutes) to encourage bubbles to rise and collapse.[6]
-
Controlled Curing Profile: Employ a multi-step or ramped curing process.[7][8] Start with a low-temperature "soft bake" to slowly evaporate the solvent before proceeding to higher temperatures for imidization.[1] A gradual temperature ramp, such as 5°C/min, is effective.[7]
-
Environmental Control: Conduct experiments in a clean, low-humidity environment to minimize contamination from airborne particles and moisture.[2][9] Ensure raw materials are properly dried before use.[10]
-
Optimize Coating Technique: When spin-coating, use a speed of at least 1000 rpm for a minimum of 30 seconds to promote uniform thickness.[1] Avoid dispensing the solution from too high a position to prevent introducing air.[1]
Issue 2: Poor Surface Quality (Roughness, Unevenness)
Q1: What factors contribute to high surface roughness on my this compound polyimide films?
A1: Surface roughness can negatively impact the performance of polyimide films in electronic applications.[7] Key contributing factors include:
-
Sub-optimal Deposition Parameters: In spray coating, parameters like nozzle height, deposition temperature, and table speed significantly affect surface roughness.[7] For instance, a nozzle positioned too far from the substrate can cause uneven coverage.[7]
-
Improper Curing Conditions: The curing profile is one of the most impactful parameters affecting macroscopic surface defects.[7] A non-optimized thermal treatment can lead to a rough surface.[7] Using a one-step heating process can result in significantly higher surface roughness compared to a multi-step process.[8][11]
-
Particulate Contamination: Solid particles on the substrate or in the precursor solution can create significant surface defects.[1][9] Processing in a particle-free environment is crucial for obtaining a defect-free layer.[9]
-
Material Deposition Rate: In vapor deposition polymerization, the ratio of the monomer deposition rates is critical; an improper ratio can lead to a rough surface.[8]
Q2: How can I achieve a smooth, high-quality film surface?
A2: To improve surface quality, implement the following strategies:
-
Optimize Deposition/Coating: For aerosol-based printing, optimal parameters can include a platen temperature of 80°C, a table speed of 45 mm/sec, and a nozzle height of 1 inch above the substrate.[7]
-
Implement a Multi-Step Curing Process: A gradual, multi-step heating and cooling process is critical for minimizing surface defects.[7][8] An effective profile involves an initial low-temperature phase (e.g., 125°C for 3 hours), followed by a slow ramp (5°C/min) to a higher temperature (e.g., 225°C for 12 hours), and finally a gradual cool-down.[7]
-
Ensure Cleanliness: Thoroughly clean the substrate before use; for example, by washing with ethanol under ultrasonication.[12] Filter the polyamic acid solution to remove any particulates.[3]
-
Control Monomer Deposition: For vapor deposition methods, maintaining a precise deposition rate ratio (e.g., 0.9:1 for PMDA to ODA) can result in a surface roughness as low as 3.3 nm.[8]
Issue 3: Film Cracking and Poor Mechanical Integrity
Q1: Why are my this compound polyimide films cracking?
A1: Cracking indicates that the internal stress within the film has exceeded its mechanical strength. This can be caused by:
-
Thermal Stress: A mismatch in the thermal expansion coefficients between the polyimide film and the substrate can induce significant stress during heating and cooling, leading to cracks.[13] This is particularly relevant for films prepared via physical vapor deposition (PVD).[13]
-
High Strain: When subjected to tensile strain, polyimide films can develop microcracks, which may grow and become more significant at higher strains.[14][15]
-
Incomplete Curing: Insufficient curing can result in a film with poor mechanical properties, making it more susceptible to cracking. A fully crosslinked structure provides the necessary strength to resist residual stress.[13]
-
Film Thickness: Thicker films are sometimes more prone to cracking under strain compared to thinner films.[14]
Q2: What methods can I use to prevent film cracking?
A2: To enhance the mechanical integrity of your films and prevent cracking, consider these approaches:
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Optimize Curing Temperature: Ensure the final curing temperature is sufficient to achieve full crosslinking of the epoxy structure, which raises its strength.[13] For some systems, a baking temperature of 210°C was found to be a critical threshold to prevent cracking.[13]
-
Controlled Cooling: After the high-temperature curing step, allow the film to cool down gradually. A slow cooling rate (e.g., 5°C/min) helps to minimize thermal stress.[7]
-
Substrate Choice: Select a substrate with a thermal expansion coefficient that is closely matched to that of the this compound polyimide.
-
Material Selection: The choice of monomers influences the mechanical properties of the final film. For example, incorporating flexible ether and CF3 groups can disrupt structural regularity and affect properties like tensile strength.[16]
Data Summary
The following tables summarize key quantitative data for optimizing polyimide film preparation.
Table 1: Optimal Parameters for Aerosol Based Printing of Polyimide Films
| Parameter | Optimal Value | Outcome |
| Platen Temperature | 80 °C | Minimized surface roughness[7] |
| Table Speed | 45 mm/sec | Minimized film defects[7] |
| Nozzle Height | 1 inch | Decreased film roughness with increasing table speed[7] |
Table 2: Effect of Curing Profile on Polyimide Film Properties
| Curing Process | Description | Resulting Surface Roughness |
| One-Step Heating | Direct heating to the final cure temperature. | 291.2 nm[8][11] |
| Multi-Step Heating | A gradual ramp-up with holds at intermediate temperatures. | 61.9 nm[8][11] |
| Optimized Profile | 125°C for 3 hrs, ramp 5°C/min to 225°C for 12 hrs, then gradual cooling. | Smooth film, free of macroscopic defects[7] |
Experimental Protocols
Protocol 1: Solvent Casting for this compound Polyimide Film Preparation
-
Solution Preparation: Prepare a 15% (by weight) solution of this compound polyamic acid in a suitable solvent like DMAc.
-
Filtering: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3]
-
Casting: Dispense the filtered solution onto a clean, level glass substrate. The amount of solution will determine the final film thickness.[3]
-
Drying/Curing: Place the cast film in a vacuum oven or on a hot plate and apply a multi-stage heating treatment.[3]
-
Stage 1 (Solvent Removal): Heat at a low temperature (e.g., 80°C) for several hours to slowly evaporate the solvent.
-
Stage 2 (Imidization): Gradually ramp the temperature (e.g., 5°C/min) to the final curing temperature (e.g., 250-300°C) and hold for 1-2 hours to ensure complete imidization.[1][17]
-
Stage 3 (Cooling): Allow the film to cool slowly to ambient temperature to prevent thermal shock and cracking.[7]
-
-
Film Delamination: Once cooled, the film can be carefully peeled from the substrate.
Protocol 2: Microwave-Assisted Bubble Removal from Polyamic Acid Solution
-
Preparation: Place the polyamic acid solution in an open, microwave-safe container.[6]
-
Microwave Treatment: Use a microwave generator to emit microwaves at a frequency of approximately 2450 MHz.[6]
-
Duration: Apply the microwave treatment for a period of 5 to 10 minutes.[6] This duration is typically sufficient to heat the solution gently, causing bubbles to rise to the surface and collapse without excessively boiling the solvent.[6]
-
Caution: Exceeding 10 minutes may cause significant solvent volatilization, altering the solution's composition and potentially leading to other coating defects.[6]
Visual Guides
The following diagrams illustrate key workflows and troubleshooting logic for producing high-quality this compound polyimide films.
Caption: Experimental workflow for this compound polyimide film preparation.
Caption: Troubleshooting logic for common polyimide film defects.
References
- 1. researchgate.net [researchgate.net]
- 2. haidepac.com [haidepac.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. kta.com [kta.com]
- 5. industrial.sherwin-williams.com [industrial.sherwin-williams.com]
- 6. US20160075837A1 - Method for removing bubbles in polyimide solution - Google Patents [patents.google.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. firstmold.com [firstmold.com]
- 11. Factors influencing surface roughness of polyimide film [hplpb.com.cn]
- 12. Preparation of Polymer-Immobilized Polyimide Films Using Hot Pressing and Titania Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ect-journal.kz [ect-journal.kz]
- 15. researchgate.net [researchgate.net]
- 16. ukm.my [ukm.my]
- 17. matec-conferences.org [matec-conferences.org]
Technical Support Center: CpODA Polyimide Film
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CpODA polyimide films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of cracking in our this compound polyimide films during or after curing?
A1: Cracking in this compound polyimide films typically originates from three main sources of stress:
-
Thermal Stress: This arises from a mismatch between the coefficient of thermal expansion (CTE) of the polyimide film and the substrate it is on.[1] During heating and cooling cycles, the materials expand and contract at different rates, inducing stress that can lead to cracking.[2] Precise and uniform temperature control during the curing process is essential to minimize this.[3][4]
-
Mechanical Stress: External forces applied to the film, such as bending, stretching, or handling, can induce mechanical stress.[5] This is a significant concern for flexible electronics where the film is subjected to repeated flexing.[6] Misalignment or overstretching of the film during processing can also lead to cracking.[7]
-
Intrinsic Stress: This is the stress inherent to the film as it forms. It can be caused by solvent evaporation, shrinkage during polymerization (imidization), and the molecular structure of the polyimide itself.[2] The curing history and the morphological structure of the polymer play a significant role in the level of residual stress.[1]
Q2: How can we prevent cracking in our this compound polyimide films?
A2: To prevent cracking, it is crucial to manage the stresses mentioned above. Here are some key strategies:
-
Optimize the Curing Process:
-
Use a controlled, gradual temperature ramp-up and cool-down rate (often ≤ 5°C/min) to avoid thermal shock.[4]
-
Ensure precise and uniform temperature distribution across the entire film.[3]
-
Cure in an oxygen-free environment (e.g., under a nitrogen purge or in a vacuum) to prevent oxidative degradation, which can make the film brittle.[8] Oxygen can break the long polymer chains, leading to a brittle film.[8]
-
-
Substrate and Material Selection:
-
Choose a substrate with a CTE that closely matches that of the this compound polyimide film.
-
For applications involving flexible electronics, consider introducing an interlayer with intermediate elastic properties between the substrate and any brittle conductive layers to mitigate stress concentration.
-
-
Proper Handling and Processing:
Q3: We are observing delamination of our this compound polyimide film. What could be the cause and how do we fix it?
A3: Delamination, or the separation of the film from the substrate or other layers, is often due to poor adhesion. Common causes and solutions include:
-
Surface Contamination: The substrate surface must be meticulously clean. Any dust, oils, or other contaminants can prevent proper adhesion.[7] Use appropriate cleaning procedures for your substrate before film deposition.
-
Improper Curing: Incomplete or improper curing can lead to weak adhesion. Ensure your curing process follows the recommended temperature and time profiles.
-
Moisture Absorption: Polyimide films can be sensitive to moisture, which can affect adhesion.[9] Store films in a dry environment and consider using moisture-resistant film formulations if working in a humid environment.[9]
-
Incompatible Adhesives: If using an adhesive layer, ensure it is compatible with both the this compound polyimide and the substrate.[7]
Q4: Our this compound polyimide films appear wrinkled or warped after processing. What is causing this?
A4: Wrinkling and warping are typically caused by non-uniform stresses within the film.
-
Uneven Curing: Non-uniform heating or cooling can cause different parts of the film to shrink or expand at different rates, leading to wrinkles.
-
Improper Handling: Uneven tension during film casting or handling can introduce wrinkles.[9]
-
Internal Stresses: The inherent residual stresses in the film can sometimes manifest as warping, especially in thinner films.[9]
To mitigate this, focus on achieving uniform temperature control during curing and handle the films with even, consistent tension.
Data Presentation: Properties of this compound and Other Polyimide Films
The following tables summarize key quantitative data for this compound-based and other relevant polyimide films to aid in material selection and process optimization.
Table 1: Thermal Properties of this compound-Based Polyimide Films
| Polyimide Composition | Curing Method | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| This compound + Various Aromatic Diamines | Chemical, Thermal, Combined | > 330 | > 450 | 17 - 57 |
| This compound + 3,4'-DDE | Chemical | - | - | Lower than thermally imidized |
| This compound + TFMB | - | 411 | - | 16.7 |
Data compiled from multiple sources.[10][11]
Table 2: Mechanical Properties of Representative Polyimide Films
| Polyimide Type | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| General Polyimide | 3.15 | 82.5 | 6 |
| Kapton® HN (general purpose) | 2.5 | 231 | 72 |
| PI-(BPDA/PDA) | 6.0 | - | - |
| Ester-containing PI | 6.0 - 6.9 | - | - |
| This compound-based (example) | 3.1 - 3.6 | 104.3 - 132.1 | - |
Data compiled from multiple sources.[12][13][14][15]
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the this compound polyimide film.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Prepare a small sample of the film (typically 10-15 mg).[16]
-
Place the sample in the TGA specimen holder.
-
To eliminate moisture, ramp the temperature from ambient to 150°C at a rate of 5°C/min and hold for 15 minutes.[17]
-
Ramp the temperature to 800°C at a heating rate of 5°C/min.[17]
-
Conduct the analysis under a controlled atmosphere, typically nitrogen (for thermal decomposition) or air (for oxidative decomposition).[16]
-
Record the weight loss as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for thermal stability.
-
2. Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties of the this compound polyimide film, including the glass transition temperature (Tg).
-
Apparatus: Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
Prepare a rectangular specimen of the film with uniform dimensions (e.g., 25 mm x 6 mm x 1 mm).[18]
-
Mount the specimen in the DMA clamps (tensile mode is common for films).
-
Conduct a temperature ramp experiment, for example, from room temperature to 420°C.[17]
-
Apply a small, oscillating strain (e.g., 0.01%) at a fixed frequency (e.g., 1 Hz or 8 Hz).[17][19]
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are measured as a function of temperature.
-
The peak of the tan delta curve is typically used to determine the glass transition temperature (Tg).[20]
-
3. Tensile Testing
-
Objective: To determine the mechanical properties of the this compound polyimide film, such as Young's modulus, tensile strength, and elongation at break.
-
Standard: ASTM D882 is a common standard for thin plastic sheeting.[21][22]
-
Apparatus: Universal Testing Machine with appropriate grips for thin films.
-
Procedure:
-
Cut rectangular test specimens from the film with uniform width and thickness (e.g., 100 mm x 20 mm).[21] The width should be between 5.0 mm and 25.4 mm.[23]
-
Condition the specimens at 23 ± 2°C and 50 ± 10% relative humidity for at least 40 hours prior to testing.[23]
-
Measure the cross-sectional area of the specimen.
-
Mount the specimen in the grips of the testing machine with a set initial grip separation (e.g., 100 mm).
-
Apply a tensile load at a constant rate of grip separation until the specimen fractures.
-
Record the load and elongation throughout the test to generate a stress-strain curve, from which the key mechanical properties can be calculated.
-
Visualizations
Caption: Root causes of common this compound polyimide film issues.
Caption: A logical workflow for troubleshooting film cracking.
Caption: Oxidative degradation leading to film embrittlement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. yes.tech [yes.tech]
- 4. despatch.com [despatch.com]
- 5. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 8. archive.constantcontact.com [archive.constantcontact.com]
- 9. Solutions to Common Challenges with Polyimide Film Processing [konlidainc.com]
- 10. researchgate.net [researchgate.net]
- 11. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties [mdpi.com]
- 13. epectec.com [epectec.com]
- 14. designerdata.nl [designerdata.nl]
- 15. US20170306093A1 - Polyimide resin composition, polyimide film and laminate - Google Patents [patents.google.com]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 17. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 18. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 19. 3.7. Dynamic Mechanical Analysis (DMA) [bio-protocol.org]
- 20. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. wewontech.com [wewontech.com]
Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs)
Welcome to the technical support center for the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of polypeptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for NCA ring-opening polymerization?
A1: The ring-opening polymerization of NCAs primarily proceeds through two mechanisms: the "amine mechanism" and the "activated monomer mechanism".[1][2][3]
-
Normal Amine Mechanism (NAM): This is a nucleophilic chain growth process initiated by a primary amine. The initiator attacks the C5 carbonyl of the NCA monomer, leading to the opening of the ring and the formation of a propagating chain with a terminal amine group. This mechanism generally allows for better control over the polymerization, leading to polymers with low polydispersity.[2]
-
Activated Monomer Mechanism (AMM): This mechanism is typically initiated by strong bases or tertiary amines. The initiator deprotonates the NCA at the N3 position, creating a highly nucleophilic NCA anion. This "activated monomer" then attacks another NCA monomer to propagate the polymerization. The AMM often leads to faster polymerization rates but can result in broader molecular weight distributions.[1][2]
Q2: My polymerization is resulting in a low molecular weight polymer with a broad polydispersity. What are the potential causes?
A2: Low molecular weight and broad polydispersity are common issues in NCA polymerization and can be attributed to several factors:
-
Impurities in the Monomer: NCA monomers are highly sensitive to moisture and other electrophilic or nucleophilic impurities.[4][5] Water can act as an initiator, leading to uncontrolled polymerization.[6] Acidic impurities like HCl, often a byproduct of NCA synthesis, can also interfere with the polymerization.[5]
-
Side Reactions: Several side reactions can lead to chain termination or chain transfer, limiting the final molecular weight and broadening the polydispersity.[1][7] These include the formation of isocyanates or hydantoins.[8]
-
Initiator Purity and Type: The purity of the initiator is crucial. Impurities in the initiator can lead to undesired initiation events. The choice of initiator also plays a significant role; strong bases are more likely to promote the less controlled "activated monomer mechanism".[1]
Q3: I am observing byproducts in my final polypeptide. What are the common side reactions in NCA polymerization?
A3: Several side reactions can occur during NCA polymerization, leading to byproducts and affecting the properties of the final polypeptide.
-
Carbamate Formation: The propagating chain end, a primary amine, can react with CO2 (a byproduct of the polymerization) to form a stable carbamate salt. This temporarily dormant species can slow down or halt the polymerization.[2]
-
Intramolecular Cyclization (Hydantoin Formation): The terminal amino group of a growing chain can attack the penultimate amide bond, leading to the formation of a hydantoin-2-one and terminating the chain.
-
Isocyanate Formation: At elevated temperatures, the NCA monomer can undergo thermal decomposition to form an isocyanate and carbon monoxide, which can react with the growing polymer chain and terminate it.
-
Intermolecular Amidation: The terminal amine of one chain can react with an ester side chain of another polymer chain, leading to branching or cross-linking.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Impure NCA monomer (presence of water, HCl, or other contaminants).[4][5] | Recrystallize the NCA monomer multiple times. Consider purification via sublimation or flash chromatography under inert conditions.[7][9] |
| Inefficient initiation. | Ensure the purity of the initiator. For the "normal amine mechanism," use a high-purity primary amine. | |
| Broad Molecular Weight Distribution (High PDI) | Multiple initiation events (e.g., from water).[6] | Dry all solvents and glassware thoroughly. Perform the polymerization under a strictly inert atmosphere (e.g., using high-vacuum techniques or in a glovebox).[7] |
| Side reactions causing chain termination.[1] | Optimize reaction conditions, such as lowering the reaction temperature to minimize side reactions.[10] | |
| Gel Formation During Polymerization | Intermolecular side reactions (e.g., amidation between side chains).[7] | Use protecting groups for reactive side chains. Optimize the solvent system to ensure the polymer remains soluble throughout the polymerization. |
| High monomer concentration. | Reduce the initial monomer concentration. | |
| Polymerization Fails to Initiate | Inactive initiator. | Check the purity and activity of the initiator. |
| Presence of polymerization inhibitors in the monomer or solvent. | Purify the monomer and solvents rigorously. |
Experimental Protocols
General Protocol for NCA Synthesis (Fuchs-Farthing Method)
The Fuchs-Farthing method is a widely used approach for synthesizing NCA monomers from free α-amino acids using phosgene or a phosgene equivalent like triphosgene.[4]
-
Preparation: Dry the amino acid under vacuum at an elevated temperature for several hours to remove any residual water. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere.
-
Reaction: Suspend the dried amino acid in a dry, aprotic solvent (e.g., anhydrous THF or ethyl acetate). Add a solution of triphosgene in the same solvent dropwise to the suspension at a controlled temperature (typically 40-60 °C). The reaction is usually carried out under a continuous flow of nitrogen to remove the HCl byproduct.[3]
-
Work-up: After the reaction is complete (indicated by the dissolution of the amino acid and the cessation of HCl evolution), the reaction mixture is filtered to remove any insoluble byproducts. The solvent is then removed under reduced pressure.
-
Purification: The crude NCA is purified by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane). This step is crucial to remove impurities that can affect polymerization.[5] The purified NCA should be stored under an inert atmosphere at low temperature.
General Protocol for NCA Ring-Opening Polymerization
This protocol describes a typical polymerization initiated by a primary amine (Normal Amine Mechanism).
-
Preparation: Dry the purified NCA monomer and the initiator (e.g., hexylamine) under high vacuum. Dry the polymerization solvent (e.g., DMF, THF, or chloroform) over a suitable drying agent and distill it under an inert atmosphere.[11] All glassware should be rigorously dried.
-
Polymerization: In a glovebox or under high vacuum, dissolve the NCA monomer in the anhydrous solvent. Add the initiator solution to the monomer solution with stirring. The monomer-to-initiator ratio will determine the target degree of polymerization.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as FT-IR (disappearance of the NCA anhydride peaks at ~1850 and 1790 cm⁻¹) or ¹H NMR.
-
Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by precipitating the polymer in a non-solvent (e.g., methanol, diethyl ether, or water).
-
Purification: The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.
Data Summary
| Parameter | Observation/Value | Significance | Reference |
| NCA Purity | >99% recommended | Impurities can act as initiators or terminators, affecting molecular weight and PDI. | [5] |
| Water Content | <20 ppm in solvent | Water can initiate polymerization, leading to poor control. | [6] |
| Reaction Temperature | 0 °C to room temperature | Lower temperatures can suppress side reactions like isocyanate formation. | [10] |
| Polydispersity Index (PDI) | 1.1 - 1.4 (controlled) | A lower PDI indicates a more controlled and uniform polymerization. | [7] |
| >1.5 (uncontrolled) | A higher PDI suggests the presence of side reactions or multiple initiation sites. | [1] |
Visualizing Polymerization Pathways
Main Polymerization Pathways
The following diagram illustrates the two primary mechanisms of NCA ring-opening polymerization.
Caption: Primary mechanisms of NCA polymerization.
Common Side Reactions
This diagram outlines some of the common side reactions that can occur during NCA polymerization.
Caption: Common side reactions in NCA polymerization.
References
- 1. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. mdpi.com [mdpi.com]
- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of N-carboxyanhydride (NCA) polymerization by variation of reaction temperature and pressure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: CpODA Monomer Purification
Welcome to the technical support center for the purification of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity crucial?
A1: this compound (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride) is an alicyclic tetracarboxylic dianhydride monomer.[1] It is used in the synthesis of high-performance polymers like colorless polyimides, which are valued for their thermal stability and optical transparency.[2][3] The purity of the this compound monomer is critical because impurities can significantly impact the polymerization process, leading to lower molecular weight polymers and compromising the final material's thermal, mechanical, and optical properties.[4][5]
Q2: What are the common impurities in crude this compound?
A2: Common impurities in dianhydride monomers like this compound can originate from the synthesis or degradation. These include:
-
Starting Materials: Unreacted precursors from the synthesis process.[]
-
By-products: Compounds formed from side reactions during synthesis.[7]
-
Degradation Products: The most common degradation product is the corresponding tetracarboxylic acid, formed by the reaction of the dianhydride with water. Dianhydrides are moisture-sensitive.[8][9]
-
Residual Solvents: Solvents used during synthesis or initial purification steps.[]
Q3: What are the most effective methods for purifying this compound monomer?
A3: The most common and effective methods for purifying dianhydrides to high purity are sublimation and recrystallization.
-
Sublimation: This technique is widely used for purifying solid organic compounds like dianhydrides and can yield very high purity (>99%).[10][11]
-
Recrystallization: This is a standard method for purifying crystalline solids. The choice of solvent is critical to effectively remove impurities.[12][13] For some dianhydrides, treatment with a specific binary solvent mixture has been shown to be effective.[14]
-
Vacuum Drying: A simple but essential step is drying the monomer under vacuum at an elevated temperature (e.g., 170 °C for 3 hours) to remove moisture and volatile impurities before use.[1][15]
Q4: How can I accurately assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of dianhydride monomers.[16] However, care must be taken as the dianhydride ring can open during analysis if protic solvents (like water or methanol) are present in the mobile phase.[9]
-
Recommended HPLC Method: Use a cyano column with an anhydrous mobile phase (e.g., a gradient of anhydrous acetonitrile and anhydrous dimethylformamide) to prevent degradation on the column and ensure accurate quantification.[9]
-
Other Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and titrimetry can also be used to identify and quantify specific impurities.[14]
Q5: What are the recommended storage conditions for purified this compound?
A5: Due to its moisture sensitivity, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry box to prevent hydrolysis.[8] Storing at low temperatures (e.g., 4°C) can also help to slow down any potential degradation.[17]
Troubleshooting Guide
This guide addresses common problems encountered during the purification and analysis of this compound monomer.
Problem 1: My purified this compound still shows low purity by HPLC.
-
Possible Cause 1: Ineffective Purification Method.
-
Solution: If recrystallization was used, the impurities might have similar solubility to this compound in the chosen solvent.[18] Try a different solvent or solvent system. Alternatively, sublimation is often more effective at removing structurally different impurities and can achieve higher purity.[8][10]
-
-
Possible Cause 2: Degradation during Analysis.
-
Solution: The dianhydride may be reacting with the HPLC mobile phase. Ensure your mobile phase is anhydrous and you are using an appropriate column, such as a cyano-based stationary phase, which is less reactive.[9] Running a blank and a known standard can help diagnose issues with the analytical method itself.[19]
-
Problem 2: Recrystallization results in low yield.
-
Possible Cause 1: High Solubility in the Chosen Solvent.
-
Solution: The monomer may be too soluble in the solvent, even at cool temperatures. Try adding a co-solvent (an "anti-solvent") in which the this compound is less soluble to induce precipitation. The solvent mixture and addition rate may need to be optimized.
-
-
Possible Cause 2: Premature Crystallization.
-
Solution: If the product crystallizes too quickly upon cooling, impurities can become trapped in the crystal lattice.[12] Ensure the solution cools slowly and is not agitated excessively to allow for the formation of purer crystals.
-
Problem 3: The monomer's color does not improve after purification.
-
Possible Cause: Persistent Colored Impurities.
-
Solution: Some impurities may be difficult to remove by a single purification method. A multi-step approach may be necessary. For example, perform an initial recrystallization to remove the bulk of impurities, followed by sublimation to remove residual colored or volatile species.
-
Problem 4: I observe a new peak in the HPLC of my stored "pure" this compound.
-
Possible Cause: Degradation during Storage.
-
Solution: This is a strong indication of hydrolysis due to moisture. The new peak is likely the corresponding tetracarboxylic acid.[9] Review your storage protocol. Ensure the monomer is stored in a rigorously dry environment, under an inert atmosphere, and in a tightly sealed container.[8] Before use in a sensitive polymerization reaction, it is good practice to re-dry the monomer under vacuum.[1]
-
Experimental Protocols
Protocol 1: Purification by Sublimation
This protocol is suitable for purifying solid, thermally stable compounds like dianhydrides.
-
Preparation: Place the crude this compound powder in a sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring all joints are well-sealed. Connect the apparatus to a high-vacuum pump.
-
Vacuum: Evacuate the system to a pressure of <1 mmHg.
-
Cooling: Begin cooling the collection surface (cold finger) with circulating cold water or a dry ice/acetone slurry.
-
Heating: Gently and slowly heat the bottom of the apparatus containing the crude this compound using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point to avoid boiling. This temperature must be determined empirically.
-
Collection: The pure this compound will sublime and deposit as crystals on the cold surface. Continue the process until no more material sublimes.
-
Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully disassemble the apparatus and scrape the purified crystals from the cold finger onto a clean, dry surface.
-
Storage: Immediately transfer the purified this compound to a suitable storage container (see FAQ 5).
Protocol 2: Purity Assessment by HPLC
This protocol is based on methods designed to prevent dianhydride degradation during analysis.[9]
-
System Preparation: Use an HPLC system with a cyano-based column.
-
Mobile Phase: Prepare an anhydrous mobile phase. A suggested gradient is:
-
Solvent A: Anhydrous Acetonitrile (ACN)
-
Solvent B: Anhydrous Dimethylformamide (DMF)
-
Gradient: Start with 20% ACN / 80% DMF, and ramp to 60% ACN / 40% DMF over 10 minutes. The flow rate and gradient should be optimized for your specific system and separation needs.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in an anhydrous solvent, such as anhydrous DMF or ACN, to a known concentration.
-
Injection: Inject the sample onto the column. Also, inject a solvent blank to identify any peaks originating from the solvent.
-
Analysis: Monitor the elution profile with a UV detector. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks. Peak purity can be further assessed using a Diode Array Detector (DAD) by comparing spectra across a single peak.[20][21]
Quantitative Data Summary
The effectiveness of different purification methods can be compared based on the typical purity levels they achieve for dianhydride monomers.
| Purification Method | Typical Purity Achieved | Key Advantages | Common Considerations |
| Sublimation | > 99.0%[8][10] | Excellent for removing non-volatile or colored impurities; yields very high purity product. | Requires thermal stability of the compound; can be slow for large quantities. |
| Recrystallization | 98 - 99.5% | Good for removing impurities with different solubility profiles; scalable. | Solvent selection is critical; may not remove structurally similar impurities.[18] |
| Vacuum Drying | N/A (Removes volatiles) | Simple and effective for removing residual moisture and solvents.[1] | Does not remove non-volatile impurities. |
Visualizations
Below are diagrams illustrating the general workflow for this compound purification and a decision tree for troubleshooting common issues.
Caption: General workflow for the purification and analysis of this compound monomer.
Caption: Troubleshooting decision tree for this compound monomer purification.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound [mdpi.com]
- 3. dianhydrides.com [dianhydrides.com]
- 4. US3927039A - Purification of pyromellitic dianhydride - Google Patents [patents.google.com]
- 5. biopharminternational.com [biopharminternational.com]
- 7. US11661416B2 - Method for isolation of a dianhydride and dianhydrides prepared by the method - Google Patents [patents.google.com]
- 8. labproinc.com [labproinc.com]
- 9. patents.justia.com [patents.justia.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Pyromellitic Dianhydride (purified by sublimation) 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. researchgate.net [researchgate.net]
- 13. technoforce.net [technoforce.net]
- 14. butlerov.com [butlerov.com]
- 15. researchgate.net [researchgate.net]
- 16. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 17. Stability study of nanoparticles of poly(epsilon-caprolactone), poly(D,L-lactide) and poly(D,L-lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DSpace [cora.ucc.ie]
- 19. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 20. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
Technical Support Center: Controlling the Degree of Imidization in CpODA Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the degree of imidization in CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for imidizing this compound-based poly(amic acid)s?
There are three primary methods for the imidization of this compound-based poly(amic acid)s (PAAs):
-
Thermal Imidization: This method involves heating the PAA solution cast as a film through a specific temperature program to induce cyclodehydration.
-
Chemical Imidization: This process uses chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., N-methylpiperidine or pyridine), to achieve imidization at lower temperatures compared to thermal methods.
-
Combined Chemical and Thermal Imidization: This approach involves a partial chemical imidization at a low temperature, followed by a thermal treatment to complete the imidization process.
Q2: How does the imidization method affect the final properties of the this compound polyimide?
The chosen imidization method significantly influences the properties of the resulting polyimide film.
-
Thermal imidization temperature has a marked impact on the film quality and molecular weight. Curing above the glass transition temperature (Tg) of the polyimide can lead to post-polymerization, increasing the molecular weight. However, high curing temperatures can sometimes decrease transparency.
-
Chemical imidization can produce films with outstanding optical properties. However, a potential issue is the precipitation of the this compound-based polyimide from the solvent during the reaction due to its rigid structure.
-
Combined chemical and thermal imidization can achieve a 100% imidization ratio at lower temperatures (e.g., 200°C) compared to purely thermal methods, resulting in flexible films. This method can also yield excellent optical properties.
Q3: How can I measure the degree of imidization?
Several analytical techniques can be used to determine the degree of imidization (DI):
-
Fourier Transform Infrared Spectroscopy (FTIR): This is a common method where the disappearance of amic acid peaks and the appearance of characteristic imide peaks (e.g., around 1780 cm⁻¹ for C=O asymmetric stretching, 1380 cm⁻¹ for C-N stretching, and 725 cm⁻¹ for C=O bending) are
Technical Support Center: Enhancing the Mechanical Strength of CpODA Polyimide Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the mechanical strength of CpODA (Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride) based polyimide films.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polyimide films?
A1: this compound is an alicyclic tetracarboxylic dianhydride. It is used as a monomer in the synthesis of polyimides to impart specific properties to the resulting films. This compound-based polyimides are known for their high thermal stability, good optical transparency, and potential for low coefficients of thermal expansion.[1][2] The rigid and bulky structure of this compound can contribute to high glass transition temperatures (Tg) and good dimensional stability in the final polyimide film.[1][2]
Q2: What are the key factors that influence the mechanical strength of this compound polyimide films?
A2: The mechanical properties of this compound polyimide films, such as tensile strength, Young's modulus, and elongation at break, are influenced by several factors:
-
Choice of Diamine Monomer: The structure of the aromatic diamine co-monomer has a significant impact. Rigid diamines can increase the modulus and tensile strength, while more flexible diamines containing ether linkages can enhance toughness and elongation at break.[3][4]
-
Imidization Method: The process of converting the poly(amic acid) precursor to the final polyimide can be done thermally or chemically. The imidization conditions, including temperature and duration, affect the molecular weight and packing of the polymer chains, which in turn influences the mechanical properties.[2][5]
-
Curing Procedure: The heating and cooling rates during the curing process can introduce or relieve internal stresses in the film, affecting its toughness and flexibility.[6]
-
Film Thickness and Uniformity: Thicker and more uniform films tend to exhibit higher tensile strength and elongation at break.[6]
-
Additives and Copolymerization: The incorporation of other monomers or additives can be used to tailor the mechanical properties of the final film.
Q3: What is the difference between thermal and chemical imidization, and how do they affect mechanical properties?
A3:
-
Thermal Imidization: This method involves heating the poly(amic acid) film to high temperatures (typically above 300°C) to induce cyclization and form the imide rings. High-temperature curing can lead to higher molecular weights and potentially improved mechanical strength.[5] However, it can also cause thermal stress and coloration of the film.
-
Chemical Imidization: This process uses chemical dehydrating agents, such as acetic anhydride and pyridine, to achieve imidization at lower temperatures. This method can produce films with excellent optical properties.[2] The resulting mechanical properties can be comparable to or different from thermally imidized films depending on the specific polymer structure and processing conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of this compound polyimide films, with a focus on improving their mechanical strength.
| Problem | Potential Causes | Troubleshooting Solutions |
| Film is Brittle and Cracks Easily | 1. Low Molecular Weight: Incomplete polymerization or degradation during imidization. 2. High Degree of Rigidity: The chosen diamine monomer imparts excessive stiffness. 3. Residual Stress: Rapid cooling after high-temperature curing. 4. Improper Curing: The imidization process may be incomplete. | 1. Optimize Polymerization: Ensure high-purity monomers and an inert reaction atmosphere. Adjust reaction time and temperature to maximize molecular weight. 2. Modify Monomer Composition: Introduce a more flexible diamine co-monomer containing ether or other flexible linkages to increase toughness.[3] 3. Annealing: Implement a controlled cooling ramp after curing or a post-curing annealing step to relieve internal stresses.[6] 4. Adjust Curing Protocol: Increase the final curing temperature or duration to ensure complete imidization. Monitor the degree of imidization using techniques like FTIR spectroscopy. |
| Low Tensile Strength and/or Young's Modulus | 1. Low Molecular Weight: As mentioned above. 2. Flexible Polymer Backbone: The chosen diamine may be too flexible. 3. Film Defects: Presence of voids, bubbles, or surface scratches. | 1. Increase Molecular Weight: See solutions for "Film is Brittle." 2. Incorporate Rigid Monomers: Use a more rigid aromatic diamine to enhance intermolecular interactions and stiffness.[4] 3. Improve Film Casting Technique: Degas the poly(amic acid) solution before casting to remove dissolved gases. Cast the film in a clean, particle-free environment to prevent surface contamination. Ensure a slow and controlled solvent evaporation process. |
| Poor Elongation at Break (Low Flexibility) | 1. High Rigidity of Polymer Chains: The combination of this compound and a rigid diamine limits chain mobility. 2. Cross-linking: Unwanted side reactions during curing. | 1. Introduce Flexible Linkages: Copolymerize with a flexible diamine to increase the free volume and chain mobility.[3] 2. Optimize Curing Conditions: Avoid excessively high curing temperatures or prolonged curing times that might induce cross-linking. |
| Surface Defects (Bubbles, Pinholes, "Comet" Defects) | 1. Trapped Solvent or Air: Rapid heating during curing can cause solvent to boil or trapped air to expand. 2. Particulate Contamination: Dust or other particles on the substrate or in the casting solution. 3. Moisture in the PAA Solution: Water can interfere with the imidization process and create voids. | 1. Controlled Curing Ramp: Use a multi-step curing process with slow heating rates to allow for gradual solvent removal. A soft bake at a lower temperature before the final high-temperature cure is recommended. 2. Clean Processing Environment: Work in a cleanroom or a laminar flow hood. Filter the poly(amic acid) solution before casting. 3. Use Anhydrous Solvents and Monomers: Ensure all reagents and solvents are dry before polymerization. |
| Non-uniform Film Thickness | 1. Improper Casting Technique: Uneven spreading of the poly(amic acid) solution. 2. Unlevel Substrate: The casting surface is not perfectly flat. | 1. Use a Film Applicator: Employ a doctor blade or a spin coater for a more uniform application of the polymer solution. 2. Level the Casting Surface: Ensure the substrate is on a perfectly level surface during casting and drying. |
Quantitative Data on this compound Polyimide Film Properties
The following tables summarize available data on the thermal and mechanical properties of this compound-based polyimide films. Direct comparisons are limited by the availability of comprehensive studies on a wide range of this compound-derived films.
Table 1: Thermal Properties of this compound-based Polyimide Films
| Diamine | Imidization Method | 5% Weight Loss Temp. (Td5, °C) | Glass Transition Temp. (Tg, °C) | Coefficient of Thermal Expansion (CTE, ppm/K) |
| 3,4'-DDE | Thermal (350°C) | 496 | 338 | 57 |
| 3,4'-DDE | Chemical + Thermal (200°C) | 498 | 340 | 48 |
| 3,4'-DDE | Chemical (80°C) | 501 | 333 | 41 |
| 4,4'-DDE | Thermal (350°C) | 495 | 362 | 52 |
| 4,4'-DDE | Chemical + Thermal (200°C) | 496 | 363 | 45 |
| 4,4'-DDE | Chemical (80°C) | 498 | 355 | 39 |
| 1,3-BAB | Thermal (300°C) | 475 | 298 | 55 |
| 1,3-BAB | Chemical + Thermal (200°C) | 478 | 301 | 49 |
| 1,3-BAB | Chemical (80°C) | 480 | 295 | 42 |
| TFMB | Thermal | - | 411 | 16.7 |
Data for DDE and BAB diamines adapted from a study on this compound-based polyimides.[2] Data for TFMB diamine from another source.[1]
Table 2: Mechanical Properties of a this compound-based Polyimide Film
| Dianhydrides | Diamine | Tensile Strength (MPa) | Elastic Modulus (GPa) |
| 6FDA and this compound | AB-TFDB and TFDB | 128 | 5.4 |
This data is for a specific copolymerized polyimide (PI-3) containing this compound.[1]
Experimental Protocols
1. General Synthesis of Poly(amic acid) (PAA) from this compound and an Aromatic Diamine
-
Materials: this compound, Aromatic Diamine (e.g., 4,4'-oxydianiline - ODA), N,N-dimethylacetamide (DMAc, anhydrous).
-
Procedure:
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In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine in DMAc at room temperature.
-
Once the diamine is fully dissolved, slowly add a stoichiometric amount of solid this compound to the solution while stirring.
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Continue stirring under a nitrogen atmosphere at room temperature for 24 hours to allow for the formation of the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.
-
2. Fabrication of this compound Polyimide Film via Thermal Imidization
-
Procedure:
-
Cast the synthesized PAA solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the coated substrate in a programmable oven with a nitrogen atmosphere.
-
Implement a staged heating program:
-
80°C for 1 hour (soft bake to slowly remove the solvent).
-
150°C for 1 hour.
-
250°C for 1 hour.
-
350°C for 1 hour (final cure).
-
-
Allow the film to cool down to room temperature slowly within the oven to minimize residual stress.
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Immerse the glass substrate in water to facilitate the peeling of the polyimide film.
-
3. Fabrication of this compound Polyimide Film via Chemical Imidization
-
Procedure:
-
To the PAA solution, add a chemical imidization agent, such as a mixture of acetic anhydride and pyridine, and stir at room temperature.
-
Cast the solution onto a glass substrate as described above.
-
Heat the cast film at a lower temperature (e.g., 80-100°C) for several hours to complete the imidization and remove the solvent and byproducts.
-
Visualizations
Caption: Experimental workflow for the synthesis and fabrication of this compound polyimide films.
Caption: Troubleshooting decision tree for common issues with this compound polyimide films.
References
- 1. researchgate.net [researchgate.net]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing CpODA Film Adhesion
Welcome to the technical support center for enhancing the adhesion of CpODA (Cytidylyl-(2',5')-phosphorothioate-2'-O-anthraniloyl-3'-deoxyadenosine) films to various substrates. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal film adhesion for their applications.
Frequently Asked Questions (FAQs)
Q1: My this compound film is delaminating from the substrate. What are the common causes?
A1: Film delamination is often a result of poor adhesion, which can stem from several factors:
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Substrate Contamination: The presence of dust, organic residues, or moisture on the substrate surface can act as a weak boundary layer, preventing strong adhesion.[1]
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Poor Wetting: If the surface energy of the substrate is too low compared to the surface tension of the coating solution, the solution may not spread evenly, leading to poor interfacial contact.[1]
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Incompatible Materials: The chemical and physical properties of the this compound film and the substrate may not be compatible, leading to weak interfacial bonding.[2]
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Internal Stress: High internal stress in the deposited film can exceed the adhesive forces, causing delamination.
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Improper Deposition Parameters: The method of film deposition (e.g., spin coating, vapor deposition) and its parameters (e.g., speed, temperature) can significantly impact adhesion.[2][3]
Q2: What are the most effective methods to improve the adhesion of this compound films?
A2: Several methods can be employed to enhance film adhesion:
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Substrate Cleaning: Thoroughly cleaning the substrate is the first and most critical step.[3][4]
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Surface Modification: Altering the substrate surface chemistry or topography can significantly improve adhesion. This includes treatments like plasma etching, chemical treatments, and the application of adhesion promoters.[5][6][7]
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Use of Adhesion Promoters/Primers: Applying a thin intermediate layer, such as a silane coupling agent or polydopamine, can create a strong bridge between the substrate and the this compound film.[8][9]
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Surface Roughening: Increasing the surface roughness can enhance mechanical interlocking between the film and the substrate.[8][10]
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Optimizing Deposition Conditions: Adjusting deposition parameters, such as temperature and deposition rate, can influence film stress and adhesion.[3]
Q3: What type of substrates are commonly used for this compound or similar polyimide films?
A3: The choice of substrate depends on the application. Common substrates for polyimide and other polymer films include:
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Silicon wafers: Often used in electronics and sensor applications due to their flatness and well-understood surface properties.[11]
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Glass and Quartz: Chosen for their optical transparency and chemical stability.[11]
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Flexible Polymers: For flexible electronics, other polyimide films or materials like PET (polyethylene terephthalate) are used.[9]
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Metals: Metals like aluminum, copper, and titanium are also used, often requiring specific surface treatments to ensure good adhesion.[8][12]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common adhesion issues.
Problem: Poor or inconsistent film adhesion.
Initial Checks:
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Visual Inspection: Examine the film for signs of delamination, cracking, or blistering.
-
Review Protocol: Double-check your experimental protocol for any deviations in cleaning procedures, solution preparation, or deposition parameters.
Troubleshooting Workflow:
References
- 1. unicheminc.com [unicheminc.com]
- 2. What Is Adhesion In Thin Film? The Key To Preventing Coating Failure - Kintek Solution [kindle-tech.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. plasticsdecorating.com [plasticsdecorating.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of surface roughness and coating solvent on film adhesion to tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]
Technical Support Center: Scaling Up CpODA Polymerization
Welcome to the technical support center for challenges in scaling up Cyclopropene-Octadecylamine (CpODA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound polymerization from laboratory to pilot or production scale.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up this compound polymerization from a lab to a pilot scale?
A1: Scaling up this compound polymerization, a form of step-growth polymerization, presents several key challenges. These include:
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Heat Management: Polymerization reactions are often exothermic, and inefficient heat dissipation in larger reactors can lead to temperature gradients, affecting reaction kinetics and polymer properties.[1][2]
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Mixing and Mass Transfer: Achieving uniform mixing of reactants becomes more difficult in larger vessels, which can result in localized hotspots, concentration gradients, and non-uniform polymer chain growth.[1][2][3][4][5]
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Viscosity Changes: The viscosity of the reaction mixture typically increases significantly as the polymer chains grow, which can impede efficient mixing and heat transfer.[3][4][5]
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Maintaining Batch Consistency: Ensuring reproducibility between batches is crucial, especially for applications in drug development. Variations in raw materials, reaction conditions, and equipment can lead to inconsistencies in polymer quality.[6][7][8]
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By-product Removal: In condensation polymerization, the efficient removal of small molecule by-products (like water) is critical to drive the reaction to completion and achieve high molecular weight polymers.[2]
Q2: My this compound polymer has a lower molecular weight at a larger scale compared to the lab-scale synthesis. What could be the cause?
A2: A lower-than-expected molecular weight is a common issue in scaling up step-growth polymerization. Potential causes include:
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Imprecise Stoichiometry: Even small deviations from a 1:1 molar ratio of the this compound dianhydride and the diamine monomer can significantly limit the final molecular weight.[9] Transfer losses and measurement inaccuracies become more critical at larger scales.
-
Impurities in Monomers or Solvents: Impurities can react with the monomers or intermediates, leading to chain termination. Ensure high purity of all reagents.
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Inadequate Removal of Condensation By-products: If water or other small molecules formed during the reaction are not effectively removed, the reaction equilibrium will shift, limiting polymer chain growth.[2]
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Chain Scission: At elevated temperatures, already formed polymer chains might undergo degradation.
Q3: We are observing significant variations in the physical properties (e.g., solubility, thermal stability) of our scaled-up this compound polymer batches. How can we improve consistency?
A3: Achieving batch-to-batch consistency is critical. Here are some strategies:
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Strict Raw Material Characterization: Implement rigorous testing of incoming raw materials to ensure their purity and consistency.[8]
-
Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all process steps, including monomer addition sequence and timing.[10]
-
Process Analytical Technology (PAT): Utilize in-process analytical techniques to monitor critical parameters like temperature, viscosity, and monomer concentration in real-time.[2]
-
Robust Reactor Control: Ensure precise and automated control over the reaction environment, including temperature and pressure.[10]
Q4: Can this compound-based polyimides be used in biomedical applications like drug delivery?
A4: Yes, polyimides, in general, have been explored for various biomedical applications due to their high thermal stability, mechanical strength, and chemical resistance.[11][12][13] Their applications include use as implantable devices, biosensors, and in drug delivery systems.[11][12][13] The specific properties of this compound-based polyimides, such as their potential for creating colorless and transparent films, could be advantageous for certain biomedical applications.[14][15]
Troubleshooting Guides
Issue 1: Inconsistent or Low Polymer Yield
| Symptom | Potential Cause | Recommended Action |
| Low final polymer yield | Incomplete reaction due to poor mixing or temperature control. | Optimize agitator design and speed. Use computational fluid dynamics (CFD) to model mixing.[1] Implement a more robust temperature control system.[1][2] |
| Loss of reactants during transfer at a larger scale. | Calibrate all transfer equipment. Account for potential losses in the scale-up calculations. | |
| Batch-to-batch variation in yield | Inconsistent monomer quality or stoichiometry. | Perform quality control on each batch of monomers.[8] Ensure precise weighing and transfer of monomers.[9] |
| Variations in reaction time or temperature profiles. | Automate the control of reaction parameters to ensure consistency.[2] |
Issue 2: Poor Polymer Properties (Low Molecular Weight, Broad Polydispersity)
| Symptom | Potential Cause | Recommended Action |
| Low average molecular weight | Inefficient removal of condensation by-products (e.g., water). | Improve the vacuum system or increase the flow of inert gas to facilitate by-product removal. |
| Presence of monofunctional impurities. | Use highly purified monomers and solvents. | |
| Broad molecular weight distribution (high polydispersity) | Non-uniform reaction conditions (temperature or concentration gradients). | Enhance mixing efficiency.[1][2] Ensure uniform heating/cooling of the reactor. |
| Side reactions occurring at elevated temperatures. | Optimize the temperature profile to minimize side reactions. |
Experimental Protocols
General Protocol for Pilot-Scale this compound Polymerization
This protocol outlines a general procedure for the synthesis of a this compound-based poly(amic acid) at a pilot scale, which is the precursor to the final polyimide.
1. Reactor Preparation:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Purge the reactor with an inert gas (e.g., nitrogen) to remove oxygen and moisture.
2. Monomer and Solvent Preparation:
-
Accurately weigh the required amounts of the aromatic diamine and this compound dianhydride to achieve a 1:1 molar ratio.
-
Ensure the solvent (e.g., N,N-dimethylacetamide - DMAc) is of high purity and low water content.
3. Reaction Setup:
-
Charge the reactor with the aromatic diamine and the solvent.
-
Begin agitation to ensure the diamine is fully dissolved.
-
Slowly add the this compound dianhydride to the reactor. The rate of addition should be controlled to manage any initial exotherm.
4. Polymerization:
-
Maintain the reaction mixture at the desired temperature (e.g., room temperature) under a continuous inert gas blanket.
-
Monitor the reaction progress by measuring the viscosity of the solution at regular intervals. The viscosity will increase as the polymerization proceeds.
-
Continue the reaction until the target viscosity or molecular weight is achieved.
5. Product Handling:
-
The resulting poly(amic acid) solution can be stored under an inert atmosphere before further processing (e.g., imidization to form the polyimide).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale this compound Polymerization Parameters (Hypothetical Data)
| Parameter | Lab-Scale (1 L) | Pilot-Scale (100 L) |
| This compound (moles) | 0.5 | 50 |
| Aromatic Diamine (moles) | 0.5 | 50 |
| Solvent (L) | 0.8 | 80 |
| Reaction Temperature (°C) | 25 | 25 ± 2 |
| Reaction Time (hours) | 12 | 16 |
| Final Viscosity (cP) | 5,000 | 4,500 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 45,000 | 38,000 |
| Polydispersity Index (PDI) | 2.1 | 2.8 |
Visualizations
Diagram 1: General Workflow for Scaling Up this compound Polymerization
Caption: Workflow for scaling up this compound polymerization.
Diagram 2: Troubleshooting Logic for Low Molecular Weight in this compound Polymerization
Caption: Troubleshooting low molecular weight in this compound polymerization.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. processengr.com [processengr.com]
- 7. nationalpolymer.com [nationalpolymer.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Ensuring Product Consistency in Complex Chemical Scale-Ups [seatexcorp.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Polyimide as a biomedical material: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Clarity: CpODA vs. 6FDA in the Realm of Colorless Polyimides
A comprehensive guide for researchers and scientists on the performance of Cyclopentanone Dianhydride (CpODA) and Hexafluoroisopropylidene Dianhydride (6FDA) in the synthesis of high-performance colorless polyimides.
In the quest for advanced optical materials, colorless polyimides (CPIs) have emerged as a critical class of polymers, offering a unique combination of high thermal stability, excellent mechanical properties, and optical transparency. These properties make them indispensable for applications ranging from flexible displays and optical films to advanced aerospace components. At the heart of these high-performance polymers are the dianhydride monomers, which significantly influence the final properties of the polyimide. This guide provides an in-depth, data-driven comparison of two prominent monomers used in the synthesis of CPIs: the alicyclic dianhydride, cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound), and the widely used fluoro-containing aromatic dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Executive Summary
This guide delves into the key performance metrics of polyimides derived from this compound and 6FDA, presenting a comparative analysis of their optical, thermal, and mechanical properties. While both monomers can produce colorless polyimides, they impart distinct characteristics to the final material. Polyimides based on the alicyclic structure of This compound generally exhibit exceptional optical transparency with very low yellowness and high UV-cutoff wavelengths. They also boast high glass transition temperatures (Tg). In contrast, 6FDA -based polyimides are renowned for their excellent thermal stability, good solubility, and the ability to produce flexible films, largely due to the presence of the hexafluoroisopropylidene group which disrupts polymer chain packing and reduces charge-transfer complex formation. The choice between this compound and 6FDA will ultimately depend on the specific requirements of the intended application, balancing the need for ultimate optical clarity with thermal and mechanical performance.
Chemical Structures and Synthesis Overview
The distinct chemical structures of this compound and 6FDA are the primary determinants of the resulting polyimide's properties.
The synthesis of polyimides from these monomers typically follows a two-step polycondensation reaction. The first step involves the reaction of the dianhydride (this compound or 6FDA) with a diamine in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization. The choice of diamine and the imidization method can significantly influence the properties of the resulting colorless polyimide film.
Performance Comparison: this compound vs. 6FDA
The following tables summarize the key performance indicators of polyimides derived from this compound and 6FDA, based on available experimental data from various research publications. It is important to note that the properties are highly dependent on the specific diamine used in the polymerization and the processing conditions.
Optical Properties
The primary requirement for colorless polyimides is high optical transparency and low color.
| Property | This compound-based Polyimides | 6FDA-based Polyimides |
| Transmittance (@400-550 nm) | > 85%[1] | 84 - 87%[1] |
| Cutoff Wavelength (λcut) | < 337 nm[2][3] | 307 - 371 nm[4][5] |
| Yellowness Index (YI) | Low (specific values vary with diamine) | 2.31 (for CPI-4)[4] |
This compound-based polyimides, owing to their alicyclic structure, effectively suppress the formation of charge-transfer complexes (CTCs), which are the primary source of color in aromatic polyimides. This results in exceptionally low color and high transparency. 6FDA, with its electron-withdrawing -CF3 groups, also mitigates CTC formation, leading to colorless films, though the aromatic nature may still contribute to a slightly higher yellowness index compared to some this compound counterparts.
Thermal Properties
High thermal stability is a hallmark of polyimides.
| Property | This compound-based Polyimides | 6FDA-based Polyimides |
| Glass Transition Temp. (Tg) | > 330 °C (up to 412 °C)[1][2][3] | 238 - 331 °C[4][5] |
| 5% Weight Loss Temp. (TGA) | > 450 °C[6] | > 540 °C[4] |
| Decomposition Temp. (Td) | 475 - 501 °C[2][3] | ~574 °C[5] |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K[2][3] | Varies with diamine and processing |
This compound-based polyimides exhibit very high glass transition temperatures due to the rigid and bulky spiro structure.[2][6] 6FDA-based polyimides also demonstrate excellent thermal stability, with decomposition temperatures often exceeding 500°C.[4][5] The flexible ether linkages sometimes incorporated in 6FDA-based systems can lead to a wider range of Tg values.
Mechanical Properties
The mechanical integrity of CPI films is crucial for their application in flexible devices.
| Property | This compound-based Polyimides | 6FDA-based Polyimides |
| Tensile Strength | 128 MPa (for PI-3)[1] | 69.4 - 135.3 MPa[4] |
| Tensile Modulus | 5.4 GPa (for PI-3)[1] | 1.7 GPa (for a specific formulation)[4] |
| Elongation at Break | Varies with diamine | > 8%[4] |
Both this compound and 6FDA can be used to synthesize mechanically robust polyimide films. The mechanical properties are strongly influenced by the choice of diamine and the final molecular weight of the polymer. Flexible diamines can enhance elongation at break, while rigid diamines tend to increase the tensile modulus.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative experimental protocols for the synthesis and characterization of this compound and 6FDA-based polyimides, compiled from the literature.
Synthesis of this compound-based Polyimide Film
1. Poly(amic acid) Synthesis:
-
In a dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, a specific aromatic diamine (e.g., 2.000 mmol) is dissolved in N,N-dimethylacetamide (DMAc).
-
To this solution, an equimolar amount of this compound dianhydride (e.g., 2.000 mmol) is added along with additional DMAc.
-
The mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[6]
2. Film Casting and Imidization:
-
Thermal Imidization: The PAA solution is cast onto a glass substrate and heated in a stepwise manner, for example: 80°C for 2 hours, followed by curing at 200°C and 350°C under vacuum.[6]
-
Chemical Imidization: A mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine) is added to the PAA solution. The mixture is stirred and then cast onto a glass substrate. The film is subsequently heated at a lower temperature (e.g., 80°C) to remove the solvent and complete the imidization.[6]
Synthesis of 6FDA-based Polyimide Film
1. Poly(amic acid) Synthesis:
-
A stoichiometric amount of an aromatic diamine is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMAc in a flask under a nitrogen atmosphere.
-
An equimolar amount of 6FDA is added to the solution, and the reaction mixture is stirred at room temperature for several hours to obtain a viscous PAA solution.[5]
2. Film Casting and Imidization:
-
The PAA solution is filtered and then cast onto a glass plate.
-
The cast film is subjected to a controlled heating program for thermal imidization. A typical procedure involves heating at 100°C, 200°C, and finally 300°C, holding at each temperature for a specific duration (e.g., 1 hour) to ensure complete conversion to polyimide and removal of solvent.[7]
Characterization Methods
-
Optical Properties: UV-Vis spectroscopy is used to measure the transmittance and determine the cutoff wavelength. A colorimeter can be used to measure the yellowness index (YI).
-
Thermal Properties: Thermogravimetric analysis (TGA) is performed to determine the decomposition temperature and thermal stability. Differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA) is used to measure the glass transition temperature (Tg). A thermomechanical analyzer (TMA) can be used to determine the coefficient of thermal expansion (CTE).
-
Mechanical Properties: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to standard methods (e.g., ASTM D882).
-
Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure of the poly(amic acid) and the final polyimide.
Logical Relationships and Decision Making
The selection between this compound and 6FDA for a specific application involves a trade-off between different material properties. The following diagram illustrates a simplified decision-making process.
Conclusion
Both this compound and 6FDA are excellent dianhydride monomers for the synthesis of high-performance colorless polyimides. This compound stands out for applications demanding the utmost optical clarity and high glass transition temperatures. Its alicyclic, rigid structure is key to these properties. On the other hand, 6FDA offers a well-established route to thermally stable, soluble, and flexible colorless polyimides, making it a versatile choice for a broad range of applications. For applications requiring a finely tuned balance of properties, copolymerization incorporating both this compound and 6FDA monomers presents a promising strategy to leverage the advantages of both structures. The comprehensive data and experimental guidelines provided in this document aim to assist researchers and scientists in making informed decisions for their specific material design and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CpODA and Other Alicyclic Dianhydrides for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with exceptional thermal stability, optical clarity, and mechanical robustness, alicyclic dianhydrides have emerged as critical building blocks for high-performance polyimides. This guide provides an objective comparison of Cyclopentane-1,2,3,4-tetracarboxylic dianhydride (CpODA) with other notable alicyclic dianhydrides, supported by experimental data to inform material selection for demanding applications.
Introduction to Alicyclic Dianhydrides in Polyimide Synthesis
Alicyclic dianhydrides are prized for their ability to disrupt the charge-transfer complex formation that typically imparts a yellow or brownish hue to aromatic polyimides. This results in colorless and highly transparent films, crucial for optical and electronic applications. Their rigid and saturated ring structures also contribute to high glass transition temperatures (Tg) and good thermal stability. This guide focuses on a comparative analysis of this compound against two other significant alicyclic dianhydrides: dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) and 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA).
Chemical Structures of Compared Dianhydrides
The chemical structure of the dianhydride monomer fundamentally influences the final properties of the polyimide.
Caption: Chemical structures of this compound, HBPDA, and CBDA.
Performance Comparison of Polyimides Derived from Alicyclic Dianhydrides
The performance of polyimides is highly dependent on the combination of the dianhydride and the diamine monomer. The following tables summarize key performance indicators of polyimides synthesized from this compound, HBPDA, and CBDA, paired with common aromatic diamines to provide a comparative perspective.
Thermal Properties
High thermal stability is a hallmark of polyimides. The glass transition temperature (Tg) indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The 5% weight loss temperature (T5) is a measure of the polymer's thermal stability.
| Dianhydride | Diamine | Tg (°C) | T5 (°C, in N2) | CTE (ppm/K) |
| This compound | Aromatic Diamines | > 330[1][2] | > 450[1][2] | 17 - 57[1][2] |
| HBPDA | Aromatic Diamines | 203 - 243[3] | ~358 (TiD)[4] | - |
| CBDA | TFMB | 390[5] | 405 - 440[6] | - |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Optical Properties
For applications in flexible displays and optical films, high transparency and colorlessness are paramount. These properties are assessed by the UV-vis cutoff wavelength (the wavelength at which light transmission drops significantly) and the transmittance percentage in the visible spectrum.
| Dianhydride | Diamine | Cutoff Wavelength (λcut) | Transmittance (%) |
| This compound | Aromatic Diamines | < 337 nm[1][2] | > 85% at 400 nm[5] |
| HBPDA | Aromatic Diamines | Superior to aromatic PIs[3][7] | High[3][7] |
| CBDA | TFMB | - | 86% at 450 nm[5] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanical Properties
The mechanical integrity of polyimide films is crucial for their durability and performance in flexible applications. Key metrics include tensile strength, elongation at break, and tensile modulus.
| Dianhydride | Diamine | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| This compound | Aromatic Diamines | - | - | - |
| HBPDA | Aromatic Diamines | Lower than aromatic PIs[3] | 3 - 6[3] | Lower than aromatic PIs[3] |
| CBDA | - | - | - | - |
Note: Comprehensive mechanical property data for direct comparison is limited in the reviewed literature.
Experimental Protocols
The synthesis of polyimides from alicyclic dianhydrides typically follows a two-step process, which can be achieved through thermal, chemical, or a combination of both imidization methods.
General Poly(amic acid) Synthesis
-
An aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask equipped with a mechanical stirrer and a nitrogen inlet.
-
An equimolar amount of the alicyclic dianhydride (this compound, HBPDA, or CBDA) is added to the diamine solution in portions.
-
The reaction mixture is stirred at room temperature under a nitrogen atmosphere for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.[1][8]
Caption: General workflow for the synthesis of poly(amic acid).
Imidization Methods
The conversion of the poly(amic acid) to the final polyimide is achieved through cyclodehydration, known as imidization.
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then subjected to a staged heating program in a vacuum or inert atmosphere. A typical cycle involves heating at 80-100°C to remove the solvent, followed by incremental heating to temperatures ranging from 200°C to 350°C to induce cyclization.[1][9]
-
A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution.[9][10]
-
The mixture is stirred at a moderate temperature (e.g., 70-80°C) for several hours.
-
The resulting polyimide, which often precipitates from the solution, is then collected, washed, and dried.[9]
This method involves a partial chemical imidization at a lower temperature, followed by casting the film and completing the imidization thermally at a higher temperature.[1] This can lead to films with improved properties.[1]
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Alicyclic vs. Aromatic Dianhydrides: A Comparative Guide to the Thermal Stability of CpODA-Based Polyimides
For researchers, scientists, and professionals in drug development and advanced materials, the thermal stability of polymers is a critical parameter influencing their application. This guide provides a detailed comparison of the thermal properties of polyimides derived from the alicyclic dianhydride, norbornane-2-spiro-α-cyclopentanone-α'-spiro-2''-norbornane-5,5'',6,6''-tetracarboxylic dianhydride (CpODA), and those synthesized from common aromatic dianhydrides.
This objective analysis, supported by experimental data, aims to elucidate the performance differences and highlight the unique characteristics of this compound in the landscape of high-performance polymers.
Executive Summary
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of dianhydride monomer is a key determinant of the final polymer's properties. While aromatic dianhydrides have long been the cornerstone of high-performance polyimides, alicyclic dianhydrides like this compound are emerging as compelling alternatives, offering a distinct profile of properties. This guide demonstrates that this compound-based polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td), coupled with a low coefficient of thermal expansion (CTE), making them highly suitable for applications demanding dimensional stability at elevated temperatures.
Comparative Analysis of Thermal Properties
The thermal stability of polyimides is primarily assessed by three key metrics: the glass transition temperature (Tg), the decomposition temperature (Td), and the coefficient of thermal expansion (CTE). The following table summarizes these properties for polyimides synthesized from this compound and a selection of widely used aromatic dianhydrides, with 4,4'-oxydianiline (ODA) serving as a common diamine for a more direct comparison.
| Dianhydride | Diamine | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |
| This compound | 3,4'-DDE | >330 | 489 | 57 |
| 1,3-BAB | >330 | 475 | - | |
| TFMB | 411 | - | 16.7[1] | |
| PMDA | ODA | 302 - 406[2][3] | ~557 (in air) | 32.2 - 49.2[1] |
| BPDA | ODA | 274 - 290[2][3] | >500 | - |
| 6FDA | ODA | 298 - 309[4][5] | 538 - 549[5] | - |
| BTDA | ODA | 276[2] | >500 | - |
| ODPA | ODA | >260 | >512.4 | - |
Note: The properties of polyimides can vary depending on the specific diamine used, the method of polymerization and imidization, and the experimental conditions for characterization.
Key Observations:
-
High Glass Transition Temperature (Tg): Polyimides derived from this compound exhibit high glass transition temperatures, often exceeding 330°C and reaching up to 411°C with specific diamines like TFMB[1]. This indicates a rigid polymer backbone that maintains its structural integrity at elevated temperatures. The Tg values for this compound-based polyimides are competitive with and can even surpass those of some aromatic dianhydride-based systems.
-
Excellent Thermal Decomposition Temperature (Td): The decomposition temperatures for this compound-based polyimides are in the range of 475-501°C, demonstrating their outstanding thermal stability. This is comparable to the high thermal stability offered by many well-established aromatic polyimides.
-
Low Coefficient of Thermal Expansion (CTE): A standout feature of this compound-based polyimides is their low coefficient of thermal expansion, with values reported as low as 16.7 ppm/°C[1]. This low CTE signifies high dimensional stability with temperature fluctuations, a critical property for applications in microelectronics and precision instruments.
Experimental Methodologies
The data presented in this guide were obtained using standard thermal analysis techniques. The following provides a general overview of the experimental protocols typically employed for characterizing the thermal properties of polyimides.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to determine the thermal stability and decomposition temperature of the polyimide films.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small sample of the polyimide film (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
Experimental Conditions:
-
The sample is heated from room temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate, commonly 10°C/min or 20°C/min[6].
-
The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The Td is often determined as the temperature at which 5% weight loss occurs (T5%) or from the peak of the derivative thermogravimetric (DTG) curve.
Thermomechanical Analysis (TMA)
Thermomechanical analysis is employed to measure the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg) of the polyimide films.
-
Instrumentation: A thermomechanical analyzer is used.
-
Sample Preparation: A rectangular strip of the polyimide film with known dimensions is prepared.
-
Experimental Conditions for CTE:
-
The film is subjected to a small, constant tensile force to keep it taut.
-
The sample is heated over a specified temperature range (e.g., 50°C to 250°C) at a controlled heating rate, typically 5°C/min[1].
-
The change in the sample's length is measured as a function of temperature.
-
-
Experimental Conditions for Tg:
-
The Tg can also be determined by TMA as a change in the slope of the dimensional change versus temperature curve.
-
-
Data Analysis: The CTE is calculated from the slope of the linear portion of the length change versus temperature curve.
Logical Relationship of Thermal Stability
The following diagram illustrates the factors contributing to the thermal stability of polyimides, highlighting the position of this compound in comparison to aromatic dianhydrides.
Figure 1. Comparative thermal stability of this compound vs. aromatic dianhydrides.
Conclusion
The alicyclic dianhydride this compound presents a compelling alternative to traditional aromatic dianhydrides for the synthesis of high-performance polyimides. The experimental data clearly indicates that this compound-based polyimides possess a desirable combination of high glass transition temperatures, excellent thermal decomposition stability, and notably low coefficients of thermal expansion. These attributes make them particularly well-suited for advanced applications in microelectronics, aerospace, and other fields where dimensional stability under thermal stress is paramount. For researchers and professionals seeking materials with a superior balance of thermal properties, this compound offers a promising avenue for innovation and development.
References
- 1. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in thermal expansion behavior of polyimide films [cdn.sciengine.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
A Comparative Guide to the Optical Transparency of CpODA Polyimides
This guide provides an objective comparison of the optical performance of polyimides derived from Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) with other polyimide alternatives. It is intended for researchers, scientists, and professionals in materials science and drug development who require highly transparent, thermally stable polymers for advanced applications.
Traditional aromatic polyimides, while known for their exceptional thermal and mechanical properties, often exhibit a characteristic yellow-to-brown color.[1][2] This coloration arises from the formation of intra- and inter-molecular charge-transfer complexes (CTCs) between the electron-donating diamine moieties and the electron-accepting dianhydride moieties.[1][2] For applications in optoelectronics, such as flexible display substrates, encapsulants, and optical films, high optical transparency and colorlessness are critical requirements.[1]
This compound-based polyimides are a class of "colorless polyimides" (CPIs) designed to overcome this limitation. The integration of this compound's bulky and non-planar alicyclic structure into the polymer backbone effectively disrupts the chain packing and hinders the formation of CTCs, resulting in significantly improved optical transparency.[1][3]
Logical Relationship: Structure and Transparency
The key to the enhanced optical properties of this compound polyimides lies in their chemical structure. The diagram below illustrates the fundamental difference between traditional aromatic polyimides and this compound-based polyimides. The planar structure of aromatic polyimides facilitates the electronic interactions that lead to color, whereas the three-dimensional, non-planar structure of this compound physically separates polymer chains, reducing these interactions and leading to high transparency.
Quantitative Data Comparison
The optical properties of this compound-based polyimide films are significantly influenced by the chosen aromatic diamine and the imidization method used during synthesis. The data presented below compares the average transmittance in the visible region (Tvis) and the cutoff wavelength (λcut-off) for various this compound polyimides. A lower cutoff wavelength and higher transmittance indicate better optical clarity. For context, other transparent polymers like cyclo-olefin polymers (COPs) can achieve transmittances over 90%.[4]
| Dianhydride | Diamine | Imidization Method | Avg. Transmittance (Tvis @ 400-800 nm) | Cutoff Wavelength (λcut-off) | Reference |
| This compound | 3,4'-DDE | Thermal (350°C) | 85% | 289 nm | [5] |
| This compound | 3,4'-DDE | Combined C+T (200°C) | 88% | 278 nm | [5] |
| This compound | 3,4'-DDE | Chemical (350°C) | 88% | 268 nm | [5] |
| This compound | 4,4'-DDE | Thermal (350°C) | 86% | 290 nm | [5] |
| This compound | 4,4'-DABA | Thermal (350°C) | 84% | 337 nm | [5] |
| This compound | 4,4'-DABA | Combined C+T (200°C) | 86% | 334 nm | [5] |
| This compound | m-Tol | Chemical (80°C) | 89% | 285 nm | [5] |
| HBPDA | Various | Thermal | Superior to aromatic PIs | < 320 nm | [2][6] |
| BPADA | Various | Thermal | Lower than HBPDA PIs | > 320 nm | [2] |
Note: Tvis is the averaged transmittance in the visible region. λcut-off is the wavelength at which transmittance drops to 1%.
As the data indicates, this compound-based polyimides consistently demonstrate high transparency, with Tvis values reaching up to 89% and cutoff wavelengths as low as 268 nm.[5] Notably, films prepared via chemical or combined chemical/thermal imidization methods tend to exhibit superior optical properties compared to those prepared by high-temperature thermal imidization alone.[1][5]
Experimental Protocols
The following section details the methodologies for synthesizing this compound polyimide films and characterizing their optical properties.
Synthesis of this compound Polyimide Films (Two-Step Method)
The synthesis of polyimides from this compound and an aromatic diamine typically follows a two-step process.
Step 1: Poly(amic acid) Synthesis An alicyclic tetracarboxylic dianhydride, this compound, is polycondensed with an aromatic diamine in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature.[1][5] This reaction forms a viscous poly(amic acid) (PAA) solution. The molecular weight of the PAA is crucial for obtaining a flexible final film.[1]
Step 2: Imidization (Conversion to Polyimide) The PAA solution is cast onto a substrate and then converted into the final polyimide film through one of several imidization methods:
-
Thermal Imidization: The cast PAA film is heated at high temperatures (e.g., 350°C) to induce cyclodehydration, forming the imide rings.[1]
-
Chemical Imidization: A chemical dehydrating agent (e.g., a mixture of acetic anhydride and pyridine or trifluoroacetic anhydride and triethylamine) is added to the PAA solution at a lower temperature (e.g., 80°C).[1] The resulting film may be post-cured at elevated temperatures.[1]
-
Combined Chemical and Thermal Imidization: This method involves a partial chemical imidization at a low temperature, followed by a thermal curing step at a moderate temperature (e.g., 200°C).[1] This combined approach can yield flexible films with excellent optical properties without requiring extremely high processing temperatures.[3]
Characterization of Optical Properties
UV-Vis Spectroscopy: The optical transparency of the polyimide films is quantified using an ultraviolet-visible (UV-Vis) spectrophotometer.[2][7][8]
-
Procedure: A free-standing polyimide film of a specific thickness (e.g., 20 µm) is placed in the spectrophotometer's sample holder.[7][8] The transmittance of light through the film is measured over a wavelength range, typically from 200 to 800 nm.[7]
-
Data Derived:
-
Transmittance Spectra: A plot of percent transmittance versus wavelength.
-
Average Transmittance (Tvis): The average transmittance value over the visible spectrum (400-800 nm).[5]
-
Cutoff Wavelength (λcut-off): The wavelength at which the transmittance drops to a low value, often defined as 1% or substantially zero.[1][5][7]
-
Yellowness Index (YI): The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.
-
Procedure: The YI is determined from the transmittance spectra according to specific standards, such as ASTM E313.[7] This involves using the CIE tristimulus values (x, y, z) measured under a standard illuminant (e.g., D65).[7] An ideal colorless and transparent sample has a YI of zero.[7]
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colorless Polyimides Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride): Strategies to Reduce the Linear Coefficients of Thermal Expansion and Improve the Film Toughness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanical Properties of CpODA-based Films and Commercial Polyimides
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mechanical and thermal performance of novel CpODA-based polyimide films versus established commercial alternatives.
In the ever-evolving landscape of high-performance materials, polyimides stand out for their exceptional thermal stability, chemical resistance, and mechanical robustness. This guide provides an objective comparison of the mechanical and thermal properties of a promising new class of polyimides based on the alicyclic dianhydride this compound (cyclopentanone tetracarboxylic dianhydride) against well-established commercial polyimide films: Kapton®, Upilex®, and Apical®. This comparison is supported by experimental data from scientific literature and commercial datasheets to aid in material selection for demanding applications in research, electronics, and beyond.
Executive Summary
This compound-based polyimide films exhibit a compelling combination of properties, including high glass transition temperatures (Tg), low coefficients of thermal expansion (CTE), and good mechanical strength. Notably, their properties can be tailored by the choice of diamine monomer and the imidization process. Commercial polyimides like Kapton® HN, Upilex®-S, and Apical® AV offer a benchmark for performance with decades of proven reliability in various industries. This guide presents a quantitative side-by-side comparison to highlight the key advantages and trade-offs of each material.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key mechanical and thermal properties of this compound-based polyimide films and their commercial counterparts. Values for this compound-based films are presented as a range, reflecting the influence of different diamine co-monomers and processing conditions reported in the literature.[1][2][3]
Table 1: Comparison of Mechanical Properties
| Property | This compound-based Films | Kapton® HN (25 µm) | Upilex®-S (25 µm) | Apical® AV (25 µm) | Test Method |
| Tensile Strength (MPa) | 128 - 164[4][5] | 231[6][7] | 520[8][9][10] | 293[11] | ASTM D882[12][13][14][15][16] |
| Elongation at Break (%) | 4.5 - 7.7[17] | 72[6] | 40[8] | 104[11] | ASTM D882[12][13][14][15][16] |
| Young's Modulus (GPa) | 3.6 - 5.65[5][17] | 2.5[18] | 9.1[8][10] | 2.8[11] | ASTM D882[12][13][14][15][16] |
Table 2: Comparison of Thermal Properties
| Property | This compound-based Films | Kapton® HN | Upilex®-S | Apical® AV | Test Method |
| Glass Transition Temp. (Tg) (°C) | >330 - 452[1][2][5] | 360 - 410[6][19] | >500[8] | ~350 | TMA/DMA |
| CTE (ppm/K) | 5.0 - 57[1][2][5] | 20[20] | 12 | 32[11] | ASTM E831[21][22][23][24] / TMA |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure comparability.
Tensile Properties (Tensile Strength, Elongation at Break, Young's Modulus)
The mechanical properties of the polyimide films are determined according to ASTM D882 : Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[12][13][14][15][16]
-
Specimen Preparation: Thin film strips of uniform width and free of defects are prepared.
-
Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement until the specimen fails. The force and elongation are recorded throughout the test.
-
Calculations:
-
Tensile Strength is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Young's Modulus (Modulus of Elasticity) is determined from the slope of the initial linear portion of the stress-strain curve.
-
Coefficient of Thermal Expansion (CTE)
The coefficient of thermal expansion is measured using Thermomechanical Analysis (TMA), following principles outlined in ASTM E831 : Standard Test Method for Linear Thermal Expansion of Solid Materials by Thermomechanical Analysis.[21][25][22][23][24]
-
Specimen Preparation: A small, rectangular specimen of the film is prepared.
-
Procedure: The specimen is placed in the TMA furnace under a small, constant load. The temperature is ramped at a controlled rate over the desired temperature range. The change in the specimen's length is measured by a sensitive probe.
-
Calculation: The CTE is calculated from the slope of the dimensional change versus temperature curve.
Structure-Property Relationship and Experimental Workflow
The distinct properties of this compound-based polyimides and their commercial counterparts stem from their unique chemical structures. The following diagram illustrates the logical relationship between the monomer chemistry, the resulting polymer structure, and the final film properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apicalfilm.com [apicalfilm.com]
- 6. dupont.com [dupont.com]
- 7. qnityelectronics.com [qnityelectronics.com]
- 8. ube.com [ube.com]
- 9. azom.com [azom.com]
- 10. 日本宇部Polyimide film Upilex\u0026#174;-S宇部-企业官网 [kapton-pet.com]
- 11. polymerfilms.com [polymerfilms.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. micomlab.com [micomlab.com]
- 15. ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting-Standards and methods-WANCE: Material Testing Machines Manufacturer [wance.net]
- 16. matestlabs.com [matestlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Polyimide [mit.edu]
- 19. igmarston.com [igmarston.com]
- 20. dupont.com [dupont.com]
- 21. store.astm.org [store.astm.org]
- 22. eyoungindustry.com [eyoungindustry.com]
- 23. matestlabs.com [matestlabs.com]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. img.antpedia.com [img.antpedia.com]
A Comparative Guide to Chemical and Thermal Imidization of CpODA Polyimides
For researchers and scientists working with high-performance polymers, the choice of imidization method is a critical step that significantly influences the final properties of polyimide films. This guide provides an objective comparison of chemical and thermal imidization techniques specifically for polyimides derived from 4,4'-(cyclopentylidene)diphthalic anhydride (CpODA), a monomer known for producing colorless and thermally stable polyimides. The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for specific applications.
Performance Comparison: Chemical vs. Thermal Imidization
The imidization method, the process of converting the poly(amic acid) (PAA) precursor into the final polyimide, can be broadly categorized into two main approaches: thermal imidization, which involves heating the PAA film, and chemical imidization, which utilizes dehydrating agents and catalysts at lower temperatures. A hybrid approach, combining chemical and subsequent thermal treatment, is also employed to achieve complete imidization.
The choice of method has a marked impact on the molecular weight, thermal properties, and optical characteristics of the resulting this compound polyimide films.
| Property | Thermal Imidization | Chemical Imidization | Combined Chemical & Thermal | Key Observations |
| Glass Transition Temperature (Tg) | >330 °C | >330 °C | >330 °C | High Tg is a characteristic of this compound-based polyimides due to the rigid polyalicyclic structure and dipole-dipole interactions of the keto groups.[1][2] |
| 5% Weight Loss Temperature (Td5) | >450 °C | >450 °C | >450 °C | Both methods yield polyimides with excellent thermal stability.[1][3] |
| Decomposition Temperature | 475–501 °C | 475–501 °C | 475–501 °C | The decomposition temperatures are comparable across the different imidization techniques.[1][2] |
| Coefficient of Thermal Expansion (CTE) | Higher | Lower | - | Chemically imidized films can exhibit a lower CTE, potentially due to reduced orientation relaxation at lower processing temperatures.[1] |
| Molecular Weight (Mw) | Dependent on cure temp.; can increase significantly above Tg | Lower than thermally imidized | Higher than purely chemical | Thermal imidization, especially above Tg, can lead to post-polymerization, increasing molecular weight.[1][2] Chemical imidization may result in lower molecular weight compared to thermal methods.[4] |
| Optical Properties (Colorlessness) | Good | Excellent | Very Good | Chemically imidized films exhibit outstanding optical properties with higher transparency and shorter cutoff wavelengths.[1][2][5] |
| Film Quality | Can be brittle if cured below Tg | Flexible films can be obtained | Flexible films with 100% imidization | The imidization temperature significantly influences the film quality in the thermal method.[1][2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are typical experimental protocols for the chemical and thermal imidization of this compound-based polyimides.
Synthesis of Poly(amic acid) (PAA) Precursor
A general procedure involves the polycondensation of this compound with an aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature under a nitrogen atmosphere to form the PAA solution.[1]
Thermal Imidization Protocol
-
A solution of the PAA in DMAc is cast onto a glass substrate.
-
The cast film is then subjected to a staged heating process in a vacuum oven. A typical heating profile is:
-
80 °C for 2 hours to slowly remove the solvent.
-
A final cure at a higher temperature, for instance, 350 °C for 30 minutes, to effect complete cyclodehydration to the polyimide.[1]
-
-
The resulting polyimide film is then removed from the glass substrate, often by immersion in hot water.
Chemical Imidization Protocol
-
To the PAA solution in DMAc, a chemical dehydrating agent and a catalyst are added. A common combination is a mixture of acetic anhydride and a tertiary amine like pyridine or N-methylpiperidine.[1][6]
-
The mixture is then heated at a relatively low temperature, for example, 70 °C, for a set period to carry out the imidization reaction.[1]
-
The resulting polyimide often precipitates from the solution and is then collected, washed, and dried.[6] It is important to note that for some this compound-based polyimides, precipitation can occur during the reaction, which may be a limitation of this method.[1]
Process Workflows
The following diagrams illustrate the distinct workflows for thermal and chemical imidization of this compound polyimides.
Conclusion
Both chemical and thermal imidization methods can produce high-quality this compound polyimide films with excellent thermal stability. The choice between the two depends on the desired final properties and processing capabilities.
-
Thermal imidization is a straightforward method that can lead to higher molecular weights, especially when curing is performed above the glass transition temperature. However, the high temperatures involved can sometimes negatively impact optical transparency.
-
Chemical imidization offers the advantage of lower processing temperatures, which can result in superior optical properties and potentially lower coefficients of thermal expansion. However, it may yield lower molecular weight polymers, and solubility issues of the final polyimide can be a concern.
A combined chemical and thermal approach can also be utilized to achieve complete imidization at lower temperatures than a purely thermal process, offering a balance of properties. Researchers should carefully consider the trade-offs between these methods to select the optimal synthesis route for their specific this compound polyimide application.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
CpODA Polyimide: A High-Performance Substrate for Flexible Electronics
A Comparative Guide to Performance and Properties
In the rapidly evolving field of flexible electronics, the choice of substrate material is paramount to device performance, reliability, and longevity. Among the advanced polymers available, CpODA (Cyclopentanone Dianhydride and Oxydianiline) polyimide has emerged as a promising candidate, offering a unique combination of optical clarity, thermal stability, and mechanical flexibility. This guide provides a comprehensive comparison of this compound polyimide with other commonly used flexible substrates, supported by experimental data and detailed testing protocols.
Performance Comparison of Flexible Substrates
The selection of a suitable substrate for flexible electronics hinges on a careful evaluation of its thermal, mechanical, optical, and dielectric properties. The following tables summarize the key performance indicators for this compound polyimide in comparison to polyethylene terephthalate (PET), polyethylene naphthalate (PEN), and the widely used Kapton® polyimide.
Table 1: Thermal Properties of Flexible Substrates
| Property | This compound Polyimide | PET (Polyethylene Terephthalate) | PEN (Polyethylene Naphthalate) | Kapton® HN (Polyimide) |
| Glass Transition Temperature (Tg) | > 330 °C[1] | ~80 °C | ~120 °C | ~360-410 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C[1] | ~350 °C | ~400 °C | ~550 °C |
| Coefficient of Thermal Expansion (CTE) | 17 - 57 ppm/K[1] | ~20 ppm/K | ~15 ppm/K | ~20 ppm/K |
Table 2: Mechanical Properties of Flexible Substrates
| Property | This compound Polyimide | PET | PEN | Kapton® HN |
| Tensile Strength | 128 MPa[2] | 55 - 75 MPa[3] | ~180 MPa | ~170 MPa |
| Elongation at Break | > 10 % | > 50 % | ~40 % | ~70 % |
| Young's Modulus | 5.4 GPa[2] | 2 - 4 GPa | ~5 GPa | ~3 GPa |
Table 3: Optical Properties of Flexible Substrates
| Property | This compound Polyimide | PET | PEN | Kapton® HN |
| Optical Transparency (%T at 500 nm) | > 90%[2] | ~85-90% | ~85-90% | Opaque (Yellow-Amber) |
| UV Cutoff Wavelength | < 337 nm[1] | ~315 nm | ~380 nm | N/A |
Table 4: Dielectric Properties of Flexible Substrates
| Property | This compound Polyimide | PET | PEN | Kapton® HN |
| Dielectric Constant (1 MHz) | ~2.6 - 2.9 | ~3.0 - 3.3 | ~3.0 | ~3.4 |
| Dielectric Loss (1 MHz) | ~0.002 | ~0.015 | ~0.005 | ~0.002 |
Experimental Protocols
To ensure accurate and reproducible characterization of these materials, standardized testing methodologies are crucial. The following sections detail the experimental protocols for the key performance indicators presented above.
Thermal Analysis: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polyimide films.
Methodology:
-
A small sample of the film (5-10 mg) is placed in a platinum or alumina pan.
-
The pan is placed in the TGA instrument.
-
The sample is heated from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Mechanical Analysis: Tensile Testing
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the films. This procedure is based on the ASTM D882 standard.[5][6][7][8][9]
Methodology:
-
Film specimens are cut into a rectangular or dumbbell shape with specific dimensions (e.g., 10 mm width and 50 mm gauge length).[8]
-
The thickness of the specimen is measured at several points along the gauge length.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[5]
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
Elongation at break is the percentage increase in length at the point of fracture.
-
Young's modulus is determined from the initial slope of the stress-strain curve.
Optical Analysis: UV-Visible Spectroscopy
Objective: To measure the optical transparency and determine the UV cutoff wavelength of the films.
Methodology:
-
A rectangular piece of the film is cut to fit the sample holder of a UV-Vis spectrophotometer.
-
A baseline spectrum is recorded with an empty sample holder or a reference substrate.
-
The film sample is placed in the light path of the instrument.
-
The transmittance or absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).
-
The percentage of transmittance at a specific wavelength (e.g., 500 nm) is used to quantify transparency.
-
The UV cutoff wavelength is identified as the wavelength at which the transmittance drops significantly (e.g., to less than 1%).
Dielectric Analysis
Objective: To measure the dielectric constant and dielectric loss of the films at various frequencies. This procedure is based on the ASTM D150 standard.[10][11][12][13]
Methodology:
-
A circular or square film sample is prepared, and its thickness is measured.
-
Electrodes (typically gold or aluminum) are deposited on both sides of the film to form a parallel plate capacitor structure.
-
The sample is placed in a dielectric test fixture.
-
An LCR meter or impedance analyzer is used to measure the capacitance and dissipation factor of the sample over a range of frequencies (e.g., 1 kHz to 1 MHz).
-
The dielectric constant is calculated from the measured capacitance, the electrode area, and the film thickness.
-
The dielectric loss is the measured dissipation factor.
Visualizing Key Concepts and Comparisons
To further aid in the understanding of this compound polyimide's synthesis and its performance relative to other materials, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyimide Film vs PET Film: What's the Difference? [filmide.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 6. qualitester.com [qualitester.com]
- 7. micomlab.com [micomlab.com]
- 8. zwickroell.com [zwickroell.com]
- 9. labsinus.com [labsinus.com]
- 10. Dielectric Constant and Dissipation Factor - ASTM D150 - Test Method | Lucideon [lucideon.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 13. file.yizimg.com [file.yizimg.com]
A Comparative Study of Diamines for CpODA Polymerization: A Guide for Researchers
This guide provides a comparative analysis of various diamines for the polymerization of cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CpODA), a crucial component in the synthesis of high-performance colorless polyimides (CPIs). Aimed at researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the effects of different diamine structures on the resulting polymer properties, supported by experimental data and detailed protocols.
The selection of the diamine monomer is a critical factor in tailoring the properties of this compound-based polyimides. The structure of the diamine influences key characteristics such as thermal stability, mechanical strength, and optical transparency. This guide focuses on a comparative study of several aromatic diamines, providing a clear and structured summary of their performance in this compound polymerization.
Experimental Protocols
Synthesis of Poly(amic acid) (PAA)
The synthesis of polyimides from this compound and various diamines is typically a two-step process. The first step involves the formation of a poly(amic acid) (PAA) precursor. A general procedure is as follows:
-
In a dry, nitrogen-purged flask, the aromatic diamine is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc).
-
An equimolar amount of solid this compound is added to the diamine solution with continuous stirring.
-
The reaction mixture is stirred at room temperature for approximately 24 hours to allow for the formation of a viscous PAA solution. The viscosity of the solution is monitored to determine the progression of the polymerization.[1]
Imidization to Polyimide
The second step is the conversion of the PAA into the final polyimide through a process called imidization. This can be achieved through several methods, each influencing the final properties of the polymer.
1. Thermal Imidization: The PAA solution is cast onto a substrate (e.g., a glass plate) to form a film. The film is then subjected to a staged heating process in a vacuum or inert atmosphere. A typical heating profile involves:
-
80°C for 2 hours to remove the solvent.
-
A gradual ramp up to a final curing temperature, often around 350°C, where it is held for a period of time (e.g., 30 minutes) to ensure complete imidization.[1]
2. Chemical Imidization: This method involves the use of dehydrating agents and a catalyst.
-
A mixture of a chemical dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., N-methylpiperidine or pyridine) is added to the PAA solution.[1]
-
The mixture is heated to a moderate temperature (e.g., 70°C). The polyimide precipitates out of the solution and is then collected, dried, and can be redissolved in a suitable solvent for film casting.[1]
3. Combined Chemical and Thermal Imidization: This approach combines a partial chemical imidization at a lower temperature followed by a thermal treatment at a moderately elevated temperature (e.g., 200°C).[1] This method can lead to films with a high degree of imidization and favorable properties.[1]
Characterization Methods
The properties of the resulting polyimide films are characterized using a variety of standard techniques:
-
Thermal Properties: Thermogravimetric Analysis (TGA) is used to determine the 5% weight loss temperature (T5) and the decomposition temperature (Td). Thermomechanical Analysis (TMA) is employed to measure the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE).[1]
-
Optical Properties: UV-Vis spectroscopy is used to measure the optical transmittance and determine the cutoff wavelength (λcut-off).[1]
-
Mechanical Properties: Tensile testing, following standards such as ASTM D882, is used to determine properties like tensile strength, elongation at break, and tensile modulus.[2][3][4]
Comparative Data of Diamines for this compound Polymerization
The following tables summarize the quantitative data for polyimides synthesized from this compound and various aromatic diamines, highlighting the influence of the diamine structure on the final polymer properties. The data is primarily derived from studies employing thermal imidization, unless otherwise specified.
Table 1: Thermal Properties of this compound-Based Polyimides
| Diamine | Imidization Method | T5 (°C)[1] | Td (°C)[1] | Tg (°C)[1] |
| 3,4'-DDE | Thermal | 467 | 483 | 333 |
| 4,4'-DDE | Thermal | 468 | 488 | 354 |
| 4,4'-DABA | Thermal | 481 | 501 | >400 |
| 1,3-BAB | Thermal | 487 | 496 | 290 |
| m-Tol | Chemical | 456 | 475 | 345 |
| 3,4'-DDE | Combined | 472 | 488 | 331 |
| 4,4'-DABA | Combined | 472 | 495 | >400 |
| 3,4'-DDE | Chemical | 478 | 488 | 329 |
Table 2: Thermomechanical and Optical Properties of this compound-Based Polyimides
| Diamine | Imidization Method | CTE (ppm/K)[1] | λcut-off (nm)[1] | Average Transmittance (400-800 nm) (%)[1] |
| 3,4'-DDE | Thermal | 57 | 337 | 88.9 |
| 4,4'-DDE | Thermal | 49 | 336 | 89.2 |
| 4,4'-DABA | Thermal | 17 | 336 | 89.1 |
| 1,3-BAB | Thermal | 56 | 333 | 89.2 |
| m-Tol | Chemical | 38 | 326 | 90.0 |
| 3,4'-DDE | Combined | 54 | 333 | 89.3 |
| 4,4'-DABA | Combined | 24 | 334 | 89.5 |
| 3,4'-DDE | Chemical | 48 | 329 | 89.7 |
Visualizing the Process and Relationships
To better illustrate the experimental workflow and the relationships between the components, the following diagrams are provided.
Caption: Experimental workflow for this compound polymerization and characterization.
References
Cost-Performance Analysis of CpODA in Polyimide Synthesis: A Comparative Guide
For researchers, scientists, and professionals in materials science and polymer chemistry, the selection of monomers is a critical step in designing high-performance polyimides. This guide provides a comprehensive cost-performance analysis of Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) in polyimide synthesis, with a direct comparison to other commonly used dianhydrides such as Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
The choice of dianhydride monomer significantly influences the final properties of the polyimide, including its thermal stability, mechanical strength, optical transparency, and processability. While traditional aromatic dianhydrides like PMDA and BPDA are known for imparting exceptional thermal and mechanical properties, they often result in colored and insoluble polymers. In contrast, alicyclic dianhydrides like this compound have emerged as a promising alternative for applications demanding high optical clarity and solubility, without compromising thermal stability.
Performance Comparison of Polyimides from Various Dianhydrides
The performance of polyimides synthesized from this compound, PMDA, BPDA, and 6FDA is summarized in the tables below. The data presented is a compilation from various studies and is intended to provide a comparative overview. The exact values can vary depending on the specific diamine used, the polymerization conditions, and the method of film preparation.
Thermal Properties
| Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) |
| This compound | > 330[1][2] | 475 - 501[1][2] | 17 - 57[1][2] |
| PMDA | 302 - >420[3][4] | ~500 | < 20[4] |
| BPDA | 290 - 398[3][5] | ~500 | - |
| 6FDA | 240 - 392[5] | 470 - 522[4] | - |
Note: The properties of polyimides are highly dependent on the diamine comonomer.
Mechanical Properties
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | - | - | Flexible films obtained[1] |
| PMDA | - | 3.42[3] | 2.82[3] |
| BPDA | - | - | 3.8[3] |
| 6FDA | 72 - 90[4] | 1.8 - 2.4[4] | 5 - 12[4] |
Optical and Solubility Properties
| Dianhydride | Optical Transparency | Cut-off Wavelength (λcut-off) (nm) | Solubility |
| This compound | Colorless, High[1][2] | < 337[1][2] | Soluble in some organic solvents[1] |
| PMDA | Yellowish, Lower | - | Generally insoluble[6] |
| BPDA | Yellowish, Lower | - | Generally insoluble[6] |
| 6FDA | Colorless, High[7] | 338 - 399[4] | Soluble in many organic solvents[7] |
Cost-Performance Analysis
A precise cost analysis is challenging due to fluctuations in market prices and supplier variations. However, a general cost-performance assessment can be made based on the monomer structure and synthesis complexity.
-
Aromatic dianhydrides (PMDA, BPDA): These are produced on a larger scale and are generally more cost-effective. They offer excellent thermomechanical properties, making them the standard for many high-performance applications where optical transparency is not a primary concern.
-
Fluorinated dianhydrides (6FDA): The inclusion of fluorine atoms enhances solubility, optical transparency, and dielectric properties. However, the synthesis of fluorinated monomers is more complex, leading to a higher cost compared to non-fluorinated aromatic dianhydrides.
-
Alicyclic dianhydrides (this compound): this compound, with its complex spiro structure, is considered a specialty monomer. Its synthesis is more intricate than that of simple aromatic dianhydrides, which likely places it at a higher price point. The key performance advantage of this compound is the combination of high thermal stability with excellent optical transparency and improved solubility over traditional aromatic polyimides.
-
For applications where utmost thermal and mechanical performance are critical and color is not a factor, PMDA and BPDA offer the best performance for the cost.
-
For applications requiring a balance of good thermal properties, optical clarity, and processability , 6FDA is a strong contender, albeit at a higher cost.
-
This compound is the ideal choice for cutting-edge applications where exceptional optical transparency (colorless films) and good thermal stability are paramount, and the higher monomer cost can be justified. This includes flexible displays, optical films, and other advanced electronic applications.
Experimental Protocols
The synthesis of polyimides from these dianhydrides typically follows a two-step polycondensation reaction.
General Two-Step Polyimide Synthesis
-
Poly(amic acid) (PAA) Synthesis: A dianhydride and a diamine are reacted in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at room temperature under an inert atmosphere (e.g., nitrogen) to form a viscous PAA solution. The reaction is typically stirred for several hours to achieve a high molecular weight.
-
Imidization: The PAA is then converted to the final polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The PAA solution is cast onto a substrate to form a film and then heated in stages to high temperatures (typically up to 350°C) to drive the cyclodehydration reaction.[1]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the PAA solution at room temperature. The resulting polyimide is then precipitated, collected, and dried.
-
A detailed experimental procedure for the synthesis of a this compound-based polyimide is described by Matsumoto et al. (2021).[1] Similar procedures can be adapted for other dianhydrides, with adjustments to reaction times and temperatures as needed.
Visualizing the Synthesis and Comparison
Chemical Structures of Dianhydrides
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Benchmarking CpODA: A Comparative Guide to New Dianhydride Monomers for High-Performance Polyimides
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Cyclopentyl-oxy-diaminoanisole (CpODA) against emerging dianhydride monomers, complete with experimental data and protocols to inform materials selection for advanced applications.
Cyclopentyl-oxy-diaminoanisole (this compound), an alicyclic tetracarboxylic dianhydride, is a key building block in the synthesis of colorless polyimides (CPIs) prized for their thermal stability and optical transparency.[1][2][3] This guide provides a comprehensive performance comparison of this compound against other novel dianhydride monomers, offering a clear perspective on their respective strengths and potential applications. The data presented is compiled from multiple studies to facilitate informed decision-making in material design and development.
Performance Comparison of Dianhydride Monomers
The selection of a dianhydride monomer is critical in determining the final properties of a polyimide film. Key performance indicators include thermal stability (glass transition temperature, T_g; decomposition temperature, T_d), mechanical strength (tensile strength, tensile modulus, elongation at break), and optical properties (colorlessness). The following tables summarize the quantitative performance of polyimides derived from this compound and other recently developed dianhydride monomers.
Thermal Properties
| Dianhydride Monomer | Diamine Monomer | T_g (°C) | T_d (°C) | CTE (ppm/K) | Source |
| This compound | 3,4'-DDE | 333 | 483 | 57 | [1] |
| This compound | 4,4'-DDE | 354 | 488 | 49 | [1] |
| 3FPODA | TFDB | 377 | - | 24 | [4] |
| 6FDA | TFDB | 330 | - | 46 | [4] |
| 8FDA | TFDB | 401 | - | 14 | [5] |
| HPMDA | TFDB | 348 | - | - | [5] |
| BPADA | BZ | 250 | 358 | - | [6] |
| HBPDA | BZ | 218 | 355 | - | [6] |
| Diazafluorene-dianhydride | Various | 270-311 | 493-552 (T_10%) | - | [7][8] |
T_g: Glass Transition Temperature; T_d: Decomposition Temperature; CTE: Coefficient of Thermal Expansion. T_10% refers to the temperature at 10% weight loss.
Mechanical Properties
| Dianhydride Monomer | Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source |
| 3FPODA | TFDB | 136 | 4.4 | 4.13 | [4] |
| 6FDA | TFDB | 84 | 3.2 | 2.94 | [4] |
| Diazafluorene-dianhydride | Various | 92-105 | - | 4.49-24.8 | [7][8] |
| BPADA-based PIs | Various | - | - | 4-7 | [6] |
| HBPDA-based PIs | Various | - | - | 3-6 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the synthesis and characterization of polyimides from the cited literature.
General Polyimide Synthesis via Two-Step Polycondensation
This common method involves the formation of a poly(amic acid) (PAA) precursor followed by imidization.
-
Poly(amic acid) (PAA) Synthesis :
-
Aromatic diamine is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), in a three-necked flask equipped with a mechanical stirrer under a nitrogen atmosphere.[1][9]
-
The dianhydride monomer is then added to the solution. The mixture is stirred at room temperature for a specified period, typically ranging from several hours to a day, to form a viscous PAA solution.[1][9] The viscosity of the PAA solution is monitored to determine the progression of the polymerization.[1]
-
-
Imidization :
-
Thermal Imidization : The PAA solution is cast onto a glass substrate and heated in a stepwise manner to high temperatures (e.g., up to 350°C) to induce cyclodehydration and form the polyimide film.[1]
-
Chemical Imidization : A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the PAA solution. The mixture is stirred at a moderate temperature (e.g., 80°C) before the resulting polyimide is precipitated, washed, and dried.[1]
-
Combined Chemical and Thermal Imidization : This method involves a low-temperature chemical imidization followed by a thermal treatment at a moderate temperature (e.g., 200°C).[1]
-
Characterization Techniques
-
Viscosity Measurement : The logarithmic viscosity of the PAA solutions is measured using an Ostwald viscometer to estimate the molecular weight of the polymer.[1]
-
Thermal Analysis :
-
Mechanical Testing : The tensile strength, tensile modulus, and elongation at break of the polyimide films are determined using a universal testing machine.[7]
-
Optical Properties : The optical transparency and cutoff wavelength of the films are measured using a UV-Vis spectrophotometer.[2]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and fabrication of polyimide films.
Caption: A flowchart of the two-step polyimide synthesis process.
Structure-Property Relationships
The chemical structure of the dianhydride monomer significantly influences the properties of the resulting polyimide.
-
Alicyclic vs. Aromatic Dianhydrides : Polyimides derived from alicyclic dianhydrides like this compound and HBPDA generally exhibit better optical transparency (are more colorless) compared to those from aromatic dianhydrides like BPADA.[6][10][11] This is attributed to the reduced formation of charge-transfer complexes (CTCs) in the alicyclic structures.[6] However, aromatic dianhydrides often impart superior thermomechanical properties.[6][10][11]
-
Rigidity and Flexibility : The rigidity of the monomer backbone plays a crucial role. Rigid structures, such as those in 3FPODA and 8FDA, can lead to higher glass transition temperatures and lower coefficients of thermal expansion, which is desirable for applications requiring dimensional stability at high temperatures.[4][5] Conversely, the incorporation of flexible linkages can improve solubility and processability, albeit sometimes at the expense of thermal stability.[12]
-
Fluorine-Containing Dianhydrides : The introduction of fluorine-containing groups, as seen in 6FDA and 3FPODA, can enhance several properties.[4] These groups can improve solubility, thermal stability, and optical transparency while lowering the dielectric constant.[4][7]
Conclusion
This compound stands as a robust monomer for producing colorless polyimides with high thermal stability.[1][2][3] However, the landscape of dianhydride monomers is continually evolving, with new structures offering enhanced or specialized properties. For applications demanding exceptional dimensional stability, monomers like 8FDA with its very low CTE may be more suitable.[5] For improved processability and solubility without significant compromise in thermal properties, novel dianhydrides containing bulky side groups or flexible linkages are promising alternatives.[7][8][12] The choice of dianhydride should be guided by the specific performance requirements of the target application, balancing thermal, mechanical, and optical properties. This guide provides the foundational data and protocols to aid researchers in this critical selection process.
References
- 1. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism [mdpi.com]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 8. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.ncl.res.in [dspace.ncl.res.in]
A Comparative Guide to the Dielectric Properties of CpODA Polyimides and Alternative Materials
For researchers, scientists, and professionals in advanced materials and electronics, the selection of dielectric materials is a critical decision impacting the performance and reliability of high-frequency applications. This guide provides a comprehensive comparison of the dielectric properties of polyimides derived from cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (CpODA) against two leading alternatives: benzocyclobutene (BCB) resins and poly(p-phenylene ether) (PPO).
This document summarizes key quantitative data, details the experimental protocols for dielectric property measurements, and presents a logical framework for understanding the structure-property relationships of these advanced polymers.
Quantitative Comparison of Dielectric Properties
The dielectric constant (Dk or εr) and dissipation factor (Df or tan δ) are critical parameters for materials used in high-frequency electronics, as they directly influence signal propagation speed and signal integrity. An ideal dielectric material possesses a low dielectric constant to minimize signal delay and a low dissipation factor to reduce signal loss. The following table summarizes the reported dielectric properties of this compound-based polyimides, BCB resins, and PPO at various frequencies.
| Material Class | Polymer System | Frequency | Dielectric Constant (Dk) | Dissipation Factor (Df) |
| This compound Polyimide | This compound-based films | Not specified | Qualitatively low | Qualitatively low |
| Benzocyclobutene (BCB) Resin | Generic BCB | 1 MHz - 10 GHz | ~2.65 | 0.0008 - 0.002[1] |
| Modified Silicone BCB | 10 MHz | 2.77[2] | Not specified | |
| DVS-bisBCB | 40 Hz - 40 MHz | 2.52 - 2.65[3] | Not specified | |
| Poly(p-phenylene ether) (PPO) | Unmodified PPO | Wide range | 2.5 - 2.7[4] | 0.002 - 0.003[5] |
| Modified PPO | 10 - 80 GHz | ~2.7 | <0.002[6] | |
| Thermosetting PPO | 30 MHz | <2.74[5] | Not specified |
Note: Specific quantitative dielectric data for this compound-based polyimides was not available in the reviewed literature. However, their alicyclic structure is known to contribute to favorable dielectric properties.
Key Insights from the Comparison
This compound Polyimides: Polyimides synthesized using this compound feature a unique alicyclic and non-planar structure. This molecular architecture disrupts the formation of charge-transfer complexes that are common in aromatic polyimides, leading to excellent optical transparency (colorless films)[7][8][9]. While specific dielectric constants and dissipation factors are not widely reported, the introduction of bulky, non-polar alicyclic units is a well-established strategy for reducing both the dielectric constant and moisture absorption in polyimides. Therefore, this compound-based polyimides are anticipated to exhibit low dielectric constants and dissipation factors, making them promising candidates for applications where both optical clarity and high-frequency electrical performance are required.
Benzocyclobutene (BCB) Resins: BCB resins are renowned for their low dielectric constant, which remains stable over a broad frequency range, extending into the millimeter-wave spectrum[1]. They also exhibit very low dielectric loss, making them a preferred choice for high-frequency and high-speed electronic packaging and interconnects[1][10]. The polymerization of BCB is a thermally initiated ring-opening reaction that does not produce volatile byproducts, leading to films with low residual stress and excellent planarization.
Poly(p-phenylene ether) (PPO): PPO is a high-performance thermoplastic known for its exceptionally low dielectric constant and dissipation factor among engineering plastics[4][5]. These properties are largely independent of frequency and temperature[11]. PPO also boasts excellent dimensional stability and low moisture absorption. However, pure PPO can be difficult to process, and it is often blended with other polymers to improve its processability. Modified PPO resins are widely used in high-frequency circuit boards and other electronic components[5][6].
Experimental Protocols for Dielectric Characterization
The accurate measurement of dielectric properties is crucial for material selection and device design. The following section outlines a typical experimental workflow for characterizing the dielectric properties of polymer films.
dot
1. Sample Preparation:
-
Polymer Synthesis and Film Formation: The polymer is synthesized and then cast or spin-coated onto a substrate to form a thin film of uniform thickness.
-
Curing/Imidization: For polyimides, a thermal or chemical imidization step is performed to convert the polyamic acid precursor into the final polyimide structure.
-
Electrode Deposition: Conductive electrodes (e.g., gold, aluminum) are deposited on both sides of the polymer film to form a parallel plate capacitor structure.
2. Dielectric Measurement:
-
Instrumentation: An impedance analyzer or an LCR meter is used to measure the capacitance (C) and dissipation factor (tan δ) of the sample over a range of frequencies.
-
Test Fixture: The sample is placed in a parallel plate test fixture that ensures uniform electrical contact with the electrodes.
-
Standard Test Method: The measurements are typically performed according to the ASTM D150 standard test method for AC loss characteristics and permittivity (dielectric constant) of solid electrical insulation.
3. Data Analysis:
-
Calculation of Dielectric Constant: The dielectric constant (Dk) is calculated from the measured capacitance (C), the electrode area (A), and the film thickness (d) using the formula for a parallel plate capacitor: Dk = (C * d) / (ε₀ * A) where ε₀ is the permittivity of free space.
-
Frequency Dependence: The dielectric constant and dissipation factor are plotted as a function of frequency to understand the material's performance across the desired operational spectrum.
Logical Relationships in Dielectric Polymer Design
The dielectric properties of a polymer are not intrinsic but are a consequence of its molecular structure and how that structure interacts with an applied electric field. The following diagram illustrates the key relationships influencing the dielectric performance of polymers like this compound polyimides.
dot
-
Low Polarizability: The introduction of non-polar, alicyclic structures, such as those in this compound, reduces the overall polarizability of the polymer chain. This leads to a lower dielectric constant as there is less charge displacement in response to an electric field.
-
High Free Volume: Bulky and non-planar molecular architectures, characteristic of this compound-based polyimides, prevent efficient chain packing. This increases the free volume within the material, which in turn lowers the dielectric constant by reducing the density of polarizable groups per unit volume.
-
Low Moisture Absorption: The presence of hydrophobic groups and a less polar backbone reduces the tendency of the polymer to absorb moisture from the environment. Since water has a high dielectric constant, minimizing its presence within the polymer matrix is crucial for maintaining a low dissipation factor, especially at high frequencies.
Conclusion
The selection of a dielectric material for high-frequency applications requires a careful evaluation of its electrical, thermal, and mechanical properties. While specific quantitative dielectric data for this compound-based polyimides remains an area for further investigation, their unique molecular structure, characterized by bulky and alicyclic units, strongly suggests they are a promising class of materials for applications demanding low dielectric constants and low loss.
In comparison, BCB resins offer exceptionally stable and low dielectric properties over a very broad frequency range, making them a benchmark material for high-performance electronics. PPO provides a cost-effective alternative with excellent intrinsic dielectric properties, often utilized in blends to enhance processability.
For professionals in drug development, the principles of material science and characterization outlined here can be analogously applied to the understanding of excipient performance and drug-delivery vehicle design, where molecular structure dictates functional properties. The rigorous approach to material comparison and experimental validation is a cornerstone of scientific advancement across disciplines.
References
- 1. radioeng.cz [radioeng.cz]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dielectric Properties of Benzocyclobutene-Based Resin: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eagle-plastics.com [eagle-plastics.com]
A Comparative Analysis of Moisture Absorption in Colorless Polyimide (CPI) Films: A Guide for Researchers
Understanding Moisture Absorption in Polyimides
Polyimides (PIs) are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. However, their application in fields requiring high optical transparency and low dielectric constants, such as flexible electronics and advanced drug delivery systems, has led to the development of colorless polyimides (CPIs). A key performance parameter for these materials is their propensity to absorb moisture from the surrounding environment. Water absorption can significantly impact the dimensional stability, dielectric properties, and overall reliability of devices and formulations incorporating these films.
Comparative Data on Moisture Absorption of CPI Films
The following table summarizes the water absorption data for a range of commercially available and experimentally synthesized CPI films. This data provides a benchmark for evaluating the potential performance of new CPI formulations.
| Polyimide Type | Dianhydride | Diamine | Water Absorption (%) | Reference |
| Aromatic PI | BPDA | ODA/DABA | 0.80 - 3.63 | [1] |
| Aromatic PI | BPDA-PPD | - | 1.1 - 1.46 | [2] |
| Fluorinated PI | 6FDA | TFDB | 0.38 | [3] |
| Commercial PI | Kapton® HN/VN | - | 2.8 | [2] |
Note: Data for CpODA-based films is not available in the reviewed literature. The table is populated with data from other CPIs to provide a comparative context.
Experimental Protocol for Measuring Moisture Absorption
A standardized method for determining the water absorption of polyimide films is crucial for accurate and reproducible results. The following protocol is widely adopted in the field.[1]
Materials and Equipment:
-
Polyimide film samples
-
Deionized water
-
Analytical balance (accurate to 0.0001 g)
-
Vacuum oven
-
Desiccator
-
Lint-free wipes
Procedure:
-
Drying: Place the polyimide film samples in a vacuum oven at a specified temperature (e.g., 120°C) for a set duration (e.g., 24 hours) to ensure complete removal of any residual moisture.
-
Initial Weighing (M1): After drying, transfer the films to a desiccator to cool to room temperature without reabsorbing atmospheric moisture. Once cooled, weigh each sample accurately using an analytical balance to obtain the initial dry weight (M1).
-
Immersion: Immerse the dried and weighed films in a container of deionized water at room temperature (approximately 25°C).
-
Soaking: Allow the films to soak for a predetermined period (e.g., 24, 48, or 168 hours) to reach equilibrium moisture content.
-
Final Weighing (M2): After the immersion period, carefully remove the films from the water. Gently blot the surface of each film with a lint-free wipe to remove excess surface water. Immediately weigh the wet film to obtain the final weight (M2).
-
Calculation: The percentage of moisture absorption is calculated using the following formula:
Moisture Absorption (%) = [(M2 - M1) / M1] x 100
Visualizing Key Processes
To further aid in the understanding of the synthesis and characterization of these materials, the following diagrams illustrate the general synthesis pathway for this compound-based polyimides and the experimental workflow for moisture absorption measurement.
Conclusion
While direct comparative data for the moisture absorption of this compound films remains an area for future investigation, the information and protocols presented in this guide provide a solid foundation for researchers. By understanding the moisture absorption characteristics of other CPIs and employing standardized measurement techniques, professionals can make more informed decisions in the selection and development of materials for their specific applications. The unique alicyclic structure of this compound suggests the potential for low moisture uptake, a hypothesis that warrants experimental validation to fully characterize its performance profile.
References
A Comparative Guide to the Long-Term Stability of CpODA-Based Flexible Substrates
For researchers, scientists, and drug development professionals, the long-term stability of materials used in flexible electronic devices is a critical consideration. This guide provides a comparative analysis of CpODA (Cyclopentanone Dianhydride), a type of colorless polyimide (PI), against two other common flexible substrate materials: polyethylene terephthalate (PET) and polyethylene naphthalate (PEN). The focus is on key performance indicators relevant to the durability and reliability of devices built on these substrates.
This comparison summarizes quantitative data on thermal, mechanical, and barrier properties, details the experimental protocols for their measurement, and illustrates the degradation pathways of these materials.
Quantitative Comparison of Flexible Substrate Properties
The selection of a suitable flexible substrate is crucial for the longevity and performance of flexible devices. The following tables provide a quantitative comparison of key properties for this compound, PET, and PEN.
| Property | This compound (Polyimide) | PET (Polyethylene Terephthalate) | PEN (Polyethylene Naphthalate) |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | > 330 °C[1][2][3] | ~80 °C | ~120 °C |
| Decomposition Temperature (Td) | 475–501 °C[1][2][3] | ~400 °C | > 450 °C |
| Coefficient of Thermal Expansion (CTE) | 17–57 ppm/K[1][2][3] | ~20 ppm/K | ~20 ppm/K |
| Mechanical Properties | |||
| Tensile Strength | 128 MPa | 55 - 75 MPa | 150-220 MPa |
| Young's Modulus | 5.4 GPa[4] | 2.8 - 3.1 GPa | 5.0 - 6.0 GPa |
| Barrier Properties | |||
| Water Vapor Transmission Rate (WVTR) | ~80 g/m²/day (for Kapton®, a similar PI) | 16 - 20 g/m²/day | 6.7 g/m²/day |
| Oxygen Transmission Rate (OTR) | Varies (generally moderate) | 45 - 65 cc/m²/day[5] | 5 - 10 cc/m²/day |
| Optical Properties | |||
| Optical Transmittance (at 550 nm) | > 80%[4] | ~87% | ~85% |
Note: The properties of polymers can vary depending on the specific grade, manufacturing process, and film thickness. The values presented here are representative and intended for comparative purposes.
Experimental Protocols for Key Stability Tests
The data presented in this guide is typically obtained through standardized experimental procedures. Below are detailed methodologies for key experiments.
Thermal Analysis
-
Glass Transition Temperature (Tg) and Decomposition Temperature (Td): These are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .
-
Protocol: A small sample of the polymer film is placed in a TGA furnace. The temperature is ramped up at a controlled rate (e.g., 10 K/min) in an inert atmosphere (e.g., nitrogen). The TGA instrument measures the weight loss of the sample as a function of temperature. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs (T5%). The DSC instrument measures the heat flow into or out of the sample as it is heated, revealing the glass transition temperature as a step change in the heat flow curve.[1]
-
-
Coefficient of Thermal Expansion (CTE): This is measured using Thermomechanical Analysis (TMA) .
-
Protocol: A sample of the film is subjected to a controlled temperature ramp while a constant, low force is applied. The TMA instrument measures the change in the sample's dimensions as a function of temperature. The CTE is calculated from the slope of the dimensional change versus temperature curve over a specified temperature range (e.g., 100–200 °C).[1]
-
Mechanical Testing
-
Tensile Strength and Young's Modulus: These properties are determined using a Universal Testing Machine (UTM) .
-
Protocol: A dog-bone-shaped specimen of the film with defined dimensions is clamped into the grips of the UTM. The specimen is then pulled at a constant rate of extension until it fractures. The UTM records the applied force and the elongation of the specimen. Tensile strength is the maximum stress the material can withstand before breaking, and Young's modulus (a measure of stiffness) is calculated from the initial linear portion of the stress-strain curve.[6]
-
Barrier Property Testing
-
Water Vapor Transmission Rate (WVTR): This is measured according to the ASTM F1249 standard.
-
Protocol: The film sample is sealed as a barrier between a chamber with a controlled high relative humidity and a chamber with a dry carrier gas. An infrared sensor in the dry chamber measures the amount of water vapor that permeates through the film over a specific period. The WVTR is expressed in grams per square meter per day (g/m²/day).
-
-
Oxygen Transmission Rate (OTR): This is measured according to the ASTM D3985 standard.[7]
Degradation Pathways and Mechanisms
The long-term stability of a flexible substrate is determined by its resistance to various degradation mechanisms, primarily hydrolysis, thermal degradation, and photodegradation.
Hydrolytic Degradation
Hydrolysis involves the chemical breakdown of the polymer chains by water. This is a critical failure mode for devices exposed to humid environments.
Caption: Hydrolytic degradation pathways for Polyimide and Polyesters.
Thermal Degradation
High temperatures can cause the polymer chains to break, leading to a loss of mechanical integrity and other properties.
Caption: General thermal degradation process for polymer substrates.
Photodegradation
Exposure to ultraviolet (UV) radiation can also lead to the breakdown of polymer chains, causing discoloration and loss of mechanical strength.
Caption: Photodegradation pathway initiated by UV radiation.
Conclusion
This compound-based polyimides exhibit superior thermal stability with a significantly higher glass transition and decomposition temperatures compared to PET and PEN.[1][2][3] This makes this compound an excellent candidate for applications involving high processing temperatures or operation in thermally demanding environments. While PEN offers better mechanical strength and barrier properties than PET, this compound-based polyimides generally provide a robust combination of thermal, mechanical, and optical properties. However, the barrier performance of standard polyimides against moisture can be a limitation, and for applications requiring high barrier performance, modifications or additional barrier layers may be necessary. The choice of substrate will ultimately depend on the specific requirements of the device, including the manufacturing process, operating conditions, and desired lifetime.
References
- 1. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. carbodiimide.com [carbodiimide.com]
- 6. Primary thermal degradation mechanisms of PET and PBT | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CpODA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of CpODA (CAS RN 1312366-93-0).
Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride (this compound) is a chemical compound utilized in the synthesis of high-performance polymers. While the Safety Data Sheet (SDS) from the manufacturer, TCI Chemicals, indicates that this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to follow prudent laboratory practices for its disposal to minimize environmental impact and ensure workplace safety.[1]
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₂₀O₇ |
| Molecular Weight | 384.38 g/mol |
| Purity | >95.0% (HPLC) |
| Appearance | White to Light yellow powder to crystal |
| CAS Number | 1312366-93-0 |
Step-by-Step Disposal Procedures
The primary recommendation from the manufacturer for the disposal of this compound is to engage a licensed professional waste disposal service.[1] This ensures that the material is handled and disposed of in accordance with all applicable local, state, and federal regulations.
Recommended Disposal Protocol:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: Before initiating any disposal procedure, contact your institution's EHS office. They will provide specific guidance based on your location's regulations and available disposal routes.
-
Segregate this compound Waste:
-
Collect all waste this compound, including unused product and contaminated materials (e.g., weighing boats, gloves, and wipes), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
-
Label the Waste Container:
-
Label the container with the full chemical name: "Cyclopentanone bis-spironorbornane tetracarboxylic dianhydride" and the CAS number: "1312366-93-0".
-
Indicate that it is "Non-hazardous chemical waste for professional disposal."
-
-
Arrange for Professional Disposal:
-
Follow your institution's procedures for requesting a hazardous or chemical waste pickup. The EHS office will typically coordinate with a licensed waste disposal vendor.
-
Alternative Disposal Considerations (Only if approved by your EHS Office):
In the rare event that professional disposal is deemed unnecessary by your EHS office due to the non-hazardous classification, the following general principles for non-hazardous solid chemical waste should be applied:
-
Do NOT dispose of this compound down the drain. The manufacturer's SDS specifically advises against this to prevent the product from entering drains.[1]
-
Do NOT dispose of this compound in the regular solid waste trash. While not classified as hazardous, landfilling of chemical waste should be avoided to prevent potential environmental contamination.
Experimental Workflow for Disposal Decision
The logical flow for determining the appropriate disposal method for this compound is illustrated in the diagram below.
References
Essential Safety and Operational Guidance for Handling CpODA
Researchers, scientists, and drug development professionals must prioritize safety when handling any chemical compound. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of CpODA (Cyclopentanone tetracarboxylic dianhydride).
It is critical to note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, the following recommendations are based on general safety protocols for handling alicyclic tetracarboxylic dianhydrides. Users must obtain the specific SDS from their chemical supplier for detailed and accurate safety information before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Use |
| Eyes and Face | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation or punctures. Double-gloving may be appropriate for certain procedures. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection. |
| Respiratory | Fume Hood or Respirator | All handling of this compound powder should be conducted in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters should be used. |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant shoes that fully cover the feet are mandatory in the laboratory. |
Operational Plan: Handling this compound in the Laboratory
A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key stages of this process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
